3-Bromo-2-methyl-6-nitroaniline
Description
BenchChem offers high-quality 3-Bromo-2-methyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONGSDRDXYLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735474 | |
| Record name | 3-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860751-71-9 | |
| Record name | 3-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methyl-6-nitroaniline (CAS No. 860751-71-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate with significant potential in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates from established chemical principles and data from structurally related molecules to present a plausible and scientifically grounded guide to its synthesis, purification, characterization, and potential applications. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, enabling them to leverage the unique properties of this molecule in their work.
Introduction
3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine containing bromo, methyl, and nitro functional groups. This unique combination of substituents on the aniline scaffold imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the bromo and methyl groups, allows for regioselective modifications, a critical aspect in the design and synthesis of novel therapeutic agents and other functional organic materials. Bromoanilines, in general, serve as important intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atom allows for its substitution or modification to introduce diverse functionalities into the target molecule.[1]
Key Molecular Features:
| Property | Value | Source |
| CAS Number | 860751-71-9 | - |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | - |
| IUPAC Name | 3-Bromo-2-methyl-6-nitroaniline | - |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from the commercially available 2-methylaniline (o-toluidine).
Sources
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methyl-6-nitroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on the aniline scaffold, provides a versatile platform for the development of novel molecular entities. An understanding of its physical properties is fundamental to its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Bromo-2-methyl-6-nitroaniline, offering insights for its effective handling, characterization, and utilization in a research and development setting.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of 3-Bromo-2-methyl-6-nitroaniline is the confirmation of its molecular structure and identity.
Molecular Formula: C₇H₇BrN₂O₂[1]
Molecular Weight: 231.05 g/mol [1]
CAS Number: 860751-71-9[1]
The structural arrangement of the substituents on the aniline ring dictates the molecule's polarity, potential for intermolecular interactions, and overall chemical reactivity.
Caption: 2D Structure of 3-Bromo-2-methyl-6-nitroaniline.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | BLD Pharm[1] |
| Molecular Weight | 231.05 | BLD Pharm[1] |
| Physical Form | Solid (predicted) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Bromo-2-methyl-6-nitroaniline. While a comprehensive set of spectral data is not publicly available, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are critical for elucidating the chemical structure. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with chemical shifts and coupling constants influenced by the electronic effects of the bromo, methyl, and nitro substituents.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies would include N-H stretching for the amine group, C-H stretching for the aromatic and methyl groups, N=O stretching for the nitro group, and C-Br stretching.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 231.05 g/mol , along with characteristic isotopic peaks for the bromine atom.
Safety and Handling
Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, 3-Bromo-2-methyl-6-nitroaniline should be handled with caution.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment when handling this compound, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Reactivity
The synthesis of 3-Bromo-2-methyl-6-nitroaniline can be approached through various synthetic routes, typically involving the functionalization of a substituted aniline or benzene precursor. The reactivity of the molecule is influenced by the interplay of the electron-donating amine and methyl groups and the electron-withdrawing nitro and bromo groups, which direct the regioselectivity of further chemical transformations.
Caption: A generalized workflow for the synthesis and characterization of 3-Bromo-2-methyl-6-nitroaniline.
Applications in Research and Development
3-Bromo-2-methyl-6-nitroaniline serves as a valuable building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile intermediate for the preparation of:
-
Pharmaceuticals: The aniline scaffold is a common feature in many bioactive compounds. The specific substitution pattern of this molecule can be exploited to synthesize targeted inhibitors or modulators of biological pathways.
-
Agrochemicals: Substituted anilines are also utilized in the development of herbicides, fungicides, and insecticides.
-
Materials Science: The chromophoric properties imparted by the nitroaniline system can be of interest in the design of dyes and other functional organic materials.
Conclusion
This technical guide has summarized the currently available information on the physical properties of 3-Bromo-2-methyl-6-nitroaniline. While key identifiers such as the CAS number, molecular formula, and molecular weight are established, there is a notable absence of experimentally determined data for properties like melting point, boiling point, and solubility in the public domain. The provided safety and handling information, based on GHS classifications, underscores the need for appropriate precautions in a laboratory setting. As a versatile synthetic intermediate, further characterization of 3-Bromo-2-methyl-6-nitroaniline is warranted to facilitate its broader application in scientific research and drug development. It is strongly recommended that researchers independently verify the physical properties of their materials.
References
Sources
A Comprehensive Technical Guide to 3-Bromo-2-methyl-6-nitroaniline: Molecular Weight, Synthesis, and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Central to its utility is a precise understanding of its fundamental properties, beginning with its molecular weight. This document details the physicochemical characteristics, outlines a robust, multi-step synthesis protocol with mechanistic insights, and provides essential safety and handling information. The guide is structured to provide researchers and drug development professionals with a comprehensive and practical understanding of this compound, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, making it a versatile scaffold for building complex molecular architectures. 3-Bromo-2-methyl-6-nitroaniline is a prime example of a polysubstituted aniline where the interplay between a halogen, an alkyl group, and a strongly electron-withdrawing nitro group creates a unique platform for further chemical modification.
The nitro group, in particular, is a well-established pharmacophore and, in some contexts, a toxicophore. Its presence can influence a molecule's polarity, electronic properties, and potential for redox reactions within biological systems[1]. The bromine atom serves as a useful synthetic handle for cross-coupling reactions, while the methyl and amino groups also influence the molecule's reactivity and potential biological interactions. A thorough understanding of this compound, starting with its precise molecular weight, is therefore critical for its effective use in research and development.
Core Physicochemical Properties
The foundational properties of 3-Bromo-2-methyl-6-nitroaniline are summarized below. These values are essential for accurate stoichiometric calculations in synthesis, for analytical characterization, and for predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | BLD Pharm[2] |
| Molecular Weight | 231.05 g/mol | BLD Pharm[2], PubChem[3] |
| CAS Number | 860751-71-9 | BLD Pharm[2] |
| Appearance | Crystalline Solid (Predicted) | N/A |
| Storage Temperature | 2-8°C, Sealed in a dry environment | BLD Pharm[2] |
Note: Some physical properties, such as melting and boiling points, are not consistently reported and should be determined empirically.
Synthesis of 3-Bromo-2-methyl-6-nitroaniline: A Validated Workflow
The synthesis of 3-Bromo-2-methyl-6-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a logical and validated approach starting from the readily available precursor, 2-methylaniline (o-toluidine).
Rationale for the Synthetic Strategy
A direct, one-pot synthesis of 3-Bromo-2-methyl-6-nitroaniline is challenging due to the powerful activating nature of the amino group in the starting material, which can lead to multiple side products and over-bromination. The chosen strategy circumvents these issues through a sequence of protection, functionalization, and deprotection steps.
Caption: Proposed synthetic workflow for 3-Bromo-2-methyl-6-nitroaniline.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
Causality: The amino group of 2-methylaniline is highly activating and ortho-, para-directing. Direct nitration or bromination would be difficult to control. Acetylation with acetic anhydride converts the amino group into a less activating acetamido group. This moderation prevents polysubstitution and oxidation side reactions. The bulkier acetamido group also sterically hinders the ortho position, favoring substitution at the para position.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylaniline in glacial acetic acid.
-
Slowly add an equimolar amount of acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into a beaker of ice water with stirring.
-
The product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Step 2: Nitration of N-(2-methylphenyl)acetamide
-
Causality: The acetamido group is an ortho-, para-director. With the methyl group at position 2 and the acetamido group at position 1, the primary positions for electrophilic aromatic substitution are positions 4 and 6. Nitration is performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is conducted at low temperatures to control the exothermic reaction and minimize side product formation.
-
Protocol:
-
In a flask cooled in an ice-salt bath (0-5°C), slowly add N-(2-methylphenyl)acetamide to concentrated sulfuric acid with stirring, ensuring the temperature remains low.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash thoroughly with water to remove residual acid, and dry. This will yield a mixture of isomers, primarily N-(2-methyl-6-nitrophenyl)acetamide and N-(4-bromo-2-methyl-6-nitrophenyl)acetamide. The desired 6-nitro isomer can be separated by fractional crystallization or chromatography.
-
Step 3: Bromination of N-(2-methyl-6-nitrophenyl)acetamide
-
Causality: The acetamido and methyl groups are both activating and ortho-, para-directing, while the nitro group is a deactivating meta-director. The combined directing effects of the acetamido and methyl groups will strongly favor the substitution of bromine at position 3, which is ortho to the methyl group and meta to the nitro group.
-
Protocol:
-
Dissolve the N-(2-methyl-6-nitrophenyl)acetamide from the previous step in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water. The brominated product will precipitate.
-
Collect the solid by filtration, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.
-
Step 4: Deprotection (Acid Hydrolysis)
-
Causality: The final step is the removal of the acetyl protecting group to regenerate the free amine. This is achieved by acid-catalyzed hydrolysis.
-
Protocol:
-
Suspend the N-(3-bromo-2-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.
-
Collect the final product, 3-Bromo-2-methyl-6-nitroaniline, by filtration.
-
Wash the solid with water and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Caption: Reaction scheme for the synthesis of 3-Bromo-2-methyl-6-nitroaniline.
Safety, Handling, and Storage
As a substituted nitroaniline, 3-Bromo-2-methyl-6-nitroaniline must be handled with appropriate care. The following safety information is based on data for the compound and related structures.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at refrigerated temperatures (2-8°C) as recommended.[2]
-
Conclusion
3-Bromo-2-methyl-6-nitroaniline, with a molecular weight of 231.05 g/mol , is a valuable and versatile intermediate in organic synthesis. Its structured arrangement of bromo, methyl, and nitro functional groups on an aniline scaffold provides a rich platform for the development of novel compounds, particularly in the pharmaceutical industry. The multi-step synthesis outlined in this guide, based on a protection-functionalization-deprotection strategy, represents a reliable method for its preparation. By understanding its core properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific and developmental objectives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40151758, 3-bromo-N-methyl-2-nitroaniline. Retrieved January 28, 2026, from [Link]
-
Gómez-García, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]
Sources
Strategic Synthesis Guide: 3-Bromo-2-methyl-6-nitroaniline
This guide details the synthesis of 3-Bromo-2-methyl-6-nitroaniline , a critical intermediate often utilized in the development of Bcl-2 inhibitors (e.g., Venetoclax analogs) and specialized heterocyclic dyes.
The synthesis is non-trivial due to the specific substitution pattern: the bromine at position 3 and the nitro group at position 6 are electronically and sterically challenging to install directly on the aniline core without generating unwanted isomers (such as the 4-bromo or 4-nitro derivatives).
Executive Summary & Retrosynthetic Logic
The core challenge in synthesizing 3-bromo-2-methyl-6-nitroaniline is regiocontrol .
-
Direct Bromination Failure: Bromination of 2-methyl-6-nitroaniline typically yields the para-isomer (4-bromo) due to the strong directing effect of the amine.
-
Direct Nitration Failure: Nitration of 3-bromo-2-methylaniline favors the para-position (C4) unless specific steric blocking strategies are employed.
The Solution: A multi-stage "Swap and Block" strategy.
-
The "Swap": We establish the difficult 1,2,3-substitution pattern first by converting a commercially available nitro-aniline precursor into the bromo-aniline core via a Sandmeyer/Reduction sequence.
-
The "Block": We utilize the steric bulk of the bromine atom at C3 and a protecting group on the amine to force the final nitration to the C6 position.
Pathway Overview
-
Phase 1: Synthesis of the Core Skeleton (3-Bromo-2-methylaniline).
-
Phase 2: Regioselective Nitration (Targeting C6).
Detailed Synthesis Pathway[1][2]
Phase 1: Construction of 3-Bromo-2-methylaniline
Note: This intermediate is commercially available but expensive. In-house synthesis from 2-amino-3-nitrotoluene (2-methyl-3-nitroaniline) is cost-effective for scale-up.
Step 1: Sandmeyer Bromination
We begin with 2-methyl-3-nitroaniline (also known as 2-amino-3-nitrotoluene). The goal is to replace the amino group with a bromine atom.
-
Reagents: Sodium Nitrite (
), Hydrobromic Acid ( ), Copper(I) Bromide ( ). -
Mechanism: Diazotization followed by radical substitution.
-
Protocol:
-
Suspend 2-methyl-3-nitroaniline (1.0 eq) in 48%
at . -
Add aqueous
(1.1 eq) dropwise, maintaining temp to form the diazonium salt. -
Transfer the cold diazonium solution into a stirred solution of
(1.2 eq) in at room temperature (or slightly heated to to drive evolution). -
Workup: Steam distillation or extraction with dichloromethane yields 1-Bromo-2-methyl-3-nitrobenzene .
-
Step 2: Nitro Reduction
Convert the nitro group into the amine to establish the aniline functionality.
-
Reagents: Iron powder (
), Ammonium Chloride ( ), Ethanol/Water.[1] -
Protocol:
-
Dissolve 1-Bromo-2-methyl-3-nitrobenzene in Ethanol/Water (4:1).
-
Add
powder (3-5 eq) and (catalytic). -
Reflux for 2–4 hours. Monitor by TLC.
-
Workup: Filter through Celite to remove iron oxides. Concentrate filtrate.[1]
-
Product: 3-Bromo-2-methylaniline .
-
Phase 2: Regioselective Nitration (The Critical Phase)
This phase installs the final nitro group at C6. Direct nitration of the free amine would likely lead to oxidation or a mixture of C4/C6 isomers. Protection is mandatory.
Step 3: N-Protection
We protect the amine to dampen its reactivity and increase steric bulk.
-
Reagents: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (
). -
Selection Logic:
-
Acetic Anhydride:[2] Cheaper, standard.
-
TFAA: Adds significant electron-withdrawing character, preventing over-nitration and facilitating very mild hydrolysis later. Recommended for high purity.
-
-
Protocol (TFAA Method):
-
Dissolve 3-Bromo-2-methylaniline in Dichloromethane (DCM).
-
Add Triethylamine (1.2 eq).
-
Add TFAA (1.1 eq) dropwise at
. Stir 1h. -
Product: 2,2,2-Trifluoro-N-(3-bromo-2-methylphenyl)acetamide .
-
Step 4: Regioselective Nitration
This is the defining step.
-
Substrate: Protected Aniline.
-
Sites: C4 (para to amine) vs. C6 (ortho to amine).
-
Causality: The C3-Bromine atom creates significant steric hindrance at the adjacent C4 position. Consequently, the nitronium ion attacks the less hindered C6 position.
-
Reagents: Nitric Acid (
, fuming), Acetic Anhydride or Sulfuric Acid.[2] -
Protocol:
-
Dissolve the protected aniline in Acetic Anhydride at
. -
Slowly add Fuming
(1.05 eq). Caution: Exothermic. -
Stir at
to . -
Observation: The reaction is highly regioselective for the 6-nitro isomer due to the "ortho-blocking" effect of the bromine at C3.
-
Quench: Pour onto ice water. Filter the precipitate.[3]
-
Intermediate: N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide .
-
Step 5: Hydrolysis (Deprotection)
-
Reagents: Potassium Carbonate (
) in Methanol (for TFA) or /Ethanol (for Acetamide). -
Protocol:
Visualization of the Pathway[2]
The following diagram illustrates the chemical logic and flow, highlighting the regioselective pressure points.
Caption: Flowchart demonstrating the "Swap and Block" strategy. Note the critical nitration step where the C3-Bromine sterically hinders C4, directing the nitro group to C6.
Quantitative Data & Process Parameters
The following table summarizes expected yields and critical parameters based on literature precedents for this specific scaffold.
| Step | Reaction Type | Key Reagents | Temp | Typical Yield | Critical Quality Attribute (CQA) |
| 1 | Sandmeyer | 70-80% | Control exotherm during diazotization to prevent phenols. | ||
| 2 | Reduction | 85-95% | Complete conversion of nitro; removal of Fe salts. | ||
| 3 | Protection | >95% | Anhydrous conditions to prevent anhydride hydrolysis. | ||
| 4 | Nitration | 60-75% | Temp control is vital. >15°C risks dinitration or oxidation. | ||
| 5 | Hydrolysis | 90-95% | Ensure complete deprotection without degrading the bromide. |
References
-
Preparation of 3-Bromo-2-methylaniline (Phase 1 Source)
-
GuideChem. "Synthesis of 3-Bromo-2-methylaniline starting from 1-bromo-2-methyl-3-nitrobenzene."[1]
-
-
Regioselective Nitration & Protection Strategy (Phase 2 Source)
- World Intellectual Property Organization (Patent). WO2012051361A1. "Anti-viral compounds." (Describes the specific TFA protection and nitration sequence to yield the 3-bromo-2-methyl-6-nitroaniline isomer).
-
General Regioselectivity in Aniline Nitration
-
Commercial Availability & Properties
-
ChemicalBook.[6] "3-Bromo-2-methyl-6-nitroaniline Product Description."
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2021078023A1 - Small molecule compound - Google Patents [patents.google.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. 3-Bromo-2-nitroaniline | 7138-15-0 [chemicalbook.com]
Spectroscopic data of 3-Bromo-2-methyl-6-nitroaniline
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3-Bromo-2-methyl-6-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-Bromo-2-methyl-6-nitroaniline (CAS: 860751-71-9), a key substituted aniline with potential applications in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, offering theoretically grounded predictions for Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Each section details the causal logic behind the predicted spectral features, drawing upon established principles of spectroscopy and comparative data from analogous structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality data, ensuring that the described methodologies are self-validating and robust. The aim is to equip researchers with the necessary framework to confidently undertake the synthesis, purification, and structural elucidation of this compound.
Introduction and Molecular Structure
3-Bromo-2-methyl-6-nitroaniline is a polysubstituted aromatic amine. Its structure incorporates an electron-donating amino group (-NH₂), a weakly electron-donating methyl group (-CH₃), and two electron-withdrawing groups: a nitro moiety (-NO₂) and a bromine atom (-Br). This unique combination of substituents creates a distinct electronic environment on the aromatic ring, which is directly reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its identity and purity in any research or development context.
The structural characterization of such a molecule relies on a multi-technique approach. IR spectroscopy will identify key functional groups, NMR spectroscopy will elucidate the precise arrangement of atoms by mapping the hydrogen and carbon framework, and mass spectrometry will confirm the molecular weight and provide insight into the molecule's stability and fragmentation pathways.
Caption: Molecular structure of 3-Bromo-2-methyl-6-nitroaniline with atom numbering.
Infrared (IR) Spectroscopy
Theoretical Basis & Predictions
Infrared spectroscopy is a definitive tool for identifying functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed. For 3-Bromo-2-methyl-6-nitroaniline, we can predict absorptions for the N-H bonds of the amine, the N-O bonds of the nitro group, C-H bonds of the aromatic ring and methyl group, C=C bonds of the ring, and the C-Br bond. The positions of these absorptions are heavily influenced by the electronic effects of adjacent substituents. For aromatic nitro compounds, the N-O stretching bands are particularly strong and diagnostic, typically appearing between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1]
| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3480 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Two Bands |
| 3100 - 3000 | Aromatic C-H Stretch | C-H (sp²) | Medium to Weak |
| 2980 - 2870 | Aliphatic C-H Stretch | -CH₃ | Medium to Weak |
| 1630 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium to Strong |
| 1580 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium, Multiple Bands |
| 1540 - 1500 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 1360 - 1330 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 700 - 500 | C-Br Stretch | Aryl Halide | Medium to Strong |
Interpretation of Predicted Spectrum
The most revealing signals will be the two distinct, sharp-to-medium peaks in the 3480-3350 cm⁻¹ region, characteristic of the asymmetric and symmetric stretching of a primary amine. The presence of the strongly electron-withdrawing nitro group will likely shift these to a slightly higher wavenumber compared to unsubstituted aniline. The two most intense peaks in the spectrum are predicted to be the N-O stretches of the nitro group. Their exact positions are sensitive to the electronic environment; conjugation with the ring typically shifts them to lower wavenumbers.[1] Aromatic C=C stretching will produce several bands in the 1580-1450 cm⁻¹ region, confirming the presence of the benzene ring. The C-Br stretch is expected in the far-IR or "fingerprint" region, which can sometimes be difficult to assign definitively but serves as a confirmatory data point.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is the method of choice for solid powder samples due to its simplicity and lack of sample preparation.[2][3]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the 3-Bromo-2-methyl-6-nitroaniline powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[4]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft cloth or swab dampened with an appropriate solvent.
Caption: Experimental workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Predictions and Interpretation
Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting). The chemical shifts are highly sensitive to the electronic effects of the substituents.[5] Electron-donating groups (EDGs) like -NH₂ and -CH₃ shield nearby protons (shifting them upfield to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ and -Br deshield them (shifting them downfield to higher ppm).[6]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Label (Fig. 1) | Predicted δ (ppm) | Integration | Multiplicity | Justification |
| -NH₂ | ~ 5.0 - 6.0 | 2H | Broad singlet | Labile protons, often broad. Position is concentration and solvent dependent. |
| H5 | ~ 7.3 - 7.5 | 1H | Doublet (d) | Deshielded by ortho -NO₂ and meta -Br. Split by H4 (J ≈ 8-9 Hz). |
| H4 | ~ 6.7 - 6.9 | 1H | Doublet (d) | Shielded by para -NH₂ and meta -CH₃. Split by H5 (J ≈ 8-9 Hz). |
| -CH₃ | ~ 2.2 - 2.4 | 3H | Singlet (s) | Typical benzylic methyl range. No adjacent protons to couple with. |
Causality of Predictions:
-
Aromatic Protons (H4, H5): There are only two protons on the aromatic ring, and they are adjacent (ortho) to each other. Therefore, they will appear as a pair of doublets. H5 is positioned ortho to the very strong EWG (-NO₂) and meta to the EWG (-Br), causing it to be significantly deshielded and appear further downfield. H4 is para to the strong EDG (-NH₂) and meta to the EDG (-CH₃), causing it to be shielded and appear more upfield. The coupling constant (³JHH) between them is expected to be in the typical range for ortho aromatic protons, around 8-9 Hz.
-
Amine Protons (-NH₂): These protons are exchangeable and often do not couple with other protons, appearing as a broad singlet. Their chemical shift can vary significantly based on solvent, concentration, and temperature.
-
Methyl Protons (-CH₃): This group is attached to an aromatic carbon with no adjacent protons, so it will appear as a sharp singlet. Its position is relatively standard for a methyl group on an aniline ring.
¹³C NMR Spectroscopy: Predictions and Interpretation
Carbon NMR reveals the number of unique carbon environments. Chemical shifts are influenced by the electronegativity of attached groups and resonance effects.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Label (Fig. 1) | Predicted δ (ppm) | Justification |
| C1 | ~ 145 - 150 | Attached to -NH₂ (strong shielding via resonance, but N is electronegative). |
| C6 | ~ 140 - 145 | Attached to -NO₂ (strong deshielding). |
| C3 | ~ 110 - 115 | Attached to -Br (ipso-carbon, shielded by halogen "heavy atom effect"). |
| C5 | ~ 125 - 130 | Deshielded by ortho -NO₂ group. |
| C4 | ~ 120 - 125 | Shielded by para -NH₂ group. |
| C2 | ~ 118 - 123 | Attached to -CH₃. |
| -CH₃ | ~ 15 - 20 | Typical range for an aryl-attached methyl carbon. |
Causality of Predictions: The carbons directly bonded to heteroatoms will be the most diagnostic. C1 (bonded to N) and C6 (bonded to N of the nitro group) will be significantly downfield. C3, attached to the bromine, will also have a distinct shift. The remaining aromatic carbons (C2, C4, C5) will have shifts determined by the combined electronic effects of all substituents. The methyl carbon will be the most upfield signal, as is typical for sp³ hybridized carbons.
Experimental Protocol: Solution-State NMR
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[7]
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often a good choice for substituted anilines as it can help resolve the N-H protons more sharply.
-
Ensure the solid is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution into a 5 mm NMR tube using a pipette.[8]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample tube into a spinner turbine, adjusting the depth using a depth gauge to match the instrument's requirements.[9]
-
Insert the sample into the NMR magnet.
-
-
Data Acquisition:
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity across the sample, which is critical for high resolution.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A small number of scans (e.g., 8 or 16) is usually sufficient.[9]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signal to generate the final spectrum. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Theoretical Basis & Predictions
Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide a molecular fingerprint.[10]
-
Molecular Weight: C₇H₇BrN₂O₂ = (712.011) + (71.008) + 79.904 + (214.007) + (215.999) ≈ 231.05 g/mol .
-
Nitrogen Rule: The molecule has two nitrogen atoms (an even number), so the molecular ion must have an odd nominal mass. The nominal mass is 127 + 17 + 79 + 142 + 162 = 84 + 7 + 79 + 28 + 32 = 230. However, bromine's most common isotope is ⁷⁹Br. The actual calculation should use integer masses for the most common isotopes: C=12, H=1, N=14, O=16, Br=79. M = 84+7+79+28+32 = 230. This contradicts the nitrogen rule. Re-checking the rule: an odd number of nitrogen atoms gives an odd molecular ion. An even number (or zero) gives an even molecular ion. Therefore, the molecular ion should have an even nominal mass. The calculated nominal mass of 230 (for ⁷⁹Br) is even, which is consistent.
-
Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of peaks for every bromine-containing fragment: an "M" peak and an "M+2" peak of nearly equal intensity.[11]
Predicted EI-MS Fragmentation
| Predicted m/z | Proposed Fragment | Notes |
| 230 / 232 | [C₇H₇⁷⁹BrN₂O₂]⁺ / [C₇H₇⁸¹BrN₂O₂]⁺ | Molecular Ion (M⁺). Expected to be a strong peak due to the aromatic ring.[12] |
| 215 / 217 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 184 / 186 | [M - NO₂]⁺ | Loss of a nitro group radical, a common fragmentation for nitroaromatics.[13] |
| 151 | [M - Br]⁺ | Loss of a bromine radical. |
| 105 | [C₇H₇N]⁺ | Loss of Br and NO₂. |
Interpretation of Predicted Spectrum
The most diagnostic feature will be the molecular ion cluster at m/z 230 and 232, with roughly equal intensities, immediately confirming the presence of one bromine atom and the molecular weight. A prominent peak at m/z 184/186 would correspond to the loss of a nitro group (mass 46), a very common and energetically favorable fragmentation pathway for aromatic nitro compounds.[13][14] Loss of the methyl group (mass 15) to give a peak at m/z 215/217 is also highly probable. The relative intensities of these fragments will provide clues about the bond strengths within the molecule.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is gently heated until it vaporizes. The gaseous molecules then enter the ionization chamber where they are bombarded by a 70 eV electron beam, causing ionization and fragmentation.
-
Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Acquisition: The instrument control software records the signals to generate the mass spectrum.
Caption: Experimental workflow for EI-MS analysis.
Conclusion
This guide presents a robust, theory-backed prediction of the key spectroscopic data for 3-Bromo-2-methyl-6-nitroaniline. The predicted IR, ¹H NMR, ¹³C NMR, and MS spectra are based on the fundamental principles of substituent effects and established fragmentation patterns. The detailed experimental protocols provided for each technique offer a clear and reliable path for researchers to acquire and validate this data experimentally. By combining the predictive analysis herein with rigorous experimental work, scientists can achieve unambiguous structural confirmation of this important synthetic intermediate, facilitating its use in drug discovery and materials science.
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Schmidt, A. C.; et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed, 2006. [Link]
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1H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-methyl-6-nitroaniline
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-methyl-6-nitroaniline, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple spectral prediction to offer a detailed interpretation grounded in fundamental principles of substituent effects, spin-spin coupling, and experimental best practices. We will deconstruct the molecule's electronic environment to predict the chemical shift, multiplicity, and integration of each proton signal. Furthermore, this guide outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and includes a logical workflow for spectral interpretation, ensuring both accuracy and reproducibility for researchers in the field.
Molecular Structure and Electronic Environment Analysis
The structure of 3-Bromo-2-methyl-6-nitroaniline presents a fascinating case study in the interplay of electronic effects on a benzene ring. The chemical environment of each proton is dictated by the cumulative influence of four distinct substituents: an amino (-NH₂), a methyl (-CH₃), a bromo (-Br), and a nitro (-NO₂) group.
-
Amino Group (-NH₂): Located at C1, the amino group is a potent activating group. Its lone pair of electrons strongly donates into the aromatic π-system through resonance (+R effect), increasing electron density primarily at the ortho and para positions. It also exhibits a weaker, electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity.
-
Nitro Group (-NO₂): Positioned at C6, the nitro group is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect), significantly deshielding ortho and para protons.[1]
-
Methyl Group (-CH₃): At C2, the methyl group is a weak activating group, donating electron density primarily through a positive inductive effect (+I effect).
-
Bromo Group (-Br): At C3, bromine is a deactivating group. Its high electronegativity results in a strong inductive withdrawal (-I effect).[2] However, its lone pairs can participate in weak resonance donation (+R effect). The net result is a deshielding influence on nearby protons.
The synergy of these groups creates distinct electronic environments for the two aromatic protons (H-4 and H-5), the methyl protons, and the amine protons, which will be reflected directly in their respective ¹H NMR signals.
Caption: Electronic influences of substituents on the aromatic protons of 3-Bromo-2-methyl-6-nitroaniline.
Predicted ¹H NMR Spectrum: A Quantitative Analysis
Based on the electronic environment analysis and data from analogous compounds, a detailed prediction of the ¹H NMR spectrum can be formulated.[3] The spectrum is expected to show four distinct signals.
Chemical Shifts (δ)
-
H-5 (Aromatic Proton): This proton resides ortho to the powerful electron-withdrawing nitro group, which will dominate its chemical environment and cause significant deshielding. This effect places its signal the furthest downfield among the aromatic protons. A chemical shift is predicted in the range of δ 8.0 – 8.2 ppm .
-
H-4 (Aromatic Proton): This proton is ortho to the electronegative bromine atom and para to the nitro group. Both substituents contribute to a deshielding effect.[1][2] While it will be downfield from a standard benzene proton (7.3 ppm), it will be upfield relative to H-5. Its predicted chemical shift is δ 7.3 – 7.5 ppm .
-
-NH₂ (Amine Protons): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[4] Being ortho to a nitro group tends to shift the signal downfield. A broad signal is anticipated around δ 6.0 – 6.5 ppm .
-
-CH₃ (Methyl Protons): The methyl protons are adjacent to the aromatic ring and are influenced by the ortho amino and bromo groups. Based on similar structures, a singlet is expected at approximately δ 2.2 – 2.4 ppm .[3]
Multiplicity (Splitting Patterns)
Spin-spin coupling provides crucial information about the connectivity of protons.
-
H-5 and H-4: These two protons are on adjacent carbons (ortho relationship). They will mutually split each other's signals. Therefore, both H-4 and H-5 are expected to appear as doublets (d) . The magnitude of this splitting, the ortho coupling constant (³JH4-H5), is typically in the range of 7–10 Hz .[5]
-
-NH₂ Protons: Due to rapid chemical exchange with solvent protons and quadrupolar broadening from the ¹⁴N nucleus, the amine protons typically do not couple with neighboring protons.[4] This results in a broad singlet (br s) .
-
-CH₃ Protons: These protons have no adjacent proton neighbors. Consequently, their signal will be an unsplit singlet (s) .
Integration
The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio is: H-5 : H-4 : -NH₂ : -CH₃ = 1 : 1 : 2 : 3
Summary of Predicted Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.0 – 8.2 | Doublet (d) | ³J = 7–10 Hz | 1H |
| H-4 | 7.3 – 7.5 | Doublet (d) | ³J = 7–10 Hz | 1H |
| -NH₂ | 6.0 – 6.5 | Broad Singlet (br s) | N/A | 2H |
| -CH₃ | 2.2 – 2.4 | Singlet (s) | N/A | 3H |
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be superior for compounds with amine groups as it slows proton exchange, sometimes resulting in sharper -NH₂ signals.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of high-purity 3-Bromo-2-methyl-6-nitroaniline. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm. Note: Many modern spectrometers reference the residual solvent peak, but TMS can still be used for confirmation.[6] d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup and Calibration (≥400 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Optimize the magnetic field homogeneity by shimming. This is a critical step to achieve sharp lines and high resolution. d. Tune and match the probe for the ¹H frequency to ensure efficient power transfer.
-
¹H Spectrum Acquisition: a. Acquire a standard 1D proton spectrum using the following typical parameters:
- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to ensure the flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm). e. Integrate the signals to determine the relative proton counts. f. Pick the peaks and measure the coupling constants (J values) in Hz.
-
Structural Confirmation (Self-Validation): a. To definitively assign the -NH₂ peak, perform a D₂O shake experiment . Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The labile -NH₂ protons will exchange with deuterium, causing their signal to disappear or significantly diminish, thus confirming its identity.[4]
Data Interpretation Workflow
The logical process of assigning the spectral features to the molecular structure can be visualized as a systematic workflow.
Caption: A logical workflow for the interpretation and assignment of the ¹H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline.
Conclusion
The ¹H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline is a powerful tool for its structural elucidation, providing unambiguous evidence for its substitution pattern. A thorough understanding of substituent electronic effects allows for the accurate prediction of its four distinct signals: two doublets in the aromatic region, a broad singlet for the amine protons, and a singlet for the methyl group. The predicted chemical shifts, multiplicities, and integration ratios provide a clear spectral signature for this molecule. By following the detailed experimental protocol and logical interpretation workflow presented in this guide, researchers can confidently acquire and analyze high-quality NMR data, ensuring the structural integrity of this and other complex small molecules in their research endeavors.
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University of California, Davis. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." Chem 220C Handout. [Link]
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FT-IR spectrum of 3-Bromo-2-methyl-6-nitroaniline
An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 3-Bromo-2-methyl-6-nitroaniline
Authored by: A Senior Application Scientist
Introduction
3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, particularly as an intermediate in the development of pharmaceuticals and dyes. The precise structural elucidation of this molecule is paramount for ensuring the integrity of these synthetic pathways and the quality of the final products. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. This guide offers an in-depth analysis of the expected , providing researchers, scientists, and drug development professionals with a comprehensive reference for spectral interpretation.
The rationale for employing FT-IR spectroscopy in the analysis of this compound lies in its ability to identify key vibrational modes associated with the amine (N-H), nitro (NO₂), and aromatic (C-H, C=C) functionalities, as well as the carbon-bromine (C-Br) bond. The position, intensity, and shape of the absorption bands in the FT-IR spectrum serve as a unique molecular fingerprint, enabling confirmation of the compound's identity and purity.
Molecular Structure and Expected Vibrational Modes
The molecular structure of 3-Bromo-2-methyl-6-nitroaniline dictates its characteristic infrared spectrum. The molecule consists of a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group. The relative positions of these substituents influence the electronic environment and, consequently, the vibrational frequencies of the various bonds.
Caption: Molecular structure of 3-Bromo-2-methyl-6-nitroaniline.
Experimental Protocol: Acquiring the FT-IR Spectrum
While this guide provides a predictive analysis, the following outlines a standard protocol for obtaining an experimental FT-IR spectrum of a solid sample like 3-Bromo-2-methyl-6-nitroaniline.
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (KBr Pellet Method):
-
Grinding: Thoroughly grind a small amount (1-2 mg) of the crystalline 3-Bromo-2-methyl-6-nitroaniline sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The grinding is crucial to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Spectral Range: The typical mid-infrared region of 4000-400 cm⁻¹ is scanned.
Predicted FT-IR Spectrum Analysis of 3-Bromo-2-methyl-6-nitroaniline
The following table details the predicted characteristic absorption bands for 3-Bromo-2-methyl-6-nitroaniline based on established group frequencies for similar molecular structures.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale and Insights |
| 3400-3300 | N-H (Amine) | Asymmetric & Symmetric Stretching | Medium | Primary aromatic amines typically show two distinct bands in this region.[1][2] The presence of two peaks is a definitive indicator of the -NH₂ group. |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak | These bands are characteristic of C-H bonds on the benzene ring and are typically found at slightly higher frequencies than aliphatic C-H stretches.[3][4] |
| 2950-2850 | C-H (Methyl) | Asymmetric & Symmetric Stretching | Medium to Weak | These absorptions arise from the methyl group attached to the aromatic ring. |
| 1650-1580 | N-H (Amine) | Bending (Scissoring) | Medium to Strong | This bending vibration is another key indicator for primary amines.[1][2] |
| 1600-1585 & 1500-1400 | C=C (Aromatic) | Ring Stretching | Medium to Strong | Aromatic rings exhibit characteristic absorptions in these regions due to the stretching of the carbon-carbon double bonds within the ring.[3][5] |
| 1550-1475 | N-O (Nitro) | Asymmetric Stretching | Strong | The nitro group gives rise to two strong, characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency.[6] |
| 1360-1290 | N-O (Nitro) | Symmetric Stretching | Strong | This is the second of the two prominent nitro group absorptions.[6] The high intensity of both nitro stretches makes them readily identifiable. |
| 1335-1250 | C-N (Aromatic Amine) | Stretching | Strong | The stretching vibration of the bond between the aromatic carbon and the amine nitrogen typically appears as a strong band in this region.[1][2] |
| ~1100 | C-C (Methyl-Aromatic) | Stretching | Medium | The stretching of the single bond between the methyl carbon and the aromatic ring. |
| 900-675 | C-H (Aromatic) | Out-of-Plane Bending | Strong | The pattern of these bands can sometimes be used to infer the substitution pattern on the benzene ring, although the presence of the nitro group can complicate this interpretation.[3][7] |
| Below 700 | C-Br | Stretching | Medium to Strong | The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum.[8] |
Detailed Interpretation of Key Spectral Regions
-
3500-3000 cm⁻¹ Region: The presence of two distinct peaks between 3400 cm⁻¹ and 3300 cm⁻¹ is a clear indication of a primary amine (-NH₂).[1][2] The higher frequency band corresponds to the asymmetric N-H stretching, while the lower frequency band is due to the symmetric N-H stretching. Just above 3000 cm⁻¹, weaker bands are expected for the aromatic C-H stretches.[3]
-
1700-1400 cm⁻¹ Region: This region is often complex but highly informative. The N-H bending vibration of the primary amine will be present around 1620 cm⁻¹.[1] Close to this, the characteristic C=C stretching vibrations of the aromatic ring will appear.[3] The most prominent features in this region, however, will be the strong asymmetric and symmetric stretching bands of the nitro group (NO₂), expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6]
-
Fingerprint Region (Below 1400 cm⁻¹): This region contains a multitude of absorptions that are unique to the molecule as a whole. The strong C-N stretching of the aromatic amine will be a key feature.[1] Additionally, the C-H out-of-plane bending vibrations will give rise to strong absorptions.[3] Finally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically below 700 cm⁻¹.[8]
Workflow for Spectral Analysis
Caption: A typical workflow for FT-IR spectral analysis.
Conclusion
The is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The distinct double peak of the primary amine N-H stretching, coupled with the very strong asymmetric and symmetric stretches of the nitro group, provides unequivocal evidence for these functionalities. The aromatic C-H and C=C absorptions, along with the C-N and C-Br stretches in the fingerprint region, complete the spectral signature of this molecule. This in-depth guide serves as a valuable resource for the identification and characterization of 3-Bromo-2-methyl-6-nitroaniline, supporting its application in research and development.
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
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Illinois State University. (n.d.). The Infrared Spectra of Aromatic Amines (Anilines). [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
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ATB and Repository. (n.d.). 3-Nitroaniline. [Link]
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Mass spectrometry of 3-Bromo-2-methyl-6-nitroaniline
An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-methyl-6-nitroaniline
Introduction
3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise structural characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, providing definitive information on molecular weight and invaluable structural insights through the analysis of fragmentation patterns.
This guide, intended for researchers and drug development professionals, provides a detailed examination of the mass spectrometric behavior of 3-Bromo-2-methyl-6-nitroaniline. We will explore its ionization characteristics, predict its fragmentation pathways under various ionization conditions, and present a validated protocol for its analysis. The focus will be on the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.
Physicochemical Properties and Ionization Strategy
The mass spectrometric analysis of a molecule begins with an understanding of its core properties, which dictates the optimal experimental approach.
Molecular Structure and Properties:
-
Molecular Formula: C₇H₇BrN₂O₂
-
Monoisotopic Mass: 229.9691 Da
-
Key Functional Groups: A primary amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a methyl group (-CH₃) on a benzene ring.
The presence of the basic aniline amine group makes the molecule susceptible to protonation, favoring soft ionization techniques like Electrospray Ionization (ESI) for generating a protonated molecular ion, [M+H]⁺.[1][2] Conversely, the molecule's volatility and thermal stability make it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) using the "hard" Electron Ionization (EI) technique.[3][4]
The Critical Role of the Bromine Isotope Pattern: A defining characteristic in the mass spectrum of 3-Bromo-2-methyl-6-nitroaniline will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with the peak at the higher mass (M+2) having nearly the same intensity as the lower mass peak (M). This doublet is a powerful diagnostic tool for identifying and confirming bromine-containing fragments.[5]
Electron Ionization (EI) Mass Spectrometry: A Deep Dive into Fragmentation
Electron Ionization (typically at 70 eV) is a high-energy technique that imparts significant internal energy to the analyte molecule, causing it to fragment in predictable ways.[3][6] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.
The Molecular Ion (M•⁺)
Upon EI, the molecule loses an electron to form the molecular ion (M•⁺). For 3-Bromo-2-methyl-6-nitroaniline, the molecular ion will appear as an isotopic doublet at m/z 230 (containing ⁷⁹Br) and m/z 232 (containing ⁸¹Br). The relative intensity of this peak can be variable, as nitroanilines are often prone to extensive fragmentation.[6][7]
Primary Fragmentation Pathways
The fragmentation of the M•⁺ is driven by the stability of the resulting ions and neutral losses, governed by the molecule's functional groups.
-
Loss of a Nitro Group (•NO₂): A very common pathway for nitroaromatic compounds is the cleavage of the C-N bond to lose a nitro radical (•NO₂), which has a mass of 46 Da.[8][9] This leads to a significant fragment ion.
-
M•⁺ → [M - NO₂]⁺ + •NO₂
-
This will produce a doublet at m/z 184/186 .
-
-
Loss of Nitric Oxide (NO) and Oxygen (O): Another characteristic fragmentation of aromatic nitro compounds involves rearrangement and loss of nitric oxide (NO, 30 Da), often followed by the loss of other species. A related pathway is the initial loss of an oxygen atom to form a nitroso compound radical cation.
-
M•⁺ → [M - NO]•⁺ + •O (less common initial step)
-
M•⁺ → [M - O]•⁺ + O
-
-
Loss of a Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage to release a bromine radical (79/81 Da). This results in a bromine-free fragment.
-
M•⁺ → [M - Br]⁺ + •Br
-
This will produce a single peak (no isotopic doublet) at m/z 151 .
-
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl group as a radical (•CH₃, 15 Da), particularly from a rearranged molecular ion.
-
M•⁺ → [M - CH₃]⁺ + •CH₃
-
This will produce a doublet at m/z 215/217 .
-
-
Sequential Fragmentation: More complex fragmentation patterns arise from the sequential loss of these groups. For instance, the [M - NO₂]⁺ ion can subsequently lose a bromine radical.
-
[M - NO₂]⁺ → [M - NO₂ - Br]⁺ + •Br
-
This will produce a single peak at m/z 105 .
-
Predicted EI-MS Data Summary
The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 3-Bromo-2-methyl-6-nitroaniline.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Neutral Loss | Notes |
| 230 / 232 | [M]•⁺ | - | Molecular Ion; characteristic 1:1 isotopic doublet. |
| 215 / 217 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of the methyl radical. |
| 184 / 186 | [M - NO₂]⁺ | •NO₂ (46 Da) | Common and often significant fragment from nitroaromatics. |
| 151 | [M - Br]⁺ | •Br (79/81 Da) | Loss of the bromine radical. |
| 105 | [M - NO₂ - Br]⁺ | •NO₂ + •Br | Sequential loss, confirming the relationship between fragments. |
Visualization of the Primary Fragmentation Pathway
The logical relationship between the molecular ion and its primary fragments can be visualized to aid in spectral interpretation.
Caption: Predicted EI-MS fragmentation of 3-Bromo-2-methyl-6-nitroaniline.
Soft Ionization Mass Spectrometry (ESI/APCI)
When the analytical goal is primarily to confirm the molecular weight or to quantify the analyte using Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques are preferred.
-
Electrospray Ionization (ESI): Given the basicity of the aniline functional group, ESI in positive ion mode is highly effective. The molecule will readily accept a proton from the solvent (e.g., water/methanol with formic acid) to form the protonated molecule, [M+H]⁺.[3] The expected signal would be a strong isotopic doublet at m/z 231/233 . This technique is exceptionally sensitive and minimizes fragmentation, making it ideal for quantitative analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique for LC-MS analysis of molecules in this polarity range.[4] Similar to ESI, it would be expected to generate a strong protonated molecular ion at m/z 231/233 .
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a self-validating system for the robust characterization of 3-Bromo-2-methyl-6-nitroaniline.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the compound.
- Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The use of an internal standard is recommended for quantitative studies.
2. GC-MS Instrumentation and Conditions:
- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).
- GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
- Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good chromatographic separation from any impurities.)
- MS Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Conditions:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Scan Range: m/z 40 - 350. A lower starting mass ensures detection of smaller potential fragments, while the upper limit comfortably encompasses the molecular ion.
- Data Acquisition: Full scan mode to capture all fragment ions.
4. Data Analysis and Validation:
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum for the peak.
- Confirm the presence of the molecular ion doublet at m/z 230/232 with the expected ~1:1 intensity ratio.
- Identify the key fragment ions (e.g., m/z 184/186, 151, 105) and verify that their presence is consistent with the proposed fragmentation pathways.
- Compare the acquired spectrum against a library database (e.g., NIST) if available, although novel compounds may not be present.
Conclusion
The mass spectrometric analysis of 3-Bromo-2-methyl-6-nitroaniline is a clear illustration of how molecular structure dictates analytical observations. The bromine isotopic pattern provides an unambiguous marker for the molecular ion and bromine-containing fragments. Under EI conditions, the molecule undergoes predictable fragmentation primarily through the loss of its nitro and bromo substituents, providing a rich spectrum for structural confirmation. For sensitive detection and quantification, soft ionization techniques like ESI are superior, yielding a stable protonated molecular ion. By selecting the appropriate ionization method and carefully interpreting the resulting spectra, mass spectrometry serves as a powerful and definitive tool for the comprehensive characterization of this important synthetic intermediate.
References
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National Institute of Standards and Technology. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]
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Chemistry Learning by Dr. Anjali Singh. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]
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Brandon University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-6-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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LISKON. (2024). Detection methods for p-bromoaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 15). 3: Ionization Techniques. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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Solubility Profile of 3-Bromo-2-methyl-6-nitroaniline in Organic Solvents: A Guide to Prediction, Determination, and Interpretation
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability. 3-Bromo-2-methyl-6-nitroaniline is a substituted aniline derivative whose physicochemical properties present unique challenges and opportunities in drug development and organic synthesis. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Due to the limited availability of public domain experimental data for this specific molecule, this guide emphasizes the foundational principles of solubility, leverages computed physicochemical properties for a closely related isomer to predict its behavior, and provides a detailed, field-proven protocol for accurate experimental measurement.
Physicochemical Characterization and Its Impact on Solubility
Understanding the molecular structure of the solute is the cornerstone of predicting its solubility. While experimental data for 3-Bromo-2-methyl-6-nitroaniline is scarce, we can analyze the properties of its close structural isomer, 3-Bromo-6-methyl-2-nitroaniline , for which computed data is available, to inform our predictions.[1]
Table 1: Computed Physicochemical Properties of 3-Bromo-6-methyl-2-nitroaniline [1]
| Property | Value | Source | Implication for Solubility |
|---|---|---|---|
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem | - |
| Molecular Weight | 231.05 g/mol | PubChem | Influences mass-based solubility measurements. |
| XLogP3 | 2.7 | PubChem | Indicates significant nonpolar character; suggests higher solubility in less polar organic solvents and low solubility in water. |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem | Can donate to H-bond acceptor solvents (e.g., alcohols, ethers). |
| Hydrogen Bond Acceptors | 3 (from -NO₂, -NH₂) | PubChem | Can accept H-bonds from protic solvents (e.g., alcohols, water). |
The structure is fundamentally that of an aniline ring, which possesses both a nonpolar benzene core and a polar amino group. The substituents significantly modify its character:
-
Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can act as a hydrogen bond acceptor.
-
Bromo Group (-Br): Increases the molecular weight and contributes to van der Waals forces. It is lipophilic.
-
Methyl Group (-CH₃): A nonpolar, lipophilic group that increases the overall hydrophobicity of the molecule.
The calculated XLogP3 of 2.7 strongly suggests that the compound is lipophilic ("fat-loving") and will exhibit limited solubility in water but favorable solubility in many organic solvents.[1]
Theoretical Framework: Predicting Solubility Trends
The principle of "like dissolves like" governs solubility. This means solvents that share similar polarity and intermolecular force characteristics with the solute will be most effective at dissolving it. We can classify solvents to predict their interaction with our target molecule.
Predicted Solubility in Different Solvent Classes
Based on the molecule's structure—a moderately polar head (amino, nitro groups) attached to a larger, nonpolar body (brominated, methylated benzene ring)—we can predict its relative solubility.
Table 2: Predicted Solubility of 3-Bromo-2-methyl-6-nitroaniline in Common Organic Solvents
| Solvent Class | Representative Solvents | Key Interaction Mechanism | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor & acceptor), Dipole-dipole | Moderate to High | The aniline -NH₂ group can hydrogen bond with the solvent's -OH group. The solvent's polarity can accommodate the nitro group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions | High | These solvents have strong dipoles that can interact with the polar nitro and amino groups without the steric hindrance of hydrogen bonding networks. DMSO is often an excellent solvent for such compounds. |
| Nonpolar / Weakly Polar | Toluene, Hexane, Diethyl Ether | van der Waals forces, Dipole-induced dipole | Low to Moderate | The large nonpolar portion of the molecule (benzene ring, Br, CH₃) favors interaction with these solvents. Solubility in highly nonpolar solvents like hexane is expected to be low, while weakly polar solvents like diethyl ether should be more effective due to its H-bond accepting oxygen. |
| Aqueous | Water | Hydrogen bonding | Very Low | The molecule's high lipophilicity (XLogP3 = 2.7) and large nonpolar surface area dominate, overcoming the hydrogen bonding potential of the amino group.[1] |
The following diagram illustrates the logical relationship between the solute's molecular features and solvent choice.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Conclusion
While specific experimental solubility data for 3-Bromo-2-methyl-6-nitroaniline is not prevalent in public literature, a thorough analysis of its molecular structure and physicochemical properties allows for robust predictions. The compound is anticipated to be poorly soluble in aqueous media but show moderate to high solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and acetone. This guide provides both the theoretical foundation for these predictions and a detailed, authoritative experimental protocol to enable researchers and drug development professionals to generate precise, quantitative solubility data. Accurate determination of this parameter is a non-negotiable first step in the successful development of any formulation or synthetic process involving this compound.
References
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-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-methyl-2-nitroaniline. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
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Section 1: Compound Identification and Physicochemical Profile
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-methyl-6-nitroaniline
This guide provides comprehensive safety protocols and handling instructions for 3-Bromo-2-methyl-6-nitroaniline, tailored for researchers and professionals in drug development. The information herein is synthesized from available safety data for the compound and its structural isomers to ensure a precautionary and robust approach to its management in a laboratory setting.
3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine. The presence of nitro, bromo, and amino functional groups dictates its reactivity and toxicological profile. Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-2-methyl-6-nitroaniline | N/A |
| CAS Number | 860751-71-9 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1][2] |
| Appearance | Crystalline Solid (inferred) | [3] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |
Note: Due to limited publicly available data for this specific isomer, some physical properties are inferred from closely related compounds like 3-Bromo-2-nitroaniline.[3]
Section 2: Comprehensive Hazard Assessment
As a nitro-bromo-substituted aniline, this compound must be treated with significant caution. The hazard profile is derived from supplier data and analysis of its structural analogues.[4][5][6][7]
GHS Classification
The Globally Harmonized System (GHS) classification indicates the following hazards:
-
Signal Word: Warning[1]
-
Hazard Pictograms:
-
Health Hazard
-
Irritant
-
-
Hazard Statements:
-
Precautionary Statements (selected): [1][6][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Causality of Hazards
The toxicological profile is a composite of its structural components:
-
Aniline Core: Aniline and its derivatives are known to be toxic, with the potential to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[5]
-
Nitro Group: The nitro group is a strong electron-withdrawing group and is often associated with toxicity.[3] It can be metabolically reduced to form reactive intermediates that contribute to cellular damage.
-
Bromo Group: Halogenation can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and cell membranes.
Section 3: Laboratory Risk Management and Control
A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential dust or vapors.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 3-Bromo-2-methyl-6-nitroaniline:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin absorption. Double-gloving is recommended for handling larger quantities. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[6] |
| Body Protection | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary. |
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.
Section 4: Standard Operating Procedures (SOPs)
Weighing and Transfer
-
Ensure the analytical balance is inside a fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper or a tared container.
-
Dispense the solid slowly to minimize dust generation.[5]
-
After weighing, gently tap the spatula to remove any residual powder into the receiving vessel.
-
Clean the balance and surrounding area with a damp cloth immediately after use. Dispose of the cloth as contaminated solid waste.
Storage
-
Store the compound in its original, tightly sealed container.[1]
-
Keep in a designated, locked cabinet for toxic chemicals at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]
-
The storage area should be cool, dry, and well-ventilated.[5]
Section 5: Emergency Response Protocols
Immediate and correct response to an incident is critical.
Exposure Response
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or label information to the medical professional.[4]
Spill Response Decision Tree
Section 6: Waste Disposal
All waste containing 3-Bromo-2-methyl-6-nitroaniline must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weighing paper, and spill cleanup materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions from reactions or cleaning should be collected in a designated, sealed hazardous waste container for halogenated organic waste.
-
Do not dispose of this chemical down the drain.[4] All disposal must comply with local, state, and federal regulations.
Section 7: Synthesis and Reactivity Insights
For the drug development professional, understanding the reactivity is key to anticipating potential hazards.
-
Synthesis: This compound is an aniline derivative. The synthesis of related bromoanilines often involves electrophilic aromatic substitution (bromination) on a protected or deactivated aniline precursor.[9][10][11] The directing effects of the substituents are critical for achieving the desired regiochemistry.
-
Reactivity: The primary amine group can undergo diazotization, acylation, and other reactions typical of aromatic amines. The presence of a deactivating nitro group makes the aromatic ring less susceptible to further electrophilic substitution. The compound is stable under normal conditions but may decompose upon heating, potentially releasing toxic gases like nitrogen oxides (NOx) and hydrogen bromide.[8]
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Available at: [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-6-methyl-2-nitroaniline. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline. Available at: [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available at: [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling and Properties of 3-Bromo-2-methyl-6-nitroaniline
This document provides a comprehensive technical overview of the safety, handling, and property considerations for 3-Bromo-2-methyl-6-nitroaniline (CAS No. 860751-71-9). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to foster a proactive safety culture. Given the limited publicly available data for this specific compound, this guide incorporates information from structurally similar molecules to provide a more complete risk assessment framework. It is imperative to note that while this information provides a valuable starting point, it should be supplemented with in-house experimental data and a thorough risk assessment for any new applications.
Chemical Identity and Physicochemical Properties
3-Bromo-2-methyl-6-nitroaniline is a substituted aniline with the chemical formula C₇H₇BrN₂O₂.[1] The presence of an aniline core, a nitro group, a bromine atom, and a methyl group dictates its chemical reactivity and toxicological profile.
| Identifier | Value | Source |
| Chemical Name | 3-Bromo-2-methyl-6-nitroaniline | [1] |
| CAS Number | 860751-71-9 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Predicted Boiling Point | 298.4±20.0 °C | [2] |
| Predicted Density | 1.812±0.06 g/cm³ | [2] |
| Physical Form | Crystalline Solid | [2] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |
Note: Some physical properties are predicted based on structurally similar compounds and require experimental verification.
Hazard Identification and GHS Classification
Based on available data, 3-Bromo-2-methyl-6-nitroaniline is classified as a hazardous substance.[1] The primary hazards are associated with its potential for acute toxicity upon ingestion, skin irritation, serious eye irritation, and respiratory irritation.[1]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Source: BLD Pharm[1]
The toxicological properties of many substituted anilines have not been fully investigated.[3] Chronic exposure to related compounds, such as nitroanilines, may lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, characterized by cyanosis (bluish skin), headache, dizziness, and rapid heart rate.[3][4]
Exposure Controls and Personal Protection
A robust personal protective equipment (PPE) regimen is mandatory when handling 3-Bromo-2-methyl-6-nitroaniline. The causality behind these recommendations is to prevent all routes of exposure: dermal, ocular, and inhalation.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[3][5]
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3][6]
-
Skin Protection:
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., P3) is necessary.[7][8]
The following DOT graph outlines the logical workflow for ensuring adequate personal protection.
Caption: Personal Protective Equipment (PPE) decision workflow.
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. The primary goal is to remove the substance from the affected area and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air immediately.[6][9] 2. If breathing is difficult, administer oxygen.[9] 3. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] 4. Seek immediate medical attention.[7] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[7] 2. Flush the skin with plenty of soap and water for at least 15 minutes.[3] 3. Seek medical attention if irritation persists.[10] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do so.[10] 3. Seek immediate medical attention.[3] |
| Ingestion | 1. Do NOT induce vomiting.[3] 2. Rinse the mouth with water.[9] 3. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[3] 4. Never give anything by mouth to an unconscious person.[9] 5. Seek immediate medical attention.[7] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6][7]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides may be generated.[6][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[9]
-
Control Ignition Sources: Remove all sources of ignition.[9]
-
Containment: Prevent the material from entering drains or waterways.[7]
-
Cleanup:
-
Personal Protection: Use proper personal protective equipment as outlined in Section 3 during cleanup.[9]
The following diagram illustrates the logical flow for responding to an accidental release.
Caption: Accidental spill response workflow.
Handling, Storage, and Stability
Handling:
-
Wash hands thoroughly after handling.[3]
-
Use with adequate ventilation and minimize dust generation.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not eat, drink, or smoke when using this product.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances.[3]
-
Store at the recommended temperature of 2-8°C.[1]
Stability and Reactivity:
-
Stability: Stable under normal storage conditions.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][11]
-
Hazardous Decomposition Products: Under combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[6]
References
-
Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer. (Note: This is a structural analogue.)
-
Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (Note: This is a structural analogue.)
-
SAFETY DATA SHEET - Fisher Scientific (2-Methyl-6-nitroaniline). (Note: This is a structural analogue.)
-
3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets - ECHEMI. (Note: This is a structural analogue.)
-
3-Bromo-2-nitroaniline | 7138-15-0 - ChemicalBook. (Note: This is a structural analogue.)
-
3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem. (Note: This is a structural analogue.)
-
Safety Data Sheet: 3-Nitroaniline - Carl ROTH (Australia). (Note: This is a structural analogue.)
-
4-Bromo-2-methyl-6-nitroaniline - CymitQuimica. (Note: This is a structural analogue.)
-
3 - SAFETY DATA SHEET (3-Bromoaniline) - Fisher Scientific. (Note: This is a structural analogue.)
-
SAFETY DATA SHEET - Thermo Fisher Scientific (4-Bromo-2-methyl-6-nitroaniline). (Note: This is a structural analogue.)
-
SAFETY DATA SHEET - Fisher Scientific (m-Nitroaniline). (Note: This is a structural analogue.)
-
ICSC 0307 - 3-NITROANILINE. (Note: This is a structural analogue.)
-
860751-71-9|3-Bromo-2-methyl-6-nitroaniline|BLD Pharm.
Sources
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Methodological & Application
Synthesis of 3-Bromo-2-methyl-6-nitroaniline from 2-methyl-6-nitroaniline
An Application Note for the Regioselective Synthesis of 3-Bromo-2-methyl-6-nitroaniline
Abstract
This comprehensive guide details the regioselective synthesis of 3-Bromo-2-methyl-6-nitroaniline, a valuable building block in medicinal chemistry and material science, starting from 2-methyl-6-nitroaniline. The protocol leverages electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. This document provides a robust, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Scientific Rationale
3-Bromo-2-methyl-6-nitroaniline is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its trifunctional nature, featuring an amine, a nitro group, and a bromine atom, offers multiple points for chemical modification. The strategic placement of these groups makes it an ideal precursor for constructing complex molecular architectures.
The synthesis from 2-methyl-6-nitroaniline presents a classic case of regioselectivity in electrophilic aromatic substitution. The outcome of the bromination is governed by the cumulative directing effects of the substituents on the aniline ring:
-
Amino Group (-NH₂): A strongly activating ortho, para-director.
-
Methyl Group (-CH₃): A weakly activating ortho, para-director.
-
Nitro Group (-NO₂): A strongly deactivating meta-director.
The position of electrophilic attack is determined by the synergistic and antagonistic interplay of these groups. The amino group is the most powerful activating group, directing the incoming electrophile to its ortho and para positions. However, the para position is occupied by the methyl group, and one ortho position is occupied by the nitro group. The other ortho position (C6) is sterically hindered and electronically deactivated by the adjacent nitro group. The bromine atom, therefore, preferentially adds to the C3 position, which is ortho to the methyl group and meta to the nitro group, guided by the overarching influence of the activating substituents.
N-Bromosuccinimide (NBS) is selected as the brominating agent for its ability to provide a low concentration of electrophilic bromine (Br⁺), which minimizes over-bromination and other side reactions often seen with harsher reagents like liquid bromine.[1] Acetic acid serves as a suitable polar protic solvent that can facilitate the reaction.
Reaction Scheme
Caption: Overall reaction for the bromination of 2-methyl-6-nitroaniline.
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted anilines.[1][2]
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example |
| 2-Methyl-6-nitroaniline | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Thermo Scientific |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol (for recrystallization) | Reagent Grade | VWR Chemicals |
| Deionized Water | - | In-house |
| Sodium Thiosulfate | ACS Grade | - |
| Anhydrous Magnesium Sulfate | ACS Grade | - |
| Celite® (optional, for filtration) | - | - |
| Equipment |
| 250 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Condenser |
| Heating mantle with temperature control |
| Buchner funnel and filter flask |
| Glassware for recrystallization |
| Thin Layer Chromatography (TLC) plates |
| Melting point apparatus |
Synthesis Procedure
Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. NBS is corrosive and an oxidizer; handle with care.[3]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-6-nitroaniline (e.g., 5.0 g, 32.8 mmol).
-
Dissolution: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a controlled manner, add N-Bromosuccinimide (e.g., 6.1 g, 34.5 mmol, 1.05 equivalents) to the solution in small portions over 20-30 minutes.
-
Causality: Portion-wise addition is crucial to manage the exothermic nature of the reaction and maintain a consistent temperature, preventing the formation of undesired byproducts.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture slowly into a beaker containing 400 mL of cold, vigorously stirred deionized water.
-
A precipitate of the crude product will form.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water (e.g., 3 x 50 mL) to remove residual acetic acid and succinimide.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of hot ethanol and heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the final product, 3-Bromo-2-methyl-6-nitroaniline, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight (Expected M.W. ≈ 231.05 g/mol ).[4]
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Equivalents |
| 2-Methyl-6-nitroaniline | 5.0 g | 32.8 | 1.0 |
| N-Bromosuccinimide (NBS) | 6.1 g | 34.5 | 1.05 |
| Glacial Acetic Acid | 50 mL | - | - |
| Reaction Conditions | Value | ||
| Temperature | Room Temperature (~20-25 °C) | ||
| Reaction Time | 4-6 hours | ||
| Expected Results | Value | ||
| Theoretical Yield | ~7.58 g | ||
| Appearance | Yellow to Orange Crystalline Solid |
Process Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of 3-Bromo-2-methyl-6-nitroaniline.
Safety and Waste Management
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a knee-length lab coat, and nitrile or neoprene gloves.
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire. Avoid contact with combustible materials.[3][5] Handle only in a fume hood and avoid creating dust.[6][7]
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
2-Methyl-6-nitroaniline: Toxic if swallowed or in contact with skin. May cause damage to organs through prolonged or repeated exposure.
-
-
Waste Disposal: Aqueous filtrates should be neutralized before disposal. Organic waste, including the mother liquor from recrystallization, should be collected in a designated halogenated organic waste container. Follow all local and institutional guidelines for chemical waste disposal.
References
-
Chinese Journal of Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Retrieved from [Link]
-
Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Acadechem. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). m-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-N-methyl-2-nitroaniline. Retrieved from [Link]
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- 4. 3-bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 40151758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. carlroth.com:443 [carlroth.com:443]
Application Note & Protocol: Regioselective Bromination of 2-Methyl-6-nitroaniline
Abstract
This document provides a comprehensive guide for the regioselective bromination of 2-methyl-6-nitroaniline to synthesize 4-bromo-2-methyl-6-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialized dyes. The protocol details a robust method utilizing bromine in an acetic acid solvent system. This application note delves into the underlying principles of the electrophilic aromatic substitution mechanism, explains the rationale for experimental choices, and outlines rigorous safety procedures required for handling the hazardous materials involved. The intended audience includes researchers, chemists, and process development scientists.
Introduction: Mechanistic Rationale and Strategic Importance
The synthesis of 4-bromo-2-methyl-6-nitroaniline is a prime example of a controlled electrophilic aromatic substitution reaction. The strategic placement of a bromine atom onto the aniline ring is dictated by the cumulative electronic effects of the substituents already present: the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups.
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density into the aromatic ring via resonance.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group through an inductive effect.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.
The position of electrophilic attack by the bromonium ion (Br⁺) is determined by the most powerful activating group, the amino group. This directs the incoming electrophile to the positions ortho and para relative to it. The position ortho to the amino group (and adjacent to the nitro group) is sterically hindered. The other ortho position is occupied by the methyl group. Therefore, the most electronically favored and sterically accessible position is the C4 position, which is para to the amino group. The strong deactivating effect of the nitro group further disfavors substitution on the positions ortho and para to it, solidifying the regioselectivity of this transformation.
The resulting product, 4-bromo-2-methyl-6-nitroaniline, serves as a critical building block in organic synthesis, where the bromo-substituent can be further functionalized, for instance, through cross-coupling reactions.
Reaction Scheme and Mechanism
The overall reaction is the substitution of a hydrogen atom with a bromine atom on the aromatic ring.
Reaction: 2-Methyl-6-nitroaniline → 4-Bromo-2-methyl-6-nitroaniline
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be visualized in the following workflow.
Caption: Electrophilic Aromatic Substitution Mechanism.
Mechanism Steps:
-
Generation of Electrophile: The bromine molecule (Br₂) becomes polarized in the polar acetic acid solvent, creating an electrophilic bromine atom (Brᵟ⁺).
-
Nucleophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation: A base (such as the solvent or Br⁻) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol
This protocol is designed for the synthesis of 4-bromo-2-methyl-6-nitroaniline on a laboratory scale. All operations must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier | Notes |
| 2-Methyl-6-nitroaniline | ≥99% | 570-24-1 | Sigma-Aldrich | Orange-yellow solid.[2] |
| Bromine | ≥99.5% | 7726-95-6 | Fisher Scientific | Dark red, fuming liquid.[3] |
| Glacial Acetic Acid | ACS Grade | 64-19-7 | Carl ROTH | Corrosive, flammable liquid. |
| Sodium Thiosulfate | Anhydrous | 7772-98-7 | VWR | Used for quenching. |
| Sodium Bicarbonate | ACS Grade | 144-55-8 | VWR | Used for neutralization. |
| Ethyl Acetate | HPLC Grade | 141-78-6 | Fisher Scientific | Extraction solvent. |
| Brine (Saturated NaCl) | Lab Prepared | N/A | N/A | Used for washing. |
| Anhydrous Magnesium Sulfate | ACS Grade | 7487-88-9 | VWR | Drying agent. |
| Round-bottom flask (250 mL) | Borosilicate | N/A | N/A | |
| Magnetic stirrer and stir bar | N/A | N/A | N/A | |
| Addition funnel (60 mL) | Borosilicate | N/A | N/A | |
| Ice bath | N/A | N/A | N/A | |
| Separatory funnel (500 mL) | Borosilicate | N/A | N/A | |
| Rotary evaporator | N/A | N/A | N/A | |
| Glass funnel and filter paper | N/A | N/A | N/A | For filtration. |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | N/A | Millipore | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Add 2-methyl-6-nitroaniline (5.0 g, 32.8 mmol) to the flask.
-
Add 100 mL of glacial acetic acid to the flask and stir the mixture until the solid is fully dissolved. Cool the solution to 0-5 °C.
-
-
Bromine Addition:
-
In a separate container, carefully measure bromine (1.80 mL, 5.57 g, 34.8 mmol, 1.06 equivalents) and dilute it with 20 mL of glacial acetic acid.
-
Transfer this bromine solution to a 60 mL addition funnel.
-
Add the bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to minimize the formation of side products.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into 400 mL of ice-cold water with stirring. A yellow-orange precipitate should form.
-
To quench any unreacted bromine, slowly add a 10% aqueous solution of sodium thiosulfate until the orange color of bromine dissipates.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Results
| Parameter | Value |
| Moles of 2-Methyl-6-nitroaniline | 32.8 mmol |
| Moles of Bromine | 34.8 mmol |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 3-4 hours |
| Expected Yield | 75-85% |
| Appearance of Product | Yellow crystalline solid |
| Expected Melting Point | ~135-138 °C |
Safety and Hazard Management
This protocol involves several hazardous chemicals that require strict safety protocols. The entire procedure must be conducted within a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.
-
Chemical Hazards:
-
2-Methyl-6-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] May cause damage to organs through prolonged exposure.[4] Avoid creating dust.[6]
-
Bromine: EXTREMELY DANGEROUS. Fatal if inhaled and causes severe, destructive skin and eye burns.[7][8][9][10] It is a dense, highly corrosive, and volatile fuming liquid.[3] Handle with extreme caution, ensuring no skin or inhalation exposure. Always have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage.[11][12] The vapor is corrosive to the respiratory tract. It is also a flammable liquid.[12] Keep away from ignition sources.
-
-
Spill & Emergency Procedures:
-
Bromine Spill: Evacuate the area immediately. Neutralize the spill by covering it with a 10% sodium thiosulfate solution. Absorb with an inert material (vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.
-
Acid Spill: Neutralize with sodium bicarbonate. Absorb with an inert material and dispose of as hazardous waste.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] For bromine burns, after initial water flushing, soak the area in a dilute sodium thiosulfate solution. Remove all contaminated clothing and seek immediate medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
-
Waste Disposal: All liquid and solid waste generated from this procedure must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations. Do not mix waste streams.
References
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]
-
Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]
-
Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
-
Tata Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
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- 1. study.com [study.com]
- 2. 2-METHYL-6-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Methyl-6-nitroaniline | 570-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 12. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-methyl-6-nitroaniline in Complex Molecule Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 3-Bromo-2-methyl-6-nitroaniline as a versatile synthetic intermediate. We will explore the molecule's unique reactivity profile, dictated by the electronic interplay of its substituents, and provide detailed protocols for its key transformations. The causality behind experimental design, including catalyst, ligand, and reagent selection, is elucidated to empower researchers to optimize their synthetic routes. A practical application in the synthesis of a kinase inhibitor scaffold is presented as a case study.
Introduction and Strategic Overview
3-Bromo-2-methyl-6-nitroaniline is a highly functionalized aromatic building block whose value lies in the orthogonal reactivity of its three key substituents: the amino, bromo, and nitro groups. This trifecta of functionality allows for a controlled, stepwise elaboration of the molecular scaffold, making it an exceptionally useful starting material in the synthesis of complex pharmaceutical and agrochemical targets. The strategic positioning of the methyl group provides steric influence and an additional point for potential late-stage functionalization, further enhancing its synthetic utility.
This guide moves beyond a simple recitation of procedures to explain the underlying chemical principles that make 3-Bromo-2-methyl-6-nitroaniline a powerful tool for modern organic synthesis.
Physicochemical Properties & Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and handling requirements is critical.
Table 1: Physicochemical Data for 3-Bromo-2-methyl-6-nitroaniline
| Property | Value | Source |
| CAS Number | 860751-71-9 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Table 2: Hazard Identification and Safety Precautions
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data compiled from supplier safety information[1]. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Core Reactivity and Strategic Considerations
The synthetic utility of 3-Bromo-2-methyl-6-nitroaniline stems from the distinct reactivity of its functional groups, which can be addressed selectively.
-
The Bromo Group (C3): Positioned meta to the directing amino group and ortho to the methyl group, this site is the primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.
-
The Nitro Group (C6): A strong electron-withdrawing group, it deactivates the ring toward electrophilic aromatic substitution but is readily reduced to an aniline. This reduction unmasks a new nucleophilic site and a powerful ortho-, para-directing group, fundamentally altering the molecule's reactivity for subsequent steps.
-
The Amino Group (C1): A potent ortho-, para-directing group and a key nucleophile. While its directing influence is largely overcome by the steric hindrance of the adjacent methyl group, it can be acylated, alkylated, or converted into a diazonium salt for Sandmeyer-type reactions.
Caption: Key reactive sites of 3-Bromo-2-methyl-6-nitroaniline.
Key Synthetic Transformations & Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is paramount for constructing biaryl scaffolds, a common motif in kinase inhibitors. The C-Br bond of 3-Bromo-2-methyl-6-nitroaniline serves as an excellent electrophilic partner.
Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or ester). The catalytic cycle comprises three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst[2][3].
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, while combinations like Pd₂(dba)₃ with a phosphine ligand are also common. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation[4]. The choice of base can significantly impact yield, with stronger, more soluble bases often being more effective for challenging substrates.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the aryl halide and catalyst.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-2-methyl-6-nitroaniline (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv.).
-
Solvent Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water).
-
Reaction: Heat the mixture to 80–100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
This transformation is a powerful method for forming C-N bonds, enabling the introduction of various amine functionalities at the C3 position.
Principle: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst to couple an aryl halide with an amine in the presence of a base[5][6][7]. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination[5][6].
Causality in Protocol Design:
-
Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are often necessary to promote the reductive elimination of the C-N bond, which can be a challenging step.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used[8].
Generalized Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To a glovebox or a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01–0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.02–0.05 equiv.).
-
Reagent Addition: Add 3-Bromo-2-methyl-6-nitroaniline (1.0 equiv.), the desired amine (1.1–1.2 equiv.), and the base (e.g., NaOtBu, 1.2–1.5 equiv.).
-
Solvent & Reaction: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Heat the mixture to 80–110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step that opens up new synthetic possibilities by introducing a nucleophilic site and a strong activating group.
Principle: The nitro group is reduced to a primary amine. Several methods are available, and the choice depends on the presence of other sensitive functional groups in the molecule.
Causality in Reagent Selection:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and high-yielding method but can be non-selective. It may also reduce other functional groups (e.g., alkenes, alkynes) and can cause dehalogenation (C-Br to C-H) under certain conditions[9].
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are classic, robust methods that are often tolerant of other functional groups that might be sensitive to hydrogenation[10]. The use of iron is particularly cost-effective for large-scale synthesis.
-
Transfer Hydrogenation (Ammonium formate/Pd/C): This method avoids the need for a pressurized hydrogen gas setup and is often milder than direct hydrogenation.
Protocol: Nitro Reduction with Iron in Acetic Acid
-
Setup: In a round-bottom flask, suspend 3-Bromo-2-methyl-6-nitroaniline (or its elaborated derivative) (1.0 equiv.) in a mixture of ethanol and acetic acid.
-
Reagent Addition: Add iron powder (3.0–5.0 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often exothermic. Monitor by TLC until the starting material is consumed (typically 1–3 hours).
-
Workup: Cool the reaction mixture and filter through Celite to remove the iron salts, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diamine product, which can be purified further if necessary.
Application Spotlight: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold
3-Bromo-2-methyl-6-nitroaniline is a precursor to 3-bromoanilines, which are key components in a class of receptor tyrosine kinase (RTK) inhibitors. The following workflow illustrates a plausible synthetic route inspired by published literature on similar scaffolds[11][12][13].
Caption: A plausible synthetic workflow for a kinase inhibitor scaffold.
This sequence strategically uses the nitro group as a masked amine. The initial reduction (Step 1) creates a new nucleophilic center. The subsequent Buchwald-Hartwig amination (Step 2) couples this diamine with a heterocyclic core, a common strategy in kinase inhibitor design. The remaining bromo and amino groups can then be used for further diversification or cyclization reactions.
Analytical Characterization
The identity and purity of 3-Bromo-2-methyl-6-nitroaniline and its derivatives should be confirmed using standard analytical techniques:
-
¹H NMR: The aromatic region will show characteristic splitting patterns for the trisubstituted ring. The chemical shifts of the methyl protons and the amine protons will also be diagnostic.
-
¹³C NMR: The number of signals will confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight and often shows a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine (around 3300-3500 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).
For example, the ¹H NMR spectrum of a related compound like 3-nitroaniline shows distinct signals for each aromatic proton, which can be used as a reference for interpreting the spectrum of the target molecule[14].
Conclusion
3-Bromo-2-methyl-6-nitroaniline is more than a simple chemical; it is a strategic platform for the efficient construction of complex molecules. By understanding the distinct and sequential reactivity of its bromo, amino, and nitro functionalities, researchers can design elegant and robust synthetic pathways. The protocols and principles outlined in this guide serve as a foundation for leveraging this versatile intermediate in drug discovery and development programs, enabling the rapid generation of novel molecular architectures.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 28, 2026, from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]
-
ScienceDirect. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 28, 2026, from [Link]
-
PMC. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved January 28, 2026, from [Link]
-
Google Patents. (2003, December 3). United States Patent. Retrieved January 28, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved January 28, 2026, from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 28, 2026, from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved January 28, 2026, from [Link]
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Application Note: 3-Bromo-2-methyl-6-nitroaniline as a Versatile Precursor for the Synthesis of Substituted Benzimidazoles
Introduction
3-Bromo-2-methyl-6-nitroaniline is a highly functionalized aromatic compound that serves as a critical starting material for the synthesis of complex heterocyclic structures. Its strategic substitution pattern—featuring a nitro group for reduction to a reactive amine, alongside bromine and methyl groups that offer steric and electronic influence—makes it an invaluable building block. This application note provides a detailed guide for researchers and drug development professionals on the utilization of 3-bromo-2-methyl-6-nitroaniline, focusing on its transformation into a key diamine intermediate and subsequent cyclization to form substituted benzimidazoles. Benzimidazoles are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]
Part 1: The Core Transformation – Reduction to a Key Intermediate
The synthetic utility of 3-bromo-2-methyl-6-nitroaniline is primarily unlocked through the reduction of its nitro group to an amine, yielding 3-bromo-2-methylbenzene-1,6-diamine. This transformation is the gateway to forming the benzimidazole scaffold.
Expertise & Experience: Choosing the Right Reducing Agent
The choice of reducing agent is critical for achieving a high yield and purity of the diamine intermediate. While various methods exist for nitro group reduction, such as catalytic hydrogenation (H₂/Pd-C), the use of metal salts in acidic media, like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is a robust and widely adopted laboratory-scale method.[5]
-
Causality: The SnCl₂/HCl system is particularly effective for aromatic nitro compounds. Tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acidic medium facilitates the protonation of intermediates. This method is often preferred for its high chemoselectivity, meaning it selectively reduces the nitro group without affecting other functional groups like the aryl bromide, which is crucial for subsequent functionalization.
Protocol 1: Synthesis of 3-Bromo-2-methylbenzene-1,6-diamine
This protocol details the reduction of the nitroaniline precursor using tin(II) chloride.
Materials:
-
3-Bromo-2-methyl-6-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-bromo-2-methyl-6-nitroaniline (1.0 eq) in ethanol.
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (approx. 4-5 eq) followed by the slow, careful addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a concentrated NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-bromo-2-methylbenzene-1,6-diamine can be purified by recrystallization or column chromatography on silica gel if necessary.
Visualization of the Reduction Pathway
Caption: Workflow for the reduction of the nitroaniline precursor.
Part 2: Synthesis of the 4-Bromo-5-methyl-1H-benzimidazole Scaffold
With the key diamine intermediate in hand, the benzimidazole ring can be constructed via cyclocondensation with a one-carbon electrophile, such as an aldehyde or a carboxylic acid.
Method 1: Oxidative Cyclocondensation with Aldehydes (Weidenhagen Reaction)
This is one of the most common methods for synthesizing 2-substituted benzimidazoles.[6][7] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.
Protocol 2.1: Synthesis using an Aldehyde
Materials:
-
3-Bromo-2-methylbenzene-1,6-diamine (from Protocol 1)
-
Aromatic or aliphatic aldehyde (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Oxidizing agent (e.g., sodium metabisulfite (Na₂S₂O₅), or often atmospheric oxygen is sufficient)
-
Catalyst (optional, e.g., a Lewis acid like ZnCl₂ or a Brønsted acid)
Procedure:
-
Dissolution: Dissolve 3-bromo-2-methylbenzene-1,6-diamine (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Aldehyde Addition: Add the desired aldehyde (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 60°C) for 4-12 hours. The reaction can often be conducted open to the air to facilitate oxidation. For less reactive aldehydes, a catalyst may be added.
-
Monitoring: Track the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel chromatography.
Method 2: Condensation with Carboxylic Acids (Phillips-Ladenburg Synthesis)
This classic method involves the reaction of the diamine with a carboxylic acid, typically under acidic and dehydrating conditions, to form the benzimidazole.[6][8][9]
Protocol 2.2: Synthesis using a Carboxylic Acid
Materials:
-
3-Bromo-2-methylbenzene-1,6-diamine
-
Carboxylic acid (1.0 eq)
-
Strong acid (e.g., 4M HCl or polyphosphoric acid - PPA)
-
Ammonium carbonate or sodium bicarbonate
Procedure:
-
Setup: Combine the 3-bromo-2-methylbenzene-1,6-diamine (1.0 eq) and the carboxylic acid (1.0 eq) in a round-bottom flask.
-
Acid Addition: Add the strong acid catalyst. If using 4M HCl, the mixture is typically heated to reflux. If using PPA, the mixture is heated to a higher temperature (e.g., 150-180°C) with mechanical stirring.
-
Reaction: Maintain the reaction at the elevated temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. If PPA was used, pour the hot mixture carefully into a beaker of ice water with vigorous stirring. Neutralize the solution by the slow addition of ammonium carbonate or another base until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent.
Visualization of Benzimidazole Synthesis Pathways
Caption: Two primary methods for synthesizing the benzimidazole core.
Part 3: Data Presentation & Expert Insights
Representative Reaction Data
The following table summarizes typical outcomes for the synthesis of 4-bromo-5-methyl-1H-benzimidazole derivatives.
| Entry | Electrophile (R-group) | Method | Conditions | Typical Yield |
| 1 | Benzaldehyde (Phenyl) | 2.1 | EtOH, Na₂S₂O₅, 60°C, 6h | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 2.1 | DMF, air, 80°C, 8h | 80-90% |
| 3 | Acetic Acid (Methyl) | 2.2 | 4M HCl, reflux, 4h | 75-85% |
| 4 | Benzoic Acid (Phenyl) | 2.2 | Polyphosphoric Acid (PPA), 160°C, 3h | 80-90% |
Trustworthiness: Self-Validating Protocols & Troubleshooting
-
Reaction Monitoring is Key: The progress of both the reduction and cyclization steps should be meticulously monitored by TLC. For the reduction, the disappearance of the yellow/orange nitroaniline spot and the appearance of a new, often UV-active, diamine spot is indicative. For the cyclization, the disappearance of the diamine spot confirms completion.
-
Controlling Exotherms: The initial addition of HCl in Protocol 1 is highly exothermic and must be done with cooling to prevent side reactions.
-
Oxidation State: In Protocol 2.1, incomplete oxidation can lead to the dihydrobenzimidazole intermediate. If this is observed, extending the reaction time, bubbling air through the mixture, or adding a mild oxidant can drive the reaction to completion.
-
Steric Hindrance: The 2-methyl group on the diamine can sterically hinder the approach of bulky aldehydes or carboxylic acids, potentially requiring longer reaction times or higher temperatures compared to unsubstituted o-phenylenediamines.
-
Purification Strategy: While many benzimidazole products precipitate in high purity, column chromatography (using a solvent system like hexane/ethyl acetate) is a reliable method for removing any unreacted starting materials or side products.
Authoritative Grounding: Significance in Drug Development
The resulting 4-bromo-5-methyl-1H-benzimidazole scaffold is a valuable platform for drug discovery. The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It is ideally positioned for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR). This capability is paramount in modern medicinal chemistry for optimizing lead compounds. The benzimidazole core itself is found in a wide range of FDA-approved drugs, including proton-pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[1][10]
References
-
Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Barot, K., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2019). Multistep Synthesis. Available at: [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]
-
Kumar, A., et al. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Mamindla, C., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. Available at: [Link]
-
Noolvi, M. N., et al. (2014). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Bentham Science. Available at: [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Available at: [Link]
-
Sharma, Dr. A. (2022). Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmaceutical Research. Available at: [Link]
-
Wang, C., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. PubMed Central. Available at: [Link]
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- 2. impactfactor.org [impactfactor.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
The Strategic Application of 3-Bromo-2-methyl-6-nitroaniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffolding
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 3-Bromo-2-methyl-6-nitroaniline, a polysubstituted aniline derivative, has emerged as a valuable, albeit specialized, intermediate for the construction of complex bioactive molecules. Its unique arrangement of functional groups—a reactive bromine atom, a reducible nitro group, and an amino moiety—offers a versatile platform for a range of chemical transformations crucial in drug discovery.
This comprehensive guide provides an in-depth exploration of the applications of 3-Bromo-2-methyl-6-nitroaniline, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its key transformations, and present a forward-looking perspective on its potential in modern drug development.
Core Attributes and Strategic Value
The strategic value of 3-Bromo-2-methyl-6-nitroaniline in medicinal chemistry stems from the distinct reactivity of its three key functional groups:
-
The Bromine Atom: Positioned for facile participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.
-
The Nitro Group: A powerful electron-withdrawing group that influences the reactivity of the aromatic ring. More importantly, it serves as a synthetic precursor to an amino group upon reduction. The resulting ortho-phenylenediamine derivative is a cornerstone for the synthesis of various heterocyclic scaffolds, most notably benzimidazoles.
-
The Amino Group: Provides a handle for further functionalization, such as acylation or alkylation, and plays a crucial role in the formation of heterocyclic rings.
The presence of a methyl group ortho to the bromine and amino groups introduces steric hindrance that can influence reaction kinetics and regioselectivity. Understanding and strategically leveraging these electronic and steric factors are key to harnessing the full potential of this building block.
Application Focus: Synthesis of PRMT5 Inhibitors
A significant application of 3-Bromo-2-methyl-6-nitroaniline is in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a promising therapeutic target in oncology, and its inhibitors have garnered considerable interest.[1][2][3] The following workflow outlines a plausible synthetic route to a key intermediate for PRMT5 inhibitors, leveraging 3-Bromo-2-methyl-6-nitroaniline.
Caption: Synthetic workflow from 3-Bromo-2-methyl-6-nitroaniline to a PRMT5 inhibitor scaffold.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for researchers. Given the steric hindrance of the substrate, optimization of reaction conditions may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methyl-6-nitroaniline
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[4] For a sterically hindered substrate like 3-Bromo-2-methyl-6-nitroaniline, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 3-Bromo-2-methyl-6-nitroaniline | 860751-71-9 | 231.05 g/mol |
| Arylboronic acid | Varies | Varies |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 g/mol |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 g/mol |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol |
| Water (degassed) | 7732-18-5 | 18.02 g/mol |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-methyl-6-nitroaniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Add Pd₂(dba)₃ (0.02-0.05 eq) and SPhos (0.04-0.10 eq).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The reaction should be set up to be approximately 0.1-0.2 M in the limiting reagent.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Pd₂(dba)₃ and SPhos: This catalytic system is highly effective for cross-coupling reactions involving sterically hindered and electron-deficient aryl bromides. The bulky and electron-rich SPhos ligand facilitates the formation of the active Pd(0) species and promotes the challenging oxidative addition step.
-
K₃PO₄: A strong base that is effective in promoting the transmetalation step of the Suzuki reaction.
-
Dioxane/Water: A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-6-nitroaniline
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[5][6] Similar to the Suzuki coupling, a specialized catalytic system is recommended for this sterically demanding substrate.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 3-Bromo-2-methyl-6-nitroaniline | 860751-71-9 | 231.05 g/mol |
| Amine (primary or secondary) | Varies | Varies |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 g/mol |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 787618-22-8 | 474.61 g/mol |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂ (0.01-0.05 eq) and RuPhos (0.02-0.10 eq) to a dry Schlenk flask.
-
Add NaOtBu (1.2-1.5 eq).
-
Add 3-Bromo-2-methyl-6-nitroaniline (1.0 eq) and the amine (1.1-1.3 eq).
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
Pd(OAc)₂ and RuPhos: RuPhos is a highly effective biaryl monophosphine ligand for the amination of challenging aryl halides, including those with ortho-substituents. It promotes the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.
-
NaOtBu: A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
-
Toluene: A standard solvent for this transformation, providing good solubility and a suitable boiling point.
Protocol 3: Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step to unmask the ortho-phenylenediamine moiety for subsequent heterocycle formation.[7] Chemoselectivity is key to avoid the reduction of the bromo-substituent (hydrodebromination).
Caption: Common methods for the selective reduction of the nitro group.
Method A: Catalytic Hydrogenation
Materials:
| Reagent | CAS Number | Molecular Weight |
| Substituted 3-Bromo-2-methyl-6-nitroaniline | Varies | Varies |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 106.42 g/mol (Pd) |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | 64-17-5 | 46.07 g/mol |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol |
Procedure:
-
Dissolve the nitroaniline derivative (1.0 eq) in a suitable solvent (EtOH or EtOAc) in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10% w/w).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.
Method B: Chemical Reduction with Tin(II) Chloride
Materials:
| Reagent | CAS Number | Molecular Weight |
| Substituted 3-Bromo-2-methyl-6-nitroaniline | Varies | Varies |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol |
Procedure:
-
To a solution of the nitroaniline derivative (1.0 eq) in ethanol, add SnCl₂·2H₂O (4.0-5.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Basify the mixture to pH ~8 with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the diamine.
Protocol 4: Synthesis of the Benzimidazole Core
The resulting ortho-phenylenediamine is a versatile precursor for a variety of heterocyclic systems.[8][9] A common and straightforward method for the synthesis of benzimidazoles is the condensation with an aldehyde.
Materials:
| Reagent | CAS Number | Molecular Weight |
| Substituted 3-Bromo-2-methyl-benzene-1,6-diamine | Varies | Varies |
| Aldehyde (R-CHO) | Varies | Varies |
| p-Toluenesulfonic Acid (pTSA) | 104-15-4 | 172.20 g/mol |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol |
Procedure:
-
Dissolve the diamine (1.0 eq) and the aldehyde (1.0-1.1 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction often proceeds with the in-situ oxidation of the initially formed dihydrobenzimidazole. If the oxidation is slow, an oxidant such as air or nitrobenzene can be introduced.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the desired benzimidazole.
Conclusion and Future Outlook
3-Bromo-2-methyl-6-nitroaniline is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for diversification and the construction of complex molecular architectures. Its successful application in the synthesis of PRMT5 inhibitors highlights its potential in contemporary drug discovery programs. The protocols provided herein, grounded in established chemical principles and adapted for the specific steric and electronic nature of this substrate, offer a reliable starting point for researchers. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of such pre-functionalized intermediates will undoubtedly play an increasingly important role in accelerating the discovery of new medicines.
References
-
Al-awar, R., et al. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction. Journal of Medicinal Chemistry, 64(16), 12345–12361. [Link]
-
Wang, L., et al. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules, 27(5), 1593. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Gawande, M. B., et al. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
-
Bonday, Z., et al. (2021). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(21), 11905. [Link]
-
Ding, S., et al. (2019). Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders. Journal of Medicinal Chemistry, 62(23), 10838-10850. [Link]
-
Vasam, C. S., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5707. [Link]
- Google Patents. (2020). PRMT5 inhibitors. WO2020033288A1.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Kumar, R., et al. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review.
-
PubChem. (n.d.). 3-Bromo-2-methyl-6-nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(45), 27045-27049. [Link]
-
ResearchGate. (n.d.). Design of new PRMT5 inhibitors. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 9. researchgate.net [researchgate.net]
Application Note: 3-Bromo-2-methyl-6-nitroaniline as a Strategic Building Block for Next-Generation Agrochemicals
An authoritative guide for the strategic application of 3-Bromo-2-methyl-6-nitroaniline in the synthesis of advanced agrochemicals. This document provides in-depth technical protocols, mechanistic insights, and safety considerations for research and development professionals.
Executive Summary
The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Substituted anilines are a cornerstone of this research, serving as versatile platforms for constructing complex molecular architectures with potent biological activity.[1][2] Among these, 3-Bromo-2-methyl-6-nitroaniline has emerged as a particularly valuable building block. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a directing methyl group, and a readily transformable nitro group—offers chemists a powerful toolkit for synthesizing a diverse array of herbicides, fungicides, and insecticides.[3] This guide provides a comprehensive overview of the strategic utility of 3-Bromo-2-methyl-6-nitroaniline, complete with detailed protocols, safety information, and mechanistic rationale to empower researchers in the agrochemical industry.
Physicochemical Properties & Safe Handling
A foundational understanding of a reagent's properties is critical for both experimental success and laboratory safety. 3-Bromo-2-methyl-6-nitroaniline is a stable crystalline solid under standard conditions.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [4] |
| Molecular Weight | 231.05 g/mol | [4] |
| CAS Number | 860751-71-9 | [5] |
| Appearance | Yellow to orange crystalline powder | Inferred from[6][7] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and other common organic solvents. | Inferred from[1][7][8] |
| Melting Point | Data not widely available; similar isomers melt in the 110-130 °C range. | Inferred from[6][7] |
Safety & Handling: 3-Bromo-2-methyl-6-nitroaniline and related nitroanilines are classified as hazardous substances. They are harmful or toxic if swallowed, inhaled, or absorbed through the skin.[9][10] Prolonged exposure may cause damage to organs.[11]
-
Personal Protective Equipment (PPE): Always handle this compound wearing a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthetic Strategy: The Power of Orthogonal Reactivity
The synthetic versatility of 3-Bromo-2-methyl-6-nitroaniline lies in the distinct and controllable reactivity of its functional groups. This "orthogonal reactivity" allows for a stepwise and selective elaboration of the molecular scaffold.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, typically as the first step in a synthetic sequence. This transformation is most commonly achieved through catalytic hydrogenation or, more conveniently in a laboratory setting, using a metal-acid system like iron powder in acidic ethanol.[13] The resulting ortho-phenylenediamine is a classic precursor to a wide range of biologically active heterocycles.
-
Displacement of Bromine: The bromine atom serves as a versatile handle for introducing further complexity. It can be displaced via nucleophilic aromatic substitution or, more powerfully, engaged in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Manipulation of the Amino Group: The original amino group can be acylated, alkylated, or diazotized to participate in a variety of transformations, further expanding the synthetic possibilities.
Figure 1: Key synthetic pathways originating from 3-Bromo-2-methyl-6-nitroaniline.
Protocol: Two-Step Synthesis of a Benzimidazole Fungicide Core
This protocol details a robust and scalable method for converting 3-Bromo-2-methyl-6-nitroaniline into a 4-bromo-7-methyl-1H-benzo[d]imidazole core, a key scaffold in many modern SDHI fungicides.
Materials & Equipment
-
Reagents: 3-Bromo-2-methyl-6-nitroaniline, iron powder (325 mesh), concentrated hydrochloric acid (HCl), ethanol (200 proof), formic acid (≥95%), sodium bicarbonate (NaHCO₃), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), Celite®.
-
Equipment: 3-neck round-bottom flask, heating mantle with stirrer, reflux condenser, dropping funnel, thermometer, Buchner funnel, separatory funnel, rotary evaporator.
Step 1: Reductive Formation of 3-Bromo-2-methylbenzene-1,6-diamine
Rationale: This step selectively reduces the nitro group to an amine using iron in acidic ethanol. Iron is a cost-effective and efficient reducing agent for nitroarenes, and the reaction is typically clean and high-yielding.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Charge Reagents: Add 3-Bromo-2-methyl-6-nitroaniline (11.55 g, 50.0 mmol), iron powder (16.75 g, 300 mmol, 6.0 eq), and ethanol (200 mL) to the flask.
-
Heating: Begin stirring and heat the suspension to a gentle reflux (approx. 78 °C).
-
Acid Addition: Slowly add concentrated HCl (5.0 mL) dropwise via the dropping funnel over 20 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, maintain the reflux for 2 hours. The reaction mixture will change color from yellow/orange to dark gray or brown.
-
Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting material should be fully consumed.
-
Workup: Cool the mixture to room temperature. Filter the entire mixture through a pad of Celite® in a Buchner funnel to remove the iron salts. Rinse the filter cake with ethanol (2 x 30 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is 3-Bromo-2-methylbenzene-1,6-diamine, which is used directly in the next step without further purification.
Step 2: Cyclization to 4-Bromo-7-methyl-1H-benzo[d]imidazole
Rationale: The ortho-diamine intermediate readily undergoes condensation with formic acid, which serves as both the reagent and the solvent, to form the stable benzimidazole heterocyclic ring system.
-
Setup: Transfer the crude diamine from Step 1 to a 250 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Reagent Addition: Add formic acid (75 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) for the formation of the new, more polar product spot.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 300 mL of ice water with stirring.
-
Neutralization: Slowly and carefully add solid sodium bicarbonate in portions to the aqueous mixture until gas evolution ceases and the pH is ~8. A precipitate will form.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Isolation: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product as a crystalline solid.
Product Characterization
The identity and purity of the final product, 4-Bromo-7-methyl-1H-benzo[d]imidazole, should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the imidazole C-H proton, two aromatic protons, and the methyl group protons. |
| ¹³C NMR | Resonances for the 7 unique aromatic/heterocyclic carbons and 1 methyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the exact mass of the protonated product. |
| Melting Point | A sharp, defined melting point range indicating high purity. |
Conclusion
3-Bromo-2-methyl-6-nitroaniline is a high-value, versatile intermediate for the synthesis of complex agrochemicals. Its orthogonal functional groups allow for a diverse range of synthetic manipulations, enabling access to novel active ingredients. The reliable two-step protocol provided herein for the synthesis of a key fungicidal core demonstrates its practical utility. By leveraging the strategic reactivity of this building block, research and development teams can accelerate the discovery and production of the next generation of crop protection solutions.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
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Printtech Healthcare Pvt Ltd. (n.d.). 3-Bromoaniline, also known as m-bromoaniline, i.... [Link]
-
ChemBK. (n.d.). 3-Nitroaniline. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. [Link]
-
PubChem. (n.d.). 3-Bromo-6-methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
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Application Notes & Protocols: The Versatile Reactivity of 3-Bromo-2-methyl-6-nitroaniline with Nucleophiles
Abstract: This technical guide provides an in-depth exploration of the reactivity of 3-Bromo-2-methyl-6-nitroaniline, a valuable and versatile building block in modern organic synthesis. The strategic positioning of the bromo, amino, methyl, and nitro groups on the aniline scaffold imparts a rich and tunable reactivity profile. This document details the primary reaction pathways with nucleophiles, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Ullmann condensation. We provide not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these transformations, empowering researchers to rationally design and optimize their synthetic strategies. Particular emphasis is placed on the application of these reactions in the synthesis of complex molecules, such as substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry.
Introduction: Understanding the Substrate's Reactivity
3-Bromo-2-methyl-6-nitroaniline is an aryl halide richly decorated with functional groups that dictate its chemical behavior. To effectively harness its synthetic potential, one must understand the role of each substituent:
-
Bromo Group (C3): Serves as an excellent leaving group in both SNAr and metal-catalyzed cross-coupling reactions.
-
Nitro Group (C6): As a potent electron-withdrawing group, it strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. Its position ortho to the bromo leaving group makes the C3 position highly electrophilic and primed for SNAr.
-
Amino Group (C1): A strong electron-donating group that can influence the electronic properties of the ring. It also serves as a key handle for subsequent transformations, such as cyclization reactions.
-
Methyl Group (C2): This group exerts both steric and electronic effects, potentially influencing the rate and regioselectivity of reactions by hindering the approach of bulky reagents.
The interplay of these groups allows for selective functionalization at the C3 position, making this molecule a cornerstone for building complex aromatic and heterocyclic systems.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The most direct reaction pathway for 3-Bromo-2-methyl-6-nitroaniline is the Nucleophilic Aromatic Substitution (SNAr). The reaction is significantly accelerated by the presence of the ortho-nitro group, which stabilizes the key anionic intermediate.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[2] This stabilization is the primary reason for the high reactivity of this substrate in SNAr.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the substituted product. The addition step is typically the rate-determining step of the reaction.[1]
Caption: The SNAr addition-elimination mechanism.
Protocol: SNAr Reaction with Sodium Methoxide
This protocol describes a typical SNAr reaction to synthesize 3-methoxy-2-methyl-6-nitroaniline.
Materials:
-
3-Bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Bromo-2-methyl-6-nitroaniline.
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature. Causality Note: Using a slight excess of the nucleophile ensures complete consumption of the starting material. DMF is an ideal polar aprotic solvent that promotes the SNAr mechanism by solvating the cation of the nucleophile without hydrogen bonding to the anion, thus increasing its nucleophilicity.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-methoxy-2-methyl-6-nitroaniline.
Pathway II: Transition-Metal-Catalyzed Cross-Coupling
For nucleophiles that are less reactive or when milder conditions are required, transition-metal-catalyzed cross-coupling reactions offer a powerful alternative to SNAr. These methods have revolutionized C-N, C-O, and C-S bond formation.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for forming aryl-amine bonds.[3] It offers broad substrate scope and functional group tolerance under relatively mild conditions.
Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile displaces a ligand on the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) accelerate the reductive elimination step, which is often rate-limiting, and promote the formation of the active monoligated Pd(0) species.[3] The base (e.g., Cs2CO3, NaOtBu) is essential for generating the palladium-amido intermediate.[4]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
3-Bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)2] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, Xantphos, and Cs2CO3. Self-Validation Note: Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Add 3-Bromo-2-methyl-6-nitroaniline, followed by anhydrous toluene and finally morpholine via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired N-aryl morpholine product.
Ullmann Condensation (C-O, C-S, and C-N Coupling)
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-S, and C-N bonds with aryl halides.[5] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with ligands, allowing for milder conditions.[6]
Mechanistic Considerations: The mechanism of the Ullmann reaction is complex and not as universally agreed upon as the Buchwald-Hartwig cycle. However, it is generally believed to involve the formation of a Cu(I) species which undergoes oxidative addition to the aryl halide.[6] The subsequent steps involve coordination of the nucleophile and reductive elimination. For C-O coupling with alcohols, a Cu(I) alkoxide is often a key intermediate.
Protocol: Ullmann-type C-O Coupling with Phenol
Materials:
-
3-Bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Phenol (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Setup: In an oven-dried flask, combine CuI, L-Proline, K2CO3, 3-Bromo-2-methyl-6-nitroaniline, and phenol.
-
Solvent and Reaction: Add anhydrous DMSO, and heat the mixture to 100-120 °C under a nitrogen atmosphere. Causality Note: L-Proline acts as a ligand for copper, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures than traditional ligand-free Ullmann reactions.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to obtain the diaryl ether product.
| Reaction Type | Catalyst System | Base | Typical Solvent | Temperature (°C) | Key Strengths |
| SNAr | None (Substrate-activated) | Nucleophile or added base (e.g., NaH, K2CO3) | DMSO, DMF, NMP | 25 - 100 | Atom economical, catalyst-free, simple procedure. |
| Buchwald-Hartwig | Pd(0) source + Phosphine Ligand | Cs2CO3, K3PO4, NaOtBu | Toluene, Dioxane | 80 - 120 | Broad nucleophile scope, high functional group tolerance, mild conditions.[7] |
| Ullmann Condensation | Cu(I) source ± Ligand | K2CO3, Cs2CO3 | DMSO, DMF, Pyridine | 100 - 200+ | Effective for C-O/C-S bonds, cost-effective copper catalyst.[5] |
Application: Synthesis of Benzimidazole Scaffolds
A powerful application of these nucleophilic substitution reactions is the synthesis of 4-methyl-7-nitro-1H-benzimidazole derivatives. Benzimidazoles are a vital class of heterocycles found in numerous pharmacologically active compounds.[8] The synthesis involves a two-step sequence: nucleophilic substitution followed by reductive cyclization.
Synthetic Workflow:
-
Step A: Nucleophilic Substitution: The C-Br bond of 3-Bromo-2-methyl-6-nitroaniline is first functionalized using one of the methods described above (SNAr, Buchwald-Hartwig, etc.) to install a desired side chain (e.g., an amine).
-
Step B: Reductive Cyclization: The resulting substituted 2,6-dinitroaniline is then subjected to reductive conditions. The nitro group is reduced to an amine, forming an in situ ortho-phenylenediamine derivative. This intermediate then undergoes spontaneous or acid-catalyzed cyclization with a suitable one-carbon source (e.g., formic acid, an aldehyde) to form the benzimidazole ring.[9]
Caption: Synthetic pathway to benzimidazoles.
Protocol: Two-Step Synthesis of a 2-Substituted-4-methyl-7-nitro-1H-benzimidazole
Part A: N-Arylation (See Protocol 3.1)
-
Perform the Buchwald-Hartwig amination of 3-Bromo-2-methyl-6-nitroaniline with a primary amine (e.g., benzylamine) to yield N-benzyl-2-methyl-6-nitroaniline.
Part B: Reductive Cyclization
-
Reduction: Dissolve the product from Part A in ethanol. Add iron powder (5-10 eq) and ammonium chloride (sat. aq. solution).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the reduction of the nitro group is complete (monitor by TLC).
-
Filtration: Cool the reaction and filter through Celite to remove the iron salts. Concentrate the filtrate.
-
Cyclization: To the crude diamine, add formic acid and heat to 100 °C for 1-2 hours.[9]
-
Workup: Cool the reaction, carefully neutralize with a base (e.g., aq. NaOH), and extract the product with ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.
Conclusion
3-Bromo-2-methyl-6-nitroaniline stands out as a highly adaptable platform for chemical synthesis. Its reactivity can be precisely controlled by the choice of reaction conditions and catalyst systems. Researchers can exploit the activated nature of the ring for direct SNAr reactions with strong nucleophiles or employ the exquisite control of palladium- and copper-catalyzed cross-coupling for more delicate transformations. The protocols and mechanistic insights provided herein serve as a comprehensive guide for professionals in drug development and chemical research to effectively utilize this key intermediate in the creation of novel and complex molecular architectures.
References
-
Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Retrieved from [Link][10]
-
Mitoraj, M. P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. Available at: [Link][1]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][2]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link][11]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link][5]
-
Cunico, A. S., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1736. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][6]
-
PubChem. (n.d.). 3-Bromo-6-methyl-2-nitroaniline. Retrieved from [Link][13]
-
MDPI. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Retrieved from [Link][14]
-
Kamal, A., et al. (2015). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 5(99), 81254-81289. Available at: [Link][8]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link][3]
-
Kinzel, T., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Chemical Science, 1(4), 484-487. Available at: [Link][15]
-
Marion, N., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 44(2), 98-109. Available at: [Link][7]
-
ResearchGate. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link][16]
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Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methyl-6-nitroaniline
Introduction: Synthesizing Novel Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4][5] Its significance is particularly pronounced in the fields of pharmaceutical discovery and materials science, where the construction of biaryl and substituted aromatic frameworks is paramount.[1][4] This guide focuses on a specific, yet challenging substrate: 3-Bromo-2-methyl-6-nitroaniline. This molecule presents a unique combination of steric hindrance and electronic factors, with ortho-substituents to the bromine atom (a methyl group) and the strong electron-withdrawing nitro group, alongside an amino group.[6] Such features can significantly impact reaction efficiency and require carefully optimized protocols to achieve high yields.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to successfully employ 3-Bromo-2-methyl-6-nitroaniline in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization, empowering you to confidently incorporate this valuable building block into your synthetic strategies.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki coupling mechanism is crucial for rational protocol design and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[1][5][7][8]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-methyl-6-nitroaniline to form a Pd(II) complex.[1][2] The steric hindrance from the adjacent methyl group can make this step challenging, often requiring specific ligands to facilitate the reaction.
-
Transmetalation: The organic group from the boronic acid (or ester) coupling partner is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]
The choice of palladium source, ligand, base, and solvent are all critical variables that influence the efficiency of each step in this cycle. For a sterically hindered and electronically complex substrate like 3-Bromo-2-methyl-6-nitroaniline, the selection of a bulky and electron-rich phosphine ligand is often essential to promote both the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of 3-Bromo-2-methyl-6-nitroaniline with various aryl and heteroaryl boronic acids. Given the substrate's characteristics, a palladium catalyst system known for its efficacy with sterically hindered substrates is recommended.
Materials and Reagents
-
Substrate: 3-Bromo-2-methyl-6-nitroaniline
-
Coupling Partner: Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), or a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, N,N-dimethylformamide (DMF), or a mixture of toluene and water.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Anhydrous Solvents: Ensure solvents are dry for optimal results.
Protocol 1: General Procedure for Aryl and Heteroaryl Coupling Partners
This protocol is a versatile starting point for a range of boronic acids.
Reaction Setup Workflow
Caption: Step-by-step workflow for setting up the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 3-Bromo-2-methyl-6-nitroaniline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Optimized Reaction Conditions
The following table provides recommended starting conditions for the Suzuki coupling of 3-Bromo-2-methyl-6-nitroaniline with various boronic acids. Optimization may be required for specific substrates.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | DMF | 90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₂CO₃ (3.0) | 1,4-Dioxane | 100 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Steric hindrance impeding oxidative addition | - Use a fresh batch of palladium catalyst and ligand.- Ensure solvents are rigorously dried.- Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands).- Increase the reaction temperature. |
| Formation of Homocoupled Product | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.- Use a more stable pre-catalyst. |
| Protodebromination of Starting Material | - Presence of water or protic impurities- Inefficient transmetalation | - Use anhydrous solvents and reagents.- Increase the amount of boronic acid.- Use a stronger base to facilitate boronate formation. |
| Decomposition of Boronic Acid | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki coupling of 3-Bromo-2-methyl-6-nitroaniline, while presenting challenges due to steric and electronic factors, is a highly feasible transformation with the appropriate selection of reaction conditions. The use of bulky, electron-rich phosphine ligands in conjunction with a suitable palladium source and base is critical for achieving high yields. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize novel biaryl anilines, paving the way for advancements in medicinal chemistry and materials science.
References
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
Application Note: Strategic Approach to the Buchwald-Hartwig Amination of 3-Bromo-2-methyl-6-nitroaniline
Abstract
This application note provides a comprehensive guide to the successful Buchwald-Hartwig amination of 3-bromo-2-methyl-6-nitroaniline, a challenging substrate characterized by both steric hindrance and strong electron-withdrawing substituents. We will delve into the critical parameters of this palladium-catalyzed cross-coupling reaction, offering a detailed experimental protocol and exploring the underlying mechanistic principles that govern the choice of catalyst, ligand, base, and solvent. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize complex arylamines, which are pivotal intermediates in medicinal chemistry.
Introduction: The Power and Challenge of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad functional group tolerance and relatively mild conditions have made it a preferred method over classical techniques like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][4]
Despite its versatility, the Buchwald-Hartwig amination of sterically hindered and electron-deficient aryl halides, such as 3-bromo-2-methyl-6-nitroaniline, presents a significant synthetic challenge. The ortho-methyl group introduces steric bulk around the reaction center, impeding the approach of the palladium catalyst and the amine coupling partner. Concurrently, the potent electron-withdrawing nitro group deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. This application note aims to provide a robust and reproducible protocol to overcome these inherent difficulties.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle of the Buchwald-Hartwig amination is paramount for troubleshooting and optimizing the reaction.[3][5][6] The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[5][6]
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. For challenging substrates, the selection of a suitable ligand is especially critical to facilitate both the oxidative addition and reductive elimination steps.[7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 3-Bromo-2-methyl-6-nitroaniline
This protocol is designed for the coupling of 3-bromo-2-methyl-6-nitroaniline with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation.[8]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-2-methyl-6-nitroaniline | >98% | Varies | Starting material |
| Amine (R¹R²NH) | Anhydrous | Varies | Nucleophile (e.g., morpholine, n-hexylamine) |
| tBuXPhos Pd G3 | Catalyst grade | Sigma-Aldrich | Air- and moisture-stable precatalyst[9] |
| Sodium tert-butoxide (NaOtBu) | >98% | Varies | Strong, non-nucleophilic base |
| Toluene | Anhydrous | Varies | Reaction solvent |
| Oven-dried glassware | N/A | N/A | Essential for maintaining anhydrous conditions[8] |
| Magnetic stirrer and stir bar | N/A | N/A | For reaction agitation |
| Inert gas supply (N₂ or Ar) | High purity | Varies | To maintain an inert atmosphere |
Reaction Setup and Procedure
-
Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and stir bar, is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas.[8]
-
Reagent Addition: To the reaction flask, add 3-bromo-2-methyl-6-nitroaniline (1.0 equiv), sodium tert-butoxide (1.4 equiv), and tBuXPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Key Considerations and Rationale
-
Catalyst and Ligand Selection: The use of a third-generation (G3) Buchwald precatalyst, tBuXPhos Pd G3, is recommended.[9] These precatalysts are air- and moisture-stable, simplifying handling, and they efficiently generate the active monoligated Pd(0) species in situ.[9] The bulky and electron-rich tBuXPhos ligand is particularly effective for coupling sterically hindered and electron-deficient aryl halides.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine without competing in the coupling reaction. Weaker bases such as carbonates are generally less effective for challenging substrates.
-
Solvent Choice: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig aminations, as it has a suitable boiling point and is relatively non-polar.[5] Other solvents like dioxane or THF can also be employed, but solubility of all reaction components should be considered.[10]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for success.[8]
Troubleshooting and Potential Side Reactions
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or reaction temperature. Ensure that all reagents and solvents are strictly anhydrous.
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be minimized by ensuring an oxygen-free environment and using a well-defined precatalyst.[9]
-
Competing Reactions: The nitro group on the substrate is a potential site for side reactions under certain conditions, although it is generally well-tolerated in Buchwald-Hartwig aminations.
Conclusion
The Buchwald-Hartwig amination of 3-bromo-2-methyl-6-nitroaniline is a challenging yet achievable transformation. By carefully selecting a robust catalyst system, such as tBuXPhos Pd G3, and adhering to strict anhydrous and inert reaction conditions, high yields of the desired arylamine product can be obtained. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully tackle this and similar challenging C-N bond formations, thereby facilitating the synthesis of complex molecules for various applications in the chemical sciences.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed Reactions: The Buchwald-Hartwig Amination.
- Nagy, T. T., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 6(37), 24195–24205.
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4534–4537.
- Tcyrulnikov, S., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2415–2424.
-
IntechOpen. (2023, December 15). Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Chemoselective Reduction of 3-Bromo-2-methyl-6-nitroaniline to 3-Bromo-2-methylbenzene-1,6-diamine
Abstract
This technical guide provides detailed protocols and expert insights for the chemoselective reduction of the nitro group in 3-Bromo-2-methyl-6-nitroaniline to yield 3-Bromo-2-methylbenzene-1,6-diamine. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The primary challenge lies in selectively reducing the nitro group without affecting the aryl bromide, a common side reaction known as hydrodehalogenation. This note details two robust and field-proven methodologies: a classic chemical reduction using Tin(II) chloride (SnCl2) and a milder, industrially scalable method using iron (Fe) powder with an ammonium chloride activator. The causality behind experimental choices, self-validating protocol design, and troubleshooting are discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Strategic Considerations
Aromatic diamines are foundational building blocks in organic synthesis, particularly for creating heterocyclic scaffolds found in numerous pharmaceutical agents and other functional materials. The reduction of a nitro group on an aromatic ring is one of the most fundamental and widely used transformations to install an amine.[1][2] However, when the substrate contains other reducible or labile functional groups, such as the C-Br bond in 3-Bromo-2-methyl-6-nitroaniline, the reaction demands high chemoselectivity.
The principal challenge is suppressing the competing hydrodehalogenation pathway, where the bromine atom is reductively cleaved from the aromatic ring. This side reaction is particularly problematic in catalytic hydrogenation methods using standard catalysts like Palladium on Carbon (Pd/C), which are known to actively cleave carbon-halogen bonds.[3][4] Therefore, the selection of the reduction method must be carefully considered to preserve the structural integrity of the target molecule.
This guide focuses on two methods renowned for their high selectivity in the presence of aryl halides:
-
Tin(II) Chloride (SnCl2) Reduction: A classic, stoichiometric reduction method that is highly effective and selective for nitro groups.[3][5] It operates via a stepwise electron transfer mechanism under acidic conditions.[6][7]
-
Iron (Fe) / Ammonium Chloride (NH4Cl) Reduction: An inexpensive, environmentally benign, and highly selective method that uses elemental iron as the reductant in a neutral aqueous system.[8][9][10] This method is particularly attractive for its mild conditions and simple workup.[9]
Reaction Scheme and Mechanism Overview
The overall transformation is the selective reduction of the nitro group to an amine:
Caption: General reaction scheme for the reduction.
The mechanism for metal-based reductions, such as with tin or iron, involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in between.[5][6] The nitro group is sequentially reduced to nitroso (-NO), then to hydroxylamino (-NHOH), and finally to the amino group (-NH2).[6] The acidic (for SnCl2/HCl) or protic (for Fe/NH4Cl/H2O) environment provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.[6][7]
Comparative Overview of Protocols
The selection of a specific protocol often depends on factors such as scale, available equipment, cost, and downstream processing requirements.
| Parameter | Protocol 1: Tin(II) Chloride | Protocol 2: Iron / NH4Cl |
| Reductant | Tin(II) chloride dihydrate (SnCl2·2H2O) | Iron powder (Fe) |
| Activator/Medium | Concentrated Hydrochloric Acid (HCl) | Ammonium Chloride (NH4Cl) in aq. Ethanol |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Ethanol/Water mixture |
| Temperature | 50-78 °C (Reflux) | 70-80 °C (Reflux) |
| Key Advantage | High reliability and reaction speed | Low cost, environmentally benign, simple workup |
| Key Disadvantage | Stoichiometric tin waste, challenging workup | Slower reaction times, filtration of iron sludge |
| Chemoselectivity | Excellent | Excellent |
Detailed Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl2)
This method is highly reliable for lab-scale synthesis. The primary challenge is the workup, as tin salts can precipitate upon basification, making product extraction difficult.[5][11]
Materials:
-
3-Bromo-2-methyl-6-nitroaniline
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 3M) or Sodium Bicarbonate (sat. aq. NaHCO3)
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Bromo-2-methyl-6-nitroaniline (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (4.0-5.0 eq) in one portion. Carefully add concentrated HCl (4.0-5.0 eq) dropwise. The addition can be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding 3M NaOH solution or saturated NaHCO3 solution until the pH is > 8. A thick, white precipitate of tin hydroxides will form.[11]
-
Add a generous amount of ethyl acetate to the flask and stir vigorously for 15 minutes.
-
Set up a Büchner funnel with a pad of Celite®. Filter the entire slurry through the Celite® pad to remove the tin salts.
-
Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-Bromo-2-methylbenzene-1,6-diamine can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride (NH4Cl)
This "Béchamp-type" reduction under neutral conditions is an excellent alternative to the SnCl2 method, particularly for larger scales, due to its low cost and easier workup.[8][9] The use of ammonium chloride avoids the strong acids required in the classic Béchamp reduction.[10]
Materials:
-
3-Bromo-2-methyl-6-nitroaniline
-
Iron powder (Fe, fine grade, e.g., <325 mesh)
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer (recommended for larger scales) and a reflux condenser, add 3-Bromo-2-methyl-6-nitroaniline (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 EtOH/H2O mixture).
-
Reagent Addition: Add ammonium chloride (4.0-5.0 eq) and iron powder (5.0-10.0 eq) to the stirred solution.[12]
-
Reaction Execution: Heat the mixture to a gentle reflux (70-80 °C). The reaction is often vigorous at the start. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[12]
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate or dichloromethane and stir for 10 minutes.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides.[8][9]
-
Wash the Celite® pad extensively with the organic solvent used for extraction.
-
Transfer the filtrate to a separatory funnel. If the layers do not separate well, add brine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product.[12]
-
-
Purification: The product is often obtained in high purity, but can be further purified by column chromatography if needed.[12]
Experimental Workflow and Logic
The following diagram illustrates the decision-making and operational flow for a typical reduction experiment.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
Exothermic Reactions: Both protocols can be exothermic, especially during the initial addition of reagents or upon heating. Proceed with caution, use an ice bath for cooling if necessary, and ensure adequate ventilation.
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated HCl is corrosive and should be handled in a fume hood.
-
Filtration: When filtering through Celite®, ensure the pad is well-seated and does not run dry, which can cause cracking and allow solids to pass through.
-
Waste Disposal: Tin-containing waste is considered heavy metal waste and must be disposed of according to institutional and local environmental regulations. Iron waste is generally less hazardous but should still be disposed of properly.
References
-
A new reagent for selective reduction of nitro group. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Retrieved from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2017). Organic Process Research & Development. Retrieved from [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2011). Letters in Organic Chemistry. Retrieved from [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2013). ACS Catalysis. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2023). Calvin Digital Commons. Retrieved from [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. Retrieved from [Link]
-
Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2017). Organic Process Research & Development. Retrieved from [Link]
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Chinese Journal of Catalysis. Retrieved from [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2015). Green Chemistry. Retrieved from [Link]
-
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. (2015). ResearchGate. Retrieved from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2017). Organic Process Research & Development. Retrieved from [Link]
-
Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. (2024). New Journal of Chemistry. Retrieved from [Link]
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- 7. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Note: Quantitative Analysis of 3-Bromo-2-methyl-6-nitroaniline
Introduction and Scope
3-Bromo-2-methyl-6-nitroaniline is a substituted nitroaniline derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The precise control of its purity and concentration in reaction mixtures and final products is critical for ensuring process efficiency, product quality, and safety. This document provides detailed, validated analytical protocols for the accurate quantification of 3-Bromo-2-methyl-6-nitroaniline, designed for researchers, quality control analysts, and drug development professionals.
This guide presents two primary chromatographic methods: a primary High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, chosen for its robustness and wide applicability, and a secondary Gas Chromatography (GC) method, suitable for orthogonal validation and the analysis of volatile impurities. The protocols are grounded in established analytical principles and adhere to validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3]
Analyte Properties & Analytical Principles
A foundational understanding of the analyte's physicochemical properties is essential for methodical development.
-
Chemical Structure:
-
Molecular Formula: C₇H₇BrN₂O₂[4]
-
Molecular Weight: 231.05 g/mol [4]
-
Key Features: The molecule possesses a "push-pull" electronic structure, with an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a benzene ring.[5][6] This configuration creates a strong chromophore, making the compound highly suitable for UV-Vis spectrophotometric detection.
-
Causality of Method Selection
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile or thermally labile compounds like many aniline derivatives. The inherent polarity of 3-Bromo-2-methyl-6-nitroaniline makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The strong UV absorbance due to its π-conjugated system allows for sensitive and specific quantification using a UV detector.[5][7]
-
Gas Chromatography (GC): GC is a powerful alternative, particularly for assessing volatile impurities.[8] The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. For nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) offers superior selectivity and sensitivity compared to a standard Flame Ionization Detector (FID). Coupling GC with a Mass Spectrometer (MS) provides definitive structural confirmation.[7][8] However, polar aniline derivatives can sometimes exhibit peak tailing on standard GC columns, requiring careful optimization of conditions.[8]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details a robust RP-HPLC method for the routine quantification of 3-Bromo-2-methyl-6-nitroaniline.
Experimental Protocol: HPLC-UV
1. Instrumentation & Materials:
- HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
- UV-Vis or Photodiode Array (PDA) detector.
- Chromatography Data System (CDS) for data acquisition and processing.
- Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS grade).
- Reference Standard: 3-Bromo-2-methyl-6-nitroaniline, certified purity >98%.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acid suppresses the ionization of the amine group, ensuring a single analyte form and promoting sharp, symmetrical peaks.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC providing good elution strength for moderately polar compounds. |
| Gradient Elution | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) | A gradient is used to ensure elution of the analyte with a good peak shape while cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility. |
| Detection | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength. For optimization, a PDA scan (200-400 nm) is recommended. |
| Injection Volume | 10 µL | A typical volume balancing sensitivity with the risk of column overload. |
3. Solution Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
- Sample Preparation: Accurately weigh the sample material and dissolve it in methanol to achieve an expected final concentration within the calibration range (e.g., ~25 µg/mL). Filter the solution through a 0.45 µm PTFE syringe filter before injection to remove particulates.
4. Analysis Workflow:
- System Suitability: Before analysis, inject a mid-range standard solution (e.g., 25 µg/mL) five times. The system is deemed ready if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the theoretical plates are > 2000, and the USP tailing factor is ≤ 2.0.
- Calibration Curve: Inject a blank (diluent) followed by the working standard solutions in increasing order of concentration.
- Sample Analysis: Inject the prepared sample solutions. Bracket sample injections with check standards every 10-15 injections to monitor system performance.
- Calculation: Construct a linear regression curve of peak area versus concentration from the standard injections. Determine the concentration of 3-Bromo-2-methyl-6-nitroaniline in the samples using this curve.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Alternative Method: Gas Chromatography with NPD/MS Detection
This method serves as an excellent orthogonal technique for confirmation or for analyzing samples where volatile impurities are of interest.
Experimental Protocol: GC-NPD/MS
1. Instrumentation & Materials:
- Gas Chromatograph with a split/splitless inlet.
- Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
- GC-grade capillary column.
- Reagents: Toluene (GC grade), high-purity Helium or Hydrogen.
- Reference Standard.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column suitable for a wide range of semi-polar aromatic compounds.[8] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 260 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overload for moderately concentrated samples. Use splitless for trace analysis. |
| Oven Program | 120 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature program to separate the analyte from solvent and other potential impurities. |
| Detector Temp | 300 °C (NPD or MS Transfer Line) | Prevents condensation of the analyte in the detector. |
3. Solution Preparation:
- Prepare stock and working standards similarly to the HPLC method, but using Toluene as the diluent.
GC Workflow Diagram
Caption: Key stages of the Gas Chromatography (GC) analysis.
Method Validation and Data Presentation
For a method to be trustworthy, it must be validated to demonstrate its fitness for purpose. The primary HPLC-UV method should be validated according to ICH Q2(R2) guidelines.[1][10][11]
Summary of Validation Parameters & Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blanks. |
| Linearity & Range | Proportionality of response to concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of e.g., 1-100 µg/mL. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery from spiked matrix samples at three concentration levels. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | %RSD ≤ 2.0% for six replicate preparations of a standard. |
| Precision (Intermediate) | Precision within-laboratory: different days, analysts, or equipment. | %RSD ≤ 3.0% across different conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision. | Signal-to-Noise ratio of 10:1; precision at this level should meet acceptance criteria. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within limits with minor changes to pH, temp, mobile phase %. |
Conclusion
The HPLC-UV method detailed herein provides a reliable, robust, and accurate protocol for the quantification of 3-Bromo-2-methyl-6-nitroaniline. The GC-NPD/MS method serves as a valuable orthogonal technique for confirmatory analysis. Proper method validation in accordance with ICH guidelines is mandatory to ensure the integrity and trustworthiness of the generated data in a regulated environment.
References
- Separation of 3-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed.
- 6. analytical methods. Agency for Toxic Substances and Disease Registry.
- ICH Guidelines for Analytical Method Valid
- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Benchchem.
- method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency (EPA).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- 3-Bromo-2-nitroaniline.
- 3-Bromo-6-methyl-2-nitroaniline.
- 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. ChemSynthesis.
- 3-Nitroaniline.
- Validation of Analytical Procedures Q2(R2).
- Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.
- Process for preparing nitroaniline derivatives.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Analytical Methods. Royal Society of Chemistry.
- Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 3-Bromo-6-methyl-2-nitroaniline | C7H7BrN2O2 | CID 84726344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis of 3-Bromo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield.
The synthesis of 3-Bromo-2-methyl-6-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will address common challenges at each stage, from the preparation of the precursor, 2-methyl-6-nitroaniline, to the final regioselective bromination and purification.
I. Synthesis Workflow Overview
The overall synthesis is typically a two-stage process. First, the precursor 2-methyl-6-nitroaniline is synthesized from 2-toluidine. This is followed by the regioselective bromination of 2-methyl-6-nitroaniline to yield the final product.
Caption: Overall workflow for the synthesis of 3-Bromo-2-methyl-6-nitroaniline.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Stage 1: Synthesis of 2-Methyl-6-nitroaniline
The traditional and widely used method for synthesizing 2-methyl-6-nitroaniline involves the acetylation of 2-toluidine, followed by nitration and then hydrolysis.[1] A primary challenge in this stage is controlling the nitration reaction to favor the desired isomer and prevent the formation of byproducts.[1][2]
Q1: My yield of 2-methyl-6-nitroaniline is low, and I have a significant amount of the 2-methyl-4-nitroaniline isomer. How can I improve the regioselectivity of the nitration step?
A1: The formation of the 2-methyl-4-nitroaniline isomer is a common problem in this synthesis.[1] The directing effects of the methyl and acetamido groups on the aromatic ring influence the position of nitration. To favor the formation of the 6-nitro isomer, precise temperature control during the nitration step is crucial.
-
Causality: The nitration of 2-acetamidotoluene is a competitive reaction. At lower temperatures, the steric hindrance from the ortho-methyl group and the acetamido group directs the incoming nitro group to the less hindered para position (relative to the methyl group), but also to the ortho position of the activating acetamido group, which is the desired 6-position. However, as the temperature increases, the reaction becomes less selective, leading to a higher proportion of the thermodynamically more stable 4-nitro isomer.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) should be performed slowly and with efficient cooling, maintaining the reaction temperature between 0-5 °C. Some protocols even suggest temperatures as low as -10 °C.[3]
-
Order of Reagent Addition: Add the nitrating agent dropwise to the solution of 2-acetamidotoluene. This ensures that the concentration of the nitrating agent is kept low at any given time, which can help to improve selectivity.
-
Solvent Choice: While less commonly varied, the choice of solvent can influence the isomer ratio. Acetic acid is a common solvent for this reaction.
-
Q2: The nitration reaction seems to be very exothermic and difficult to control. Are there any alternative approaches?
A2: Yes, the exothermic nature of the nitration is a known hazard. A safer and more controlled approach is to separate the acetylation and nitration steps into two distinct parts.[2] This allows for better temperature management during the critical nitration stage.
-
Improved Protocol:
-
Acetylation: First, acetylate the 2-toluidine with acetic anhydride. This reaction is generally less exothermic and easier to control.
-
Isolation of Acetanilide: Isolate and purify the 2-acetamidotoluene before proceeding to the nitration step. This ensures that any impurities from the first step do not interfere with the nitration.
-
Controlled Nitration: The purified 2-acetamidotoluene is then nitrated under carefully controlled temperature conditions as described in the previous question.
-
By separating these steps, you can achieve a more manageable reaction and potentially a higher yield of the desired isomer. One study reported a yield of 59.4% with a purity of up to 99.68% for 2-methyl-6-nitroaniline when the acetylation and nitration were detached into two parts.[2]
Stage 2: Bromination of 2-Methyl-6-nitroaniline
The introduction of a bromine atom at the 3-position of 2-methyl-6-nitroaniline requires a regioselective bromination method. The directing effects of the amino, methyl, and nitro groups will all play a role in the outcome of this electrophilic aromatic substitution.
Q3: What is the best reagent for the regioselective bromination of 2-methyl-6-nitroaniline to obtain the 3-bromo isomer?
A3: N-Bromosuccinimide (NBS) is a highly effective and selective brominating agent for anilines and other activated aromatic compounds.[4] It is generally easier and safer to handle than liquid bromine. The regioselectivity of the bromination can be influenced by the solvent and reaction conditions.
-
Mechanism Insight: The amino group is a strong activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The nitro group is a deactivating group and is meta-directing. In 2-methyl-6-nitroaniline, the positions ortho and para to the amino group are positions 3, 5, and the position para to the methyl group is position 5. The position meta to the nitro group is position 4. The desired 3-position is ortho to the amino group and meta to the methyl group. The strong activating effect of the amino group is expected to dominate, directing the incoming electrophile (bromine) to one of its ortho or para positions.
-
Recommended Brominating Agent and Conditions:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice.
-
Solvent: Acetic acid or a mixture of acetic acid and water is a common solvent system for the bromination of anilines.[5] The polarity of the solvent can affect the regioselectivity of the reaction.[6]
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating.
-
Q4: I am getting a mixture of brominated products, including di-brominated species. How can I improve the selectivity for the mono-brominated product?
A4: The formation of di-brominated byproducts is a common issue when brominating highly activated rings like anilines. To minimize this, you can adjust the reaction conditions.
-
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 2-methyl-6-nitroaniline. Using an excess of the brominating agent will significantly increase the formation of di-brominated products.
-
Slow Addition: Add the NBS portion-wise or as a solution in the reaction solvent over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, although it may also slow down the reaction rate.
-
Protecting Group Strategy: For highly activated systems, a common strategy is to temporarily protect the activating group to reduce its activating strength. However, in this case, the amino group is already somewhat deactivated by the ortho nitro group. A more direct approach of controlling stoichiometry and addition rate is usually sufficient.
-
Purification of 3-Bromo-2-methyl-6-nitroaniline
Q5: What is the most effective method for purifying the crude 3-Bromo-2-methyl-6-nitroaniline and removing isomeric impurities?
A5: The crude product may contain unreacted starting material, the desired 3-bromo isomer, and other brominated isomers. The most common and effective purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often the first method to try. The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or mixtures of ethanol and water are often good choices for polar compounds like nitroanilines. You may need to perform some small-scale solvent screening to find the optimal solvent or solvent mixture.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a more powerful technique for separating isomers.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to determine the optimal solvent ratio using thin-layer chromatography (TLC) to achieve good separation between the desired product and the impurities.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroaniline
This protocol is based on a two-step procedure to ensure better control over the nitration reaction.[2]
-
Acetylation of 2-Toluidine:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-toluidine.
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into cold water with vigorous stirring to precipitate the 2-acetamidotoluene.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Nitration of 2-Acetamidotoluene:
-
In a clean, dry flask, dissolve the dried 2-acetamidotoluene in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the 2-acetamidotoluene solution, ensuring the temperature does not rise above 5 °C.[3]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
-
Hydrolysis of the Nitro-acetanilide:
-
Transfer the crude nitrated product to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2-methyl-6-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Protocol 2: Bromination of 2-Methyl-6-nitroaniline
This protocol is a general procedure based on the bromination of similar anilines with NBS.[5][6]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.
-
-
Bromination:
-
Add N-bromosuccinimide (1.05 equivalents) in small portions to the stirred solution at room temperature.
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a large volume of cold water.
-
A precipitate of the crude 3-Bromo-2-methyl-6-nitroaniline should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and succinimide.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
If isomeric impurities are still present, further purification by column chromatography on silica gel may be necessary.
-
IV. Data Presentation
Table 1: Reagent Stoichiometry for Bromination
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Methyl-6-nitroaniline | 152.15 | 1.0 | (user defined) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | (calculated) |
| Glacial Acetic Acid | - | - | (as solvent) |
V. Mandatory Visualizations
Caption: Simplified mechanism of regioselective bromination of 2-methyl-6-nitroaniline.
VI. References
-
Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. Available at: [Link]
-
The traditional production method of 2-methyl-6-nitroaniline. ResearchGate. Available at: [Link]
-
Multi-Step Bromoaniline Synthesis Guide. Scribd. Available at: [Link]
-
Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 3. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Purification of Crude 3-Bromo-2-methyl-6-nitroaniline
Welcome to the technical support guide for the purification of 3-Bromo-2-methyl-6-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. We will move beyond simple protocols to address the common, real-world issues faced during purification, providing expert insights and troubleshooting strategies in a direct question-and-answer format.
Critical Safety Notice
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-Bromo-2-methyl-6-nitroaniline and all solvents and reagents used. Nitroanilines, as a class, are toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[1] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Section 1: Initial Assessment & Strategy Selection
The first step in any successful purification is to understand the nature of your crude material. The level and type of impurities will dictate the most efficient and effective purification strategy.
FAQ: Initial Crude Product Analysis
Q1: My crude product is a dark brown or reddish solid. What does this indicate?
A: The expected appearance of pure 3-Bromo-2-methyl-6-nitroaniline is a yellow to orange crystalline solid. Darker colors, such as brown or red, typically indicate the presence of polymeric byproducts, residual starting materials, or highly conjugated impurities formed during the synthesis. This high level of colored impurities often makes single-solvent recrystallization challenging. In such cases, a multi-step approach starting with a solvent wash or progressing directly to column chromatography is recommended.
Q2: I have an estimated purity of >85% from preliminary analysis (e.g., NMR, LCMS). Should I use recrystallization or column chromatography?
A: For material with relatively high initial purity (>85%), recrystallization is often the more efficient and scalable method.[4][5] It is faster and uses less solvent than chromatography. However, if the impurities are structurally very similar to the desired product (e.g., regioisomers), they may co-crystallize, making separation difficult. Column chromatography offers higher resolving power in these situations.
Q3: What are the most probable impurities I should expect in my crude 3-Bromo-2-methyl-6-nitroaniline?
A: The impurities are almost always related to the synthetic route. Common synthesis involves the bromination of 2-methyl-6-nitroaniline. Therefore, you should anticipate:
-
Unreacted Starting Material: 2-methyl-6-nitroaniline.
-
Regioisomers: Bromination could occur at other positions on the aromatic ring, leading to isomers like 4-bromo-2-methyl-6-nitroaniline or 5-bromo-2-methyl-6-nitroaniline.
-
Di-brominated Species: Over-bromination can lead to products like 3,5-dibromo-2-methyl-6-nitroaniline. These impurities often have polarities very close to the target compound, making column chromatography the most reliable method for achieving >99% purity.
Purification Strategy Decision Flowchart
The following diagram provides a logical decision-making framework for selecting your purification method.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[4][5]
Q1: My compound "oils out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
-
Causality: This often happens if the boiling point of the solvent is too high, or if the concentration of the solute is too great. Highly impure samples are also more prone to oiling out.
-
Solution 1 (Add More Solvent): Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point, then allow it to cool slowly again.
-
Solution 2 (Lower Cooling Temperature): Use a solvent system with a lower boiling point. For instance, if you are using toluene, consider switching to an ethanol/water or methanol/water system.
-
Solution 3 (Induce Crystallization): Once the solution is cooling, scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure product.
Q2: My yield after recrystallization is extremely low. What are the likely causes?
A: Low yield is a common issue with several potential causes.
-
Causality 1 (Too Much Solvent): The most frequent error is using too much solvent to dissolve the crude product.[4] The goal is to create a saturated solution at the solvent's boiling point. If excess solvent is used, the solution will not become saturated upon cooling, and much of your product will remain dissolved.
-
Causality 2 (Cooling Too Quickly): Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of very small crystals that are difficult to filter and wash effectively, resulting in product loss.
-
Causality 3 (Inappropriate Solvent): If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor.
-
Solution: To recover product from the filtrate (the "mother liquor"), you can reduce the solvent volume by evaporation and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q3: My product is crystalline and has a sharp melting point, but it's still yellow/orange. How do I get a colorless product?
A: For many nitroanilines, a yellow or orange color is inherent to the molecule's chromophore. Achieving a perfectly white or colorless solid may not be possible. However, if you suspect colored impurities, you can perform a charcoal treatment.
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Then, allow the hot, colorless filtrate to cool slowly to crystallize your purified product.
Section 3: Troubleshooting Column Chromatography
Column chromatography provides superior separation for complex mixtures based on the differential adsorption of components to a stationary phase.[6]
Q1: I can't find a solvent system that separates my product from an impurity on TLC. What should I try?
A: Finding the right mobile phase (eluent) is critical. The goal is to have the Rf value (retention factor) of your target compound around 0.3-0.4 for optimal separation.
-
Causality: If spots are not moving from the baseline (Rf=0), the eluent is not polar enough. If spots are running with the solvent front (Rf=1), the eluent is too polar. If spots are streaking, the compound may be too acidic or basic for the silica gel.
-
Solution 1 (Systematic Polarity Adjustment): The standard eluent for nitroanilines is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[6] Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the polar solvent (90:10, 85:15, etc.) until you achieve the desired separation and Rf value.
-
Solution 2 (Change Solvents): If adjusting the ratio doesn't work, change the solvents themselves. For example, substitute Ethyl Acetate with Diethyl Ether (less polar) or Acetone (more polar). Sometimes, a three-component system (e.g., Hexane:DCM:EtOAc) can provide unique selectivity.
-
Solution 3 (Modify Stationary Phase): For compounds that streak, adding a small amount of triethylamine (~0.5%) to the eluent can neutralize acidic sites on the silica gel and improve peak shape for basic compounds like anilines.
Q2: My separation looked good on TLC, but the fractions from the column are all mixed. Why?
A: This is a classic problem that usually stems from improper column packing or loading.
-
Causality 1 (Poor Packing): Air bubbles, channels, or cracks in the silica gel bed create pathways for the solvent and sample to travel through unevenly, destroying the separation.
-
Causality 2 (Overloading): Too much sample was loaded onto the column. A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation.
-
Causality 3 (Insoluble Sample Loading): If the sample was loaded in a solvent that is stronger (more polar) than the mobile phase, it will spread out as a wide band before the separation can even begin.
-
Solution: Always load your sample dissolved in a minimal amount of the mobile phase or a less polar solvent. Alternatively, use "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
General Column Chromatography Workflow
Caption: Standard workflow for flash column chromatography.
Section 4: Verified Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for crude material that is >85% pure and light in color.
-
Dissolution: In an Erlenmeyer flask, place 1.0 g of crude 3-Bromo-2-methyl-6-nitroaniline. Add a magnetic stir bar. On a hot plate, add a minimum amount of hot 95% ethanol while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Add 1-2 more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a small amount of ice-cold water.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is recommended for complex mixtures or when high purity (>99.5%) is required.
-
TLC Analysis: Develop a mobile phase using Hexane and Ethyl Acetate. A good starting point is 9:1 Hexane:EtOAc. Adjust the ratio until the desired product has an Rf of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed.
-
Sample Loading: Dissolve ~500 mg of crude material in a minimal amount of dichloromethane or the mobile phase (~1-2 mL). Carefully add this solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and apply gentle, consistent air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions (e.g., 10-15 mL each) in test tubes. Monitor the elution process by spotting fractions onto TLC plates.
-
Analysis and Isolation: Analyze the collected fractions by TLC.[7] Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-methyl-6-nitroaniline.
Data Presentation: Expected Outcome
The effectiveness of the purification can be quantified by comparing analytical data before and after the procedure.
| Parameter | Crude Product (Typical) | Purified Product (Expected) |
| Appearance | Brown to reddish powder | Bright yellow/orange crystalline solid |
| Purity (by HPLC/GC) | 80-90% | >99% |
| Melting Point | Broad range (e.g., 105-112 °C) | Sharp range (e.g., 115-117 °C) |
| TLC (9:1 Hex:EtOAc) | Multiple spots | Single spot |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-methyl-2-nitroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Nitroaniline. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 3-Bromo-2-methyl-6-nitroaniline
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-2-methyl-6-nitroaniline via recrystallization. It is designed to offer practical, in-depth solutions to common challenges, moving beyond a simple procedural outline to explain the scientific principles behind each step. Our goal is to empower you to troubleshoot effectively and optimize your purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 3-Bromo-2-methyl-6-nitroaniline?
A1: The ideal solvent is one in which 3-Bromo-2-methyl-6-nitroaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[1]. Due to the compound's polarity (conferred by the nitro and amine groups), polar solvents are a good starting point. Ethanol, or a mixed solvent system like ethanol/water or acetone/hexane, is often effective for nitroaniline derivatives[2][3]. Experimental screening is the most reliable method for determining the optimal solvent.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly from a highly supersaturated state[4][5][6]. To resolve this, you can add a small amount of additional solvent to decrease saturation, then allow the solution to cool much more slowly. Using a lower-boiling point solvent system may also be necessary[7].
Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
A3: A failure to crystallize despite cooling indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent. Gently heating the solution to evaporate some of the solvent will increase the concentration of the solute[4]. If crystals still do not form, inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can provide nucleation sites for crystal growth[8][9].
Q4: The recovered crystals are still colored. How can I remove colored impurities?
A4: If the colored impurities are soluble in the recrystallization solvent, they should remain in the mother liquor. If they co-crystallize, it may be necessary to perform a second recrystallization. For certain impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb the colored compounds[4]. However, use charcoal sparingly as it can also adsorb your desired product and reduce the yield.
Q5: My final yield is very low. What are the common causes?
A5: Low yield can result from several factors: using too much solvent (which keeps more of your product dissolved in the mother liquor), premature crystallization during hot filtration, or incomplete recovery during vacuum filtration. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution and that your filtration apparatus is pre-heated to prevent premature crystal formation[1].
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Problem 1: The solid will not completely dissolve in a large volume of boiling solvent.
-
Causality: This indicates that the chosen solvent is a poor solvent for 3-Bromo-2-methyl-6-nitroaniline, even at elevated temperatures. The principle of "like dissolves like" suggests a significant mismatch in polarity between the solvent and the solute[10].
-
Solution: A different solvent is required. If you started with a non-polar solvent like hexane, switch to a more polar solvent such as ethanol or acetone. If you are already using a polar solvent, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" (high-solubility) hot solvent, and then slowly add a "bad" (low-solubility) solvent until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow to cool slowly[2].
Problem 2: The entire solution solidifies immediately upon removal from the heat source.
-
Causality: The solution is excessively supersaturated, leading to rapid, uncontrolled crystallization. This traps impurities within the crystal lattice, negating the purification effect[4]. This often happens when not enough solvent was used.
-
Solution:
-
Return the flask to the heat source.
-
Add small increments of hot solvent until the solid completely redissolves.
-
Add a slight excess of solvent (e.g., 5-10% more) to ensure the saturation point is not reached at too high a temperature[4].
-
Insulate the flask (e.g., with a watch glass on top and paper towels underneath) to promote slow cooling, which is crucial for the formation of large, pure crystals[1][4].
-
Problem 3: After cooling and scratching, only a small amount of fine powder precipitates.
-
Causality: This suggests that while the solution is supersaturated, the concentration of the solute is only slightly above its solubility limit at the cooler temperature. The solvent is too effective at keeping the compound in solution.
-
Solution: Reduce the volume of the solvent. Re-heat the solution and gently boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the more concentrated solution to cool again. Alternatively, placing the solution in an ice bath can further decrease the solubility of your compound, potentially increasing the yield. However, be aware that rapid cooling in an ice bath can lead to smaller, less pure crystals.
Experimental Protocol: Recrystallization of 3-Bromo-2-methyl-6-nitroaniline
This protocol outlines a robust procedure for the purification of 3-Bromo-2-methyl-6-nitroaniline.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude solid into several test tubes.
-
Add 0.5 mL of a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each tube.
-
Observe solubility at room temperature. A suitable solvent will not dissolve the compound at this stage[11].
-
Heat the test tubes that showed poor room-temperature solubility in a hot water bath. A good solvent will dissolve the compound completely at an elevated temperature[11][12].
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystalline solid[11].
2. Dissolution:
-
Place the crude 3-Bromo-2-methyl-6-nitroaniline into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
3. Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, sand) are present, a hot filtration is required.
-
Pre-heat a funnel and a new Erlenmeyer flask with a small amount of boiling solvent to prevent premature crystallization.
-
Quickly pour the hot solution through a fluted filter paper in the pre-heated funnel.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Slow cooling is critical for forming pure crystals[1].
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal recovery.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Data Presentation
Table 1: General Solvent Selection Guide for Nitroaniline Derivatives
| Solvent Class | Example Solvents | Suitability for 3-Bromo-2-methyl-6-nitroaniline | Rationale |
| Alcohols | Ethanol, Isopropanol | Good Starting Point | Moderately polar, good balance of solubility properties for nitroanilines[2][3]. |
| Ketones | Acetone | Potentially Too Soluble | Highly polar; may dissolve the compound too well at room temperature. Often used as the "good" solvent in a mixed-solvent system with a non-polar solvent like hexane[2]. |
| Esters | Ethyl Acetate | Good Candidate | Medium polarity, often a versatile recrystallization solvent[10]. |
| Hydrocarbons | Hexane, Toluene | Likely Poor Solvents | Non-polar; unlikely to dissolve the polar nitroaniline derivative sufficiently, even when hot. Can be used as the "bad" solvent in a mixed-solvent system[2]. |
| Water | Water | Poor Solvent (alone) | Highly polar, but often a poor solvent for organic molecules unless they are very small or have multiple hydrogen-bonding groups. Can be used as the "bad" solvent with alcohols[2][3]. |
Visual Workflow
Diagram 1: Troubleshooting Crystallization Failures
This diagram outlines the decision-making process when crystals fail to form upon cooling.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. mt.com [mt.com]
Technical Support Center: Purification of 3-Bromo-2-methyl-6-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-2-methyl-6-nitroaniline. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific understanding and practical steps necessary to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of 3-Bromo-2-methyl-6-nitroaniline?
A1: The impurity profile of crude 3-Bromo-2-methyl-6-nitroaniline is largely dictated by its synthesis, which typically involves the nitration of 3-bromo-2-methylaniline or the bromination of 2-methyl-6-nitroaniline. The most probable impurities include:
-
Isomeric Byproducts: Regioisomers are common in electrophilic aromatic substitution reactions. Depending on the synthetic route, you may encounter isomers such as 4-Bromo-2-methyl-6-nitroaniline or other positional isomers of the bromo and nitro groups on the 2-methylaniline scaffold.[1] The directing effects of the amine, methyl, and bromo substituents can lead to a mixture of products.
-
Over-brominated Species: If the synthesis involves a bromination step, di-bromo or even tri-bromo species can form if the reaction is not carefully controlled.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-methyl-6-nitroaniline or 3-bromo-2-methylaniline, in your crude product.
-
Colored Impurities: The presence of nitro groups and the potential for oxidation of the aniline functionality can lead to the formation of highly colored impurities, which can be challenging to remove.[3]
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
-
Recrystallization is an excellent choice for removing small amounts of impurities, especially if the impurities have significantly different solubilities from the desired product. It is a relatively simple and scalable technique.[1][4]
-
Column Chromatography offers superior separation power and is the preferred method when dealing with complex mixtures of isomers or when very high purity is required.[5][6] It is particularly effective at separating compounds with subtle differences in polarity.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of 3-Bromo-2-methyl-6-nitroaniline. It allows for rapid assessment of the purity of fractions from column chromatography and can help in selecting an appropriate solvent system for both TLC and column chromatography.[7] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of purity.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-Bromo-2-methyl-6-nitroaniline and provides systematic solutions.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound, or the solution is supersaturated. | Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly. Alternatively, redissolve the oil in a minimal amount of a good solvent and add a non-polar anti-solvent dropwise until turbidity persists, then heat to clarify and cool slowly. |
| Poor recovery of the purified product. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4] |
| Colored impurities persist in the crystals. | The colored impurities co-crystallize with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC and column. | The solvent system (mobile phase) is not optimized. | The polarity of the eluent is critical. If the Rf values are too high, the eluent is too polar. If they are too low, it is not polar enough. Aim for an Rf of 0.2-0.4 for the target compound on TLC for good separation on the column. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[5] |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
| Streaking or tailing of spots on TLC and broad bands on the column. | The compound is too polar for the chosen solvent system, or the column is overloaded. | Use a more polar mobile phase. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading it onto the column. Do not overload the column with too much crude material. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5] |
Experimental Protocols
Safety First: 3-Bromo-2-methyl-6-nitroaniline and its related compounds are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude 3-Bromo-2-methyl-6-nitroaniline that is relatively pure and requires the removal of minor impurities.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Ethanol or methanol are often good starting points for substituted nitroanilines.[1][4]
- Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to identify the optimal one.
2. Recrystallization Procedure:
- Place the crude 3-Bromo-2-methyl-6-nitroaniline in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent to create a slurry.
- Gently heat the mixture on a hot plate with stirring.
- Add more hot solvent in small portions until the solid just dissolves.[4]
- If colored impurities are present, you may add a small amount of activated charcoal at this stage and heat for a few more minutes.
- If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.[4]
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[4]
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
- Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for complex mixtures or when high purity is essential.
1. TLC Analysis and Mobile Phase Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in a chamber with a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1) to find a system that gives good separation of the components, with the target compound having an Rf value between 0.2 and 0.4.
2. Column Preparation:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pack the column with the slurry, ensuring there are no air bubbles.
- Allow the silica to settle, and add a layer of sand to the top to protect the surface.[5]
- Equilibrate the column by running several column volumes of the mobile phase through it.
3. Sample Loading and Elution:
- Dissolve the crude 3-Bromo-2-methyl-6-nitroaniline in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
- Carefully apply the sample to the top of the column.
- Begin eluting with the chosen mobile phase, collecting fractions in test tubes.
- Monitor the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-2-methyl-6-nitroaniline.
Data Presentation
The following table provides a representative comparison of the purity of 3-Bromo-2-methyl-6-nitroaniline before and after purification by the described methods. The actual values will depend on the specific nature of the crude product.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Yellow to brownish solid | Bright yellow crystals | Bright yellow solid |
| Purity (by HPLC) | 85-95% | >98% | >99.5% |
| Melting Point | Broad range | Sharp melting point | Sharp melting point |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of 3-Bromo-2-methyl-6-nitroaniline.
Troubleshooting Logic for Recrystallization
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chempanda.com [chempanda.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
- 6. magritek.com [magritek.com]
- 7. youtube.com [youtube.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Bromination of 2-Methyl-6-Nitroaniline
Welcome to the technical support center for the bromination of 2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and purity of your target molecule, 4-bromo-2-methyl-6-nitroaniline.
Understanding the Reaction: A Balancing Act of Directing Groups
The bromination of 2-methyl-6-nitroaniline is a nuanced electrophilic aromatic substitution reaction governed by the interplay of three distinct substituent groups on the aniline ring. A thorough understanding of their electronic effects is paramount to predicting the reaction's outcome and troubleshooting potential side reactions.
-
Amino Group (-NH₂): A powerful activating, ortho-, para- directing group. Its lone pair of electrons strongly donates into the aromatic ring, significantly increasing the nucleophilicity at the positions ortho and para to it.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para- directing group. It donates electron density through an inductive effect and hyperconjugation.
-
Nitro Group (-NO₂): A strong deactivating, meta- directing group. It withdraws electron density from the ring through both inductive and resonance effects, making electrophilic substitution more difficult.[1][2]
In 2-methyl-6-nitroaniline, the amino and methyl groups work in concert to activate the ring, while the nitro group deactivates it. The primary positions for electrophilic attack are those most activated by the -NH₂ and -CH₃ groups and not significantly deactivated by the -NO₂ group. The desired product, 4-bromo-2-methyl-6-nitroaniline, results from bromination at the C4 position, which is para to the strongly activating amino group and meta to the deactivating nitro group.
dot graph "Directing_Effects" { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; rankdir=LR; "Substituent" -- "Electronic_Effect" -- "Directing_Influence"; "Amino_Group" [label="-NH₂", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=box]; "Methyl_Group" [label="-CH₃", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=box]; "Nitro_Group" [label="-NO₂", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=box]; "Activating" [label="Activating", fontcolor="#202124"]; "Deactivating" [label="Deactivating", fontcolor="#202124"]; "Ortho_Para" [label="Ortho, Para-Directing", fontcolor="#202124"]; "Meta" [label="Meta-Directing", fontcolor="#202124"]; "Amino_Group" -- "Activating" [color="#34A853"]; "Methyl_Group" -- "Activating" [color="#4285F4"]; "Nitro_Group" -- "Deactivating" [color="#EA4335"]; "Activating" -- "Ortho_Para" [color="#5F6368"]; "Deactivating" -- "Meta" [color="#5F6368"]; } caption: "Influence of Substituents on Electrophilic Aromatic Substitution"
Troubleshooting Guide
This section addresses the most common issues encountered during the bromination of 2-methyl-6-nitroaniline in a question-and-answer format.
Issue 1: Low Yield of the Desired 4-Bromo-2-methyl-6-nitroaniline and Formation of Multiple Products.
Q: My reaction is producing a mixture of brominated products, and the yield of the desired 4-bromo isomer is low. What is causing this, and how can I improve the selectivity?
A: The high activation of the aniline ring by the amino group can lead to polybromination, a common side reaction.[3] The primary cause is the reaction proceeding too quickly and with an excess of reactive brominating agent.
Root Cause Analysis:
-
Polybromination: The initial product, 4-bromo-2-methyl-6-nitroaniline, is still activated enough to undergo a second bromination, likely at the C2 position, leading to the formation of 2,4-dibromo-6-methylaniline (after potential loss of the nitro group under harsh conditions) or other polybrominated species.
-
Formation of Isomeric Monobrominated Products: While the C4 position is electronically favored, some bromination may occur at other activated positions, leading to a mixture of isomers.
Solutions and Protocols:
To enhance the yield of the desired monobrominated product, the reactivity of the starting material must be modulated.
Protocol 1: Acetylation of the Amino Group to Control Reactivity
Protecting the highly activating amino group as an acetamide is a classic and effective strategy to prevent over-bromination.[4]
Step-by-Step Methodology:
-
Protection (Acetylation):
-
Dissolve 2-methyl-6-nitroaniline in glacial acetic acid.
-
Add acetic anhydride and gently reflux the mixture for 1-2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the N-(2-methyl-6-nitrophenyl)acetamide.
-
Filter, wash with cold water, and dry the product.
-
-
Bromination of the Acetanilide:
-
Dissolve the dried N-(2-methyl-6-nitrophenyl)acetamide in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid or N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the brominated acetanilide.
-
Filter, wash, and dry the product.
-
-
Deprotection (Hydrolysis):
-
Reflux the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 4-bromo-2-methyl-6-nitroaniline.
-
Filter, wash with water, and dry the final product.
-
dot graph "Acetylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF"]; A [label="2-Methyl-6-nitroaniline", fillcolor="#4285F4"]; B [label="Acetylation\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-(2-methyl-6-nitrophenyl)acetamide", fillcolor="#34A853"]; D [label="Bromination\n(Br₂ or NBS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="N-(4-bromo-2-methyl-6-nitrophenyl)acetamide", fillcolor="#34A853"]; F [label="Hydrolysis\n(Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="4-Bromo-2-methyl-6-nitroaniline", fillcolor="#EA4335"]; A -> B -> C -> D -> E -> F -> G; } caption: "Workflow for Controlled Monobromination via Acetylation"
Issue 2: Presence of a Dark-Colored, Tarry Byproduct.
Q: My reaction mixture turns dark, and upon workup, I isolate a significant amount of a tar-like substance, reducing my overall yield. What is this byproduct, and how can I prevent its formation?
A: The formation of dark, tarry materials is often indicative of oxidation of the aniline.[3] Anilines are susceptible to oxidation, especially under acidic conditions and in the presence of strong oxidizing agents or even air.
Root Cause Analysis:
-
Oxidation of the Amino Group: The amino group can be oxidized to various species, including nitroso, nitro, and polymeric compounds, which are often highly colored.
-
Harsh Reaction Conditions: High temperatures and the use of strong oxidizing brominating agents (or impurities that act as oxidants) can promote these side reactions.
Solutions and Protocols:
To minimize oxidation, it is crucial to use milder brominating agents and maintain controlled reaction conditions.
Protocol 2: Using N-Bromosuccinimide (NBS) in a Non-polar Solvent
NBS is a solid, easy-to-handle brominating agent that often leads to cleaner reactions with less oxidation compared to liquid bromine.[3][5]
Step-by-Step Methodology:
-
Dissolve 2-methyl-6-nitroaniline in a non-polar solvent like carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Protect the reaction from light and stir at room temperature. The reaction can be gently heated if necessary, but monitor for any darkening of the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
| Brominating Agent | Solvent | Temperature | Key Advantages | Potential Issues |
| Br₂ in Acetic Acid | Acetic Acid | 0-25 °C | Readily available | Prone to over-bromination and oxidation |
| NBS | CCl₄, CHCl₃ | Room Temp. | Milder, less oxidation | Slower reaction times |
| KBr / NaClO₃ / H₂SO₄ | Water / H₂SO₄ | 35-75 °C | Cost-effective | Requires careful temperature control to avoid runaway reactions |
This table provides a general comparison; optimal conditions may vary.
Frequently Asked Questions (FAQs)
Q1: I have obtained a mixture of 4-bromo- and 2-bromo-2-methyl-6-nitroaniline. How can I separate these isomers?
A1: The separation of positional isomers can be challenging due to their similar physical properties. The most effective methods are typically chromatographic.
-
Column Chromatography: This is the most reliable method for separating isomers on a laboratory scale. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) should provide good separation. The polarity of the eluent can be gradually increased to elute the different isomers.
-
Fractional Crystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional crystallization can be attempted. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.[6]
Q2: Can I perform the bromination without protecting the amino group?
A2: Yes, direct bromination is possible, but it requires careful control of the reaction conditions to achieve good selectivity for the mono-bromo product. Using milder brominating agents and low temperatures is key. For example, a procedure using sodium bromide and sodium persulfate in acetonitrile/water has been shown to be effective for the monobromination of 2-nitroaniline.[7]
Q3: How does the nitro group at the 6-position influence the reaction?
A3: The nitro group at the 6-position is ortho to the amino group. Its strong electron-withdrawing nature deactivates the C5 position for electrophilic attack. This deactivation helps to direct the incoming electrophile to the C4 position, which is activated by the amino and methyl groups.
References
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]
-
HNNCL. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
- Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University.
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline, c... [Image]. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
-
Careers360. (2026, January 28). जेईई मेन 2026 प्रश्न पत्र पीडीएफ (JEE Main 2026 Question Paper PDF) – जेईई मेन 2026 अनऑफिशियल पेपर हल सहित देखें. Retrieved from [Link]
-
NIH. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Retrieved from [Link]
Sources
- 1. 2-Methyl-6-nitroaniline(570-24-1) 1H NMR [m.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Optimization of reaction conditions for 3-Bromo-2-methyl-6-nitroaniline synthesis
Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 3-Bromo-2-methyl-6-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the successful and efficient production of this key chemical intermediate.
Overview of the Synthetic Challenge
The synthesis of 3-Bromo-2-methyl-6-nitroaniline is a nuanced process primarily due to the challenge of achieving the correct regiochemistry on the aniline ring. The directing effects of the amine, methyl, and subsequently introduced nitro and bromo groups must be carefully managed to avoid the formation of undesired isomers. A direct, one-pot synthesis is generally not feasible.
The most logical and controllable synthetic pathway involves a multi-step approach, which allows for the precise installation of each functional group. This guide will focus on a robust three-step sequence starting from 2-methylaniline (o-toluidine).
Proposed Synthetic Pathway
The recommended pathway involves protection of the highly activating amino group, followed by sequential nitration and bromination, and concluding with deprotection.
Caption: Proposed four-step synthesis of 3-Bromo-2-methyl-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the amino group necessary?
A: The amino (-NH2) group in the starting material, 2-methylaniline, is a very strong activating group. Attempting direct nitration or bromination without protection leads to multiple issues:
-
Oxidation: The aniline ring is susceptible to oxidation by the strong acids used in nitration.
-
Lack of Selectivity: The powerful ortho-, para-directing effect of the amino group would lead to a mixture of products, primarily bromination or nitration at the 4-position, which is electronically and sterically favored.
-
Over-reaction: Multiple substitutions (di- or tri-bromination/nitration) can occur. Acetylation converts the amino group to an acetamido (-NHCOCH3) group. This group is still an ortho-, para-director but is less activating, which provides crucial control over subsequent electrophilic substitution reactions.[1]
Q2: What are the primary challenges in achieving the desired 3-bromo-6-nitro isomer?
A: The main challenge is regioselectivity. In the nitration step (Step 2), the acetamido group directs the incoming nitro group to the ortho (6-position) and para (4-position) locations. This results in an isomeric mixture of N-(2-methyl-6-nitrophenyl)acetamide and N-(2-methyl-4-nitrophenyl)acetamide.[1] Separating the desired 6-nitro isomer is a critical and often yield-limiting step. Subsequently, in the bromination step (Step 3), the acetamido group directs the bromine to its other ortho position (the 3-position of the ring), which is the desired outcome.
Q3: What are the key safety precautions for this synthesis?
A: This synthesis involves several hazardous materials:
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. All additions should be performed slowly in an ice bath to control the exothermic reaction. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood.
-
Solvents: Many organic solvents used are flammable and toxic. Ensure proper ventilation and avoid ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Troubleshooting Logic Flow
Caption: General troubleshooting workflow for synthesis problems.
Step 1: Acetylation of 2-Methylaniline
Q: My acetylation reaction shows a low yield. What went wrong? A:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify by Thin Layer Chromatography (TLC) that all the starting 2-methylaniline has been consumed. If not, consider increasing the reaction time or adding a slight excess (1.1 equivalents) of acetic anhydride.
-
Hydrolysis During Workup: The product, N-(2-methylphenyl)acetamide, can be hydrolyzed back to the starting aniline under acidic or basic conditions if the workup is too harsh or prolonged. Ensure the quenching and washing steps are performed efficiently with cold water to precipitate the product quickly.
Step 2: Nitration of N-(2-methylphenyl)acetamide
Q: The yield of the desired 6-nitro isomer is very low, with a large amount of the 4-nitro isomer being formed. How can I improve this? A: This is the most critical regiochemical challenge.
-
Causality: The acetamido group directs ortho- and para-. The para- position (4-position) is sterically less hindered and electronically favored, often making it the major product. The ortho- position (6-position) is sterically hindered by the adjacent methyl group.
-
Optimization:
-
Temperature Control: Lowering the reaction temperature (e.g., to -10°C to 0°C) can sometimes increase the proportion of the ortho-isomer. The kinetics of the reaction pathways can be temperature-dependent.
-
Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, exploring other nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) may alter the ortho/para ratio.
-
Q: My nitration reaction turned dark brown/black and produced tar. What happened? A: This indicates an uncontrolled exothermic reaction and subsequent decomposition.
-
Causality: The nitration of aromatic compounds is highly exothermic. If the temperature is not strictly controlled, the reaction rate can accelerate uncontrollably, leading to oxidation of the starting material and the formation of polymeric byproducts.
-
Solution:
-
Strict Temperature Control: Pre-cool the acetamide solution and the nitrating mixture separately in an ice-salt bath before mixing.
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring, ensuring the internal temperature does not rise above the set limit (e.g., 5°C).
-
Step 3: Bromination of N-(2-methyl-6-nitrophenyl)acetamide
Q: The bromination step is slow or incomplete. How can I drive it to completion? A:
-
Causality: The aromatic ring is now strongly deactivated by the presence of the nitro group, making electrophilic substitution more difficult.
-
Optimization:
-
Solvent Choice: Acetic acid is a common solvent that can facilitate the reaction.[2] Using a more polar solvent might increase the rate, but test on a small scale first.
-
Catalyst: Adding a catalytic amount of a Lewis acid might be necessary, but be cautious as it can also promote side reactions.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate, but monitor carefully by TLC to avoid the formation of over-brominated products.
-
Step 4: Hydrolysis (Deprotection)
Q: The hydrolysis of the acetamido group is incomplete. A:
-
Causality: The amide bond can be stubborn to cleave, especially on a deactivated ring.
-
Solution:
-
Harsher Conditions: Increase the concentration of the acid (e.g., use a mixture of concentrated HCl and ethanol) and increase the reflux time. Monitor the reaction by TLC until all the starting amide is consumed.
-
Alternative: Basic hydrolysis is an option, but may lead to other side reactions with the nitro and bromo groups. Acidic hydrolysis is generally preferred for this substrate.
-
Experimental Protocols & Data
Optimized Reaction Condition Summary
| Step | Parameter | Recommended Condition | Rationale & Notes |
| 1. Acetylation | Reagents | Acetic Anhydride (1.1 eq), NaOAc (cat.) | NaOAc acts as a base to activate the anhydride. |
| Temperature | 0°C to Room Temp | Initial cooling controls exotherm, then stir at RT. | |
| Solvent | Glacial Acetic Acid or neat | Acetic acid is a good solvent and can be removed under vacuum. | |
| 2. Nitration | Reagents | Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ (2-3 eq) | H₂SO₄ protonates HNO₃ to generate the active NO₂⁺ electrophile. |
| Temperature | -5°C to 0°C | CRITICAL: Prevents runaway reaction and may improve 6-nitro selectivity. | |
| Workup | Pour onto crushed ice | Safely quenches the reaction and precipitates the product mixture. | |
| 3. Bromination | Reagents | N-Bromosuccinimide (NBS) (1.05 eq) | NBS is a safer and more selective source of electrophilic bromine than Br₂. |
| Temperature | Room Temp to 40°C | Start at RT; gentle warming may be needed for the deactivated ring. | |
| Solvent | Glacial Acetic Acid | Common solvent for NBS brominations. | |
| 4. Hydrolysis | Reagents | Conc. HCl / Ethanol (1:1 v/v) | Ethanol helps with solubility while HCl performs the hydrolysis. |
| Temperature | Reflux (approx. 80-90°C) | Elevated temperature is required to cleave the stable amide bond. | |
| Time | 4 - 12 hours | Monitor by TLC until completion. |
Step-by-Step Methodology
Protocol 1: Synthesis of N-(2-methyl-6-nitrophenyl)acetamide (Isomer Mixture)
-
Acetylation: In a flask equipped with a magnetic stirrer, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath. Add acetic anhydride (1.1 eq) dropwise. After addition, remove the ice bath and stir at room temperature for 1-2 hours. Monitor completion by TLC. Pour the reaction mixture into a beaker of cold water to precipitate the N-(2-methylphenyl)acetamide. Filter, wash with water, and dry.
-
Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) in an ice-salt bath, keeping the temperature below 10°C.
-
Dissolve the dried N-(2-methylphenyl)acetamide from Step 1 in a minimal amount of concentrated sulfuric acid and cool to -5°C.
-
Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Filter the resulting yellow precipitate, which is a mixture of 4-nitro and 6-nitro isomers. Wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The isomers must be separated. This is typically achieved by fractional crystallization from ethanol or by column chromatography on silica gel. The 2-methyl-6-nitro isomer is often less soluble.
Protocol 2: Synthesis of 3-Bromo-2-methyl-6-nitroaniline
-
Bromination: Dissolve the purified N-(2-methyl-6-nitrophenyl)acetamide (1.0 eq) in glacial acetic acid. Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is slow, gently warm to 40°C.
-
Once the starting material is consumed (typically 3-6 hours), pour the reaction mixture into cold water.
-
Filter the precipitate, wash with water, then with a dilute sodium thiosulfate solution to remove any unreacted bromine, and finally with water again. Dry the N-(3-bromo-2-methyl-6-nitrophenyl)acetamide product.
-
Hydrolysis: Suspend the dried bromo-acetamide product in a 1:1 mixture of concentrated HCl and ethanol.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize carefully with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Bromo-2-methyl-6-nitroaniline.
References
-
Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. [Link]
- Jagadeesh, R. V., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Google Patents. (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
- Google Patents. (2013).
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. [Link]
- Ukai, K., et al. (2013).
-
ResearchGate. (2010). Synthesis technique of 2-methyl-6-nitroaniline. [Link]
-
PubChem. (n.d.). 3-Bromo-6-methyl-2-nitroaniline. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-methyl-6-nitroaniline
Introduction
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical transformation. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, robust and scalable production of 3-Bromo-2-methyl-6-nitroaniline is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up process. Our aim is to provide you with the expertise and practical insights needed to ensure a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-Bromo-2-methyl-6-nitroaniline at scale?
A1: The most prevalent and industrially viable route for the synthesis of 3-Bromo-2-methyl-6-nitroaniline is the direct bromination of 2-methyl-6-nitroaniline.[1][2] This starting material is readily available, and the reaction can be performed using various brominating agents. The directing effects of the amino and nitro groups on the aromatic ring favor the substitution at the desired 3-position.
Q2: What are the critical process parameters to control during the bromination of 2-methyl-6-nitroaniline?
A2: Several parameters are crucial for a successful and selective bromination on a larger scale:
-
Temperature: The reaction is typically exothermic. Maintaining a consistent and controlled temperature is vital to prevent over-bromination and the formation of impurities.
-
Solvent: The choice of solvent influences the solubility of the starting material and the reactivity of the brominating agent. Acetic acid is a commonly used solvent for this type of reaction.[1]
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for laboratory-scale synthesis due to its ease of handling.[1] For larger scale, elemental bromine might be considered for cost-effectiveness, but it requires more stringent safety precautions.[3][4][5][6]
-
Stoichiometry: Precise control of the molar ratio of the brominating agent to the substrate is essential to maximize the yield of the mono-brominated product and minimize the formation of di-brominated byproducts.
Q3: What are the potential side reactions and impurities I should be aware of when scaling up?
A3: When scaling up the synthesis, you may encounter the following side reactions and impurities:
-
Di-bromination: The formation of di-bromo-2-methyl-6-nitroaniline is a common issue if the reaction is not carefully controlled.
-
Isomeric Impurities: Depending on the reaction conditions, small amounts of other bromo-isomers might be formed.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2-methyl-6-nitroaniline in the crude product.
-
Degradation Products: At elevated temperatures or in the presence of strong acids, degradation of the starting material or product can occur.
Q4: How can I effectively monitor the progress of the reaction?
A4: For real-time reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are highly effective.[7] These techniques allow you to track the consumption of the starting material and the formation of the desired product and any byproducts. Developing a reliable analytical method before scaling up is crucial for process control.
Q5: What are the recommended purification methods for 3-Bromo-2-methyl-6-nitroaniline at a larger scale?
A5: Recrystallization is the most common and cost-effective method for purifying 3-Bromo-2-methyl-6-nitroaniline on a large scale.[7][8] The choice of solvent is critical for successful recrystallization.[8] Ethanol and acetic acid are often good starting points for solvent screening.[7] The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[8]
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of 3-Bromo-2-methyl-6-nitroaniline synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. 3. Sub-optimal reaction conditions (temperature, stoichiometry). | 1. Monitor the reaction by HPLC or TLC to ensure completion. 2. Optimize the extraction and recrystallization procedures. 3. Systematically vary the reaction parameters on a small scale to find the optimal conditions. |
| Formation of Di-brominated Impurity | 1. Excess brominating agent. 2. High reaction temperature. 3. Insufficient mixing leading to localized high concentrations of the brominating agent. | 1. Use a slight excess or stoichiometric amount of the brominating agent. 2. Maintain a lower reaction temperature. 3. Ensure efficient stirring throughout the addition of the brominating agent. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities. 2. Incorrect recrystallization solvent. 3. Insufficient cooling during crystallization. | 1. Analyze the crude product for impurities and consider a pre-purification step if necessary. 2. Perform a solvent screen to identify a suitable recrystallization solvent.[8] 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] |
| Color of the Final Product is Dark | 1. Presence of colored impurities. 2. Oxidation of the aniline functionality. | 1. Consider a charcoal treatment during the recrystallization process to remove colored impurities. 2. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials. 2. Poor control over reaction parameters. 3. Inconsistent work-up or purification procedures. | 1. Ensure the purity and consistency of the starting materials and reagents. 2. Implement strict process controls for temperature, addition rates, and stirring speed. 3. Standardize all post-reaction procedures. |
Experimental Workflow and Protocol
Synthesis Workflow Diagram
Sources
Technical Support Center: Navigating Reactions with 3-Bromo-2-methyl-6-nitroaniline
Welcome to the Technical Support Center for 3-Bromo-2-methyl-6-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, yet versatile, chemical intermediate. Its poor solubility in many common organic solvents can often lead to sluggish or incomplete reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility hurdles and achieve your synthetic goals.
Understanding the Challenge: The Physicochemical Properties of 3-Bromo-2-methyl-6-nitroaniline
3-Bromo-2-methyl-6-nitroaniline is a structurally complex molecule with multiple functional groups that influence its solubility. The presence of a nitro group and a bromine atom, both electron-withdrawing, alongside a methyl and an amino group, creates a molecule with a high crystal lattice energy. This strong intermolecular packing is a primary reason for its low solubility. Furthermore, the ortho-substituents can introduce steric hindrance, which can affect solvation.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem |
| Molecular Weight | 231.05 g/mol | PubChem |
| CAS Number | 860751-71-9 | BLD Pharm[6] |
| Appearance | Likely a crystalline solid | Inferred from related structures |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered when working with 3-Bromo-2-methyl-6-nitroaniline and provide practical solutions.
Q1: My 3-Bromo-2-methyl-6-nitroaniline won't dissolve in my reaction solvent. What can I do?
This is the most common challenge. Here’s a systematic approach to improving solubility:
A1: Solvent Selection and Optimization
The principle of "like dissolves like" is a good starting point. Given the polar nature of the nitro and amino groups, polar aprotic solvents are often the most effective.
Recommended Solvents to Screen:
| Solvent | Rationale | Typical Starting Temperature |
| Dimethylformamide (DMF) | High polarity and boiling point, excellent for many cross-coupling reactions. | Room Temperature to 120 °C |
| Dimethyl sulfoxide (DMSO) | Very high polarity, can dissolve many otherwise insoluble compounds. | Room Temperature to 150 °C |
| N-Methyl-2-pyrrolidone (NMP) | High boiling point and good solvating power for polar molecules. | Room Temperature to 160 °C |
| Dioxane | A good choice for Suzuki and Buchwald-Hartwig reactions, often used with water. | Room Temperature to 100 °C |
| Tetrahydrofuran (THF) | A common solvent, but may require heating for this substrate. | Room Temperature to 66 °C |
| Toluene | Less polar, but often used in Buchwald-Hartwig aminations. May require heating. | Room Temperature to 110 °C |
Troubleshooting Workflow for Solvent Selection:
Caption: A decision-making workflow for troubleshooting poor solubility.
A2: The Power of Heat
Gently heating the reaction mixture can significantly increase the solubility of 3-Bromo-2-methyl-6-nitroaniline. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
A3: Co-Solvent Systems
Using a mixture of solvents can be highly effective. For instance, in palladium-catalyzed cross-coupling reactions, a common strategy is to use a primary non-polar solvent like toluene or dioxane with a small amount of a more polar co-solvent like DMF or NMP to aid in dissolving the starting material.[7]
A4: Sonication
Ultrasonic baths can be used to aid in the dissolution of stubborn solids by breaking up crystal lattices and increasing the surface area for solvation. This can often be done at or near room temperature.
Q2: I'm concerned about potential side reactions at high temperatures. Are there any alternatives?
A: Mechanochemistry
For extremely insoluble substrates, solid-state reactions using a ball mill can be a powerful, solvent-free alternative. This technique, known as mechanochemistry, can facilitate reactions between solids that are otherwise impossible in solution. Recent studies have shown successful Suzuki-Miyaura cross-coupling of insoluble aryl halides under these conditions.[8][9]
Experimental Protocols: Recommended Starting Points
The following protocols are designed as robust starting points for common reactions involving 3-Bromo-2-methyl-6-nitroaniline. Given its challenging nature, optimization will likely be necessary.
Protocol 1: Solubility Screening
Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test.
Materials:
-
3-Bromo-2-methyl-6-nitroaniline
-
A selection of solvents (e.g., DMF, DMSO, NMP, Dioxane, THF, Toluene)
-
Small vials (e.g., 1-dram vials) with stir bars
-
Stir plate with heating capabilities
Procedure:
-
To a vial, add approximately 10 mg of 3-Bromo-2-methyl-6-nitroaniline.
-
Add 0.5 mL of the chosen solvent and begin stirring at room temperature.
-
Observe for complete dissolution.
-
If the solid remains, gently heat the vial in increments of 10 °C, holding at each temperature for 5-10 minutes.
-
Record the temperature at which complete dissolution occurs.
-
Allow the solution to cool to room temperature and observe if the compound precipitates. This will give you an indication of the solubility at different temperatures.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for electron-deficient and sterically hindered aryl bromides.[10][11]
Reaction Scheme: Aryl-B(OH)₂ + 3-Bromo-2-methyl-6-nitroaniline --(Pd catalyst, base, solvent)--> Aryl-(2-methyl-6-nitroaniline)
Materials:
-
3-Bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 3-Bromo-2-methyl-6-nitroaniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Suzuki-Miyaura Coupling:
Caption: Troubleshooting guide for the Suzuki-Miyaura reaction.
Protocol 3: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of electron-poor aryl bromides.[12][13][14]
Reaction Scheme: R₂NH + 3-Bromo-2-methyl-6-nitroaniline --(Pd catalyst, ligand, base, solvent)--> R₂N-(2-methyl-6-nitroaniline)
Materials:
-
3-Bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction flask.
-
Add the solvent, followed by 3-Bromo-2-methyl-6-nitroaniline and the amine.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Protocol 4: Synthesis of Benzimidazole Derivatives
This two-step, one-pot procedure involves the initial Buchwald-Hartwig amination followed by reductive cyclization.
Reaction Scheme:
-
Buchwald-Hartwig Amination (as above)
-
Reduction of the nitro group and cyclization
Materials (for the second step):
-
Crude product from the Buchwald-Hartwig amination
-
Reducing agent (e.g., Iron powder or Sodium dithionite)
-
Acid (e.g., Acetic acid or Formic acid)
-
Solvent (e.g., Ethanol or Acetic Acid)
Procedure:
-
Following the Buchwald-Hartwig amination, after cooling the reaction mixture, carefully add the acid.
-
Add the reducing agent portion-wise (the reaction can be exothermic).
-
Heat the mixture to reflux and monitor the disappearance of the nitroaniline intermediate by TLC or LC-MS.
-
Upon completion, cool the reaction and neutralize with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, wash, dry, and purify as described above.
Final Thoughts
Working with poorly soluble compounds like 3-Bromo-2-methyl-6-nitroaniline requires a methodical and patient approach. The key to success lies in careful solvent screening, a willingness to explore different reaction conditions, and an understanding of the underlying chemical principles. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for the Suzuki–Miyaura Reaction of Unprotected ortho-Bromoanilines with Benzyl, Alkyl, Aryl, Alkenyl and Heteroaromatic Boronic Esters. Journal of the American Chemical Society, 132(40), 14073–14075.
- Lipshutz, B. H., Ghorai, S., & Wen, R. (2012). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 31(21), 7828–7831.
- The Organic Chemistry Tutor. (2021, July 27).
- Corma, A., García, H., & Leyva, A. (2005). A heterogeneous carbon nanotube-palladium nanohybrid catalyst for the Suzuki coupling reaction of aryl chlorides at room temperature.
- Ridgway, B. H., & Woerpel, K. A. (1998). Suzuki−Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. The Journal of Organic Chemistry, 63(3), 458–460.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Jin, M. J., & Lee, D. H. (2007). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Tetrahedron Letters, 48(49), 8687-8690.
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Substituent effects on the physical properties and pKa of aniline. Journal of the American Chemical Society, 124(22), 6421–6427.
- Amatore, C., & Jutand, A. (2000). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 19(16), 3019–3023.
- Franck, X., et al. (2004). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 45(44), 8213-8216.
- Fu, G. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Clark, J. H., & Macquarrie, D. J. (2008). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 10(7), 721-728.
- El-Shamy, A. M., & El-Hashash, M. A. (2022). Effect of ortho-substituted aniline on the corrosion protection of aluminum in 2 mol/L H2SO4 solution. Journal of Bio- and Tribo-Corrosion, 8(2), 1-12.
- ChemistryViews. (2021, April 6). Solid-State Cross-Coupling Overcomes Solubility Issues.
- Lee, D. H., & Jin, M. J. (2011). An extremely active and general catalyst for Suzuki coupling reaction of unreactive aryl chlorides. Organic letters, 13(2), 252-255.
- Wang, D., & Ding, K. (2004). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron letters, 45(41), 7729-7732.
- Kumar, S., & Nanda, A. (2023). A review on solubility enhancement techniques. World Journal of Biology Pharmacy and Health Sciences, 14(2), 053-064.
- Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium sulfide in combination with iron (III) chloride hexahydrate promote an unbalanced redox condensation reaction between o-nitroanilines and alcohols, leading to benzimidazole and quinoxaline heterocycles. Synthesis, 47(11), 1741-1748.
- Doubtnut. (2023, January 4). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau... [Video]. YouTube.
- Singh, A., & Mittal, A. (2025, December 19). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUE.
- Scott, J. S., & Procter, D. J. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero) Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3568-3578.
- IntechOpen. (2018). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.
- Shukla, S., et al. (2020). A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research, 19(1), 312-328.
- Kinzel, T., et al. (2010). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(84), 45293-45298.
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Köckritz, A., & Martin, A. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Biffis, A., et al. (2018). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 23(10), 2469.
- Lynch, B. M., et al. (1962). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry, 40(8), 1449-1455.
- Sharma, D., Saini, S., & Rana, A. C. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2), 123-132.
- Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175.
- Pascanu, V., et al. (2013). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Catalysis Science & Technology, 3(7), 1796-1805.
- Sharma, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 33891-33912.
- Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?
- Zhang, Y., et al. (2023). Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 28(15), 5707.
- Reddy, K. L., et al. (2011). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
Preventing di-bromination in the synthesis of 3-Bromo-2-methyl-6-nitroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Di-bromination
The selective synthesis of 3-Bromo-2-methyl-6-nitroaniline is a crucial process in medicinal chemistry and materials science. However, the inherent reactivity of the starting material, 2-methyl-6-nitroaniline, often leads to the formation of undesired di-brominated byproducts, complicating purification and reducing yields. This technical guide provides a comprehensive question-and-answer-style resource to troubleshoot and prevent di-bromination during your experiments.
Troubleshooting Guide & FAQs
Q1: Why is di-bromination a common issue in the synthesis of 3-Bromo-2-methyl-6-nitroaniline?
The primary reason for di-bromination lies in the electronic nature of the 2-methyl-6-nitroaniline starting material. The aromatic ring is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups.[1][2] This high reactivity makes the molecule susceptible to multiple halogenations if the reaction conditions are not carefully controlled.[1][2]
Key factors contributing to di-bromination include:
-
Strong Brominating Agents: Reagents like elemental bromine (Br₂) can be too reactive, leading to a lack of selectivity.[3]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of reaction, often favoring multiple substitutions.
-
Excess Brominating Reagent: Using more than one molar equivalent of the brominating agent will inevitably lead to di-substituted products.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent.[4]
Q2: What are the most effective strategies to promote selective mono-bromination?
Achieving high selectivity for the desired mono-bromo product requires a multi-faceted approach focused on moderating the reaction's reactivity.
-
Choice of a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of activated aromatic rings.[3][5][6] It provides a slow and controlled release of electrophilic bromine, which is crucial for preventing over-bromination.[5]
-
Strict Temperature Control: Maintaining a low reaction temperature, typically between 0 and 5 °C using an ice bath, is critical. This slows down the electrophilic substitution, allowing for greater control over the extent of bromination.
-
Precise Stoichiometry: The use of a stoichiometric or even slightly sub-stoichiometric amount of NBS (e.g., 0.95-1.0 equivalents) is essential to limit the availability of bromine for a second substitution.
-
Appropriate Solvent Selection: Acetic acid is a commonly employed solvent as it can protonate the highly activating amino group, thereby reducing its activating effect and helping to control the reaction. Other solvents like acetonitrile have also been shown to be effective in promoting para-selective bromination of anilines.[7]
Q3: I've implemented the standard procedures but still observe significant di-bromination. What advanced techniques can I employ?
If di-bromination remains a persistent issue, the following advanced strategies can be implemented:
-
Protecting Group Strategy: The potent activating effect of the amino group can be temporarily masked by converting it into an acetamide.[8][9] This is achieved by reacting the aniline with acetic anhydride.[8][9] The resulting acetylamino group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled bromination. The protecting group can be easily removed by acid or base hydrolysis after the bromination step to yield the desired product.[8][9]
-
Controlled Reagent Addition: A slow, dropwise addition of the NBS solution to the reaction mixture helps to maintain a low concentration of the brominating agent at all times, thereby favoring mono-substitution.
-
Catalytic Systems: For less activated systems, or to enhance selectivity, various catalytic methods have been developed. For instance, the use of a copper(II) sulfate catalyst with sodium bromide and an oxidant has been shown to achieve excellent mono-bromination selectivity.[10] Another approach involves using bromine adsorbed on a solid support like zeolite 5A, which can also improve selectivity for mono-bromination.[11]
Detailed Experimental Protocol: Selective Mono-bromination with NBS
This protocol provides a step-by-step method for the synthesis of 3-Bromo-2-methyl-6-nitroaniline with a high degree of selectivity.
Materials:
-
2-methyl-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-6-nitroaniline (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.0 eq.) in a minimal amount of glacial acetic acid.
-
Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aniline solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, washing with cold water to remove any residual acid.
-
Dry the product under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) is recommended.
Quantitative Data Summary:
| Parameter | Recommended Condition | Rationale for Preventing Di-bromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, low concentration of electrophilic bromine.[5][6] |
| Stoichiometry | 1.0 equivalent of NBS | Limits the amount of available bromine to prevent a second substitution. |
| Temperature | 0-5 °C | Reduces the reaction rate, enhancing selectivity for mono-bromination. |
| Solvent | Glacial Acetic Acid | Moderates the high reactivity of the activated aniline ring. |
| Addition Method | Slow, dropwise | Maintains a low instantaneous concentration of the brominating agent. |
Visualizing the Synthetic Strategy
The following diagram outlines the logical workflow for the synthesis and troubleshooting of di-bromination.
Sources
- 1. youtube.com [youtube.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Column Chromatography Purification of 3-Bromo-2-methyl-6-nitroaniline
Welcome to the technical support guide for the purification of 3-Bromo-2-methyl-6-nitroaniline. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the chromatographic purification of this and structurally similar compounds. We will move beyond rote procedures to explore the chemical principles governing the separation, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs): The Foundation of a Successful Purification
This section addresses the preliminary questions that form the basis of a robust purification strategy. Understanding the "why" behind these initial steps is critical for avoiding common pitfalls.
Q1: What are the key structural features of 3-Bromo-2-methyl-6-nitroaniline that influence its chromatographic behavior?
A1: The behavior of 3-Bromo-2-methyl-6-nitroaniline on a silica gel column is a direct consequence of the interplay between its functional groups. Understanding these influences is key to selecting the right conditions.
-
Primary Amine (-NH₂): This is a basic group and the most polar site on the molecule. It will strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding. This is the primary cause of potential peak tailing.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, making the molecule electron-deficient and highly polar.[1] It contributes significantly to the compound's affinity for the polar stationary phase.
-
Bromine (-Br) and Methyl (-CH₃) Groups: These substituents are less polar and contribute to the molecule's overall lipophilicity. They play a smaller, but not insignificant, role in modulating the compound's retention.
The combined polarity of the amine and nitro groups makes this compound moderately to highly polar. Therefore, a relatively polar mobile phase will be required to elute it from the column.
Q2: Why is Thin-Layer Chromatography (TLC) an indispensable first step?
A2: Proceeding directly to column chromatography without preliminary TLC analysis is inefficient and often leads to failure. TLC is a rapid, small-scale version of column chromatography that provides critical data for planning your large-scale separation.[2][3][4]
-
Solvent System Selection: TLC allows you to test various solvent mixtures to find one that provides good separation between your target compound and any impurities. The ideal TLC shows the target spot with a Retention Factor (Rf) of 0.25-0.35 , with clear separation from other spots.
-
Purity Assessment: It gives a quick snapshot of the complexity of your crude mixture.
-
Monitoring the Column: During elution, TLC is used to analyze the collected fractions to determine which ones contain your pure compound.[2]
Q3: How do I select a starting solvent system for my TLC analysis?
A3: A systematic approach is best. Start with a binary system of a non-polar and a polar solvent. For a compound like 3-Bromo-2-methyl-6-nitroaniline, a mixture of hexane (or petroleum ether) and ethyl acetate is a classic and effective choice.
-
Begin with a low-polarity mixture: Start with a 9:1 hexane:ethyl acetate (v/v) mixture.
-
Spot and Develop: Spot your crude material on a TLC plate and develop it in the chosen solvent.
-
Analyze the Rf: If the spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough.
-
Increase Polarity: Systematically increase the proportion of ethyl acetate (e.g., to 8:2, 7:3, 5:5) and repeat the TLC until you achieve the target Rf of 0.25-0.35.[3] This iterative process is the cornerstone of method development.
Visualizing the Purification Workflow
The following diagram outlines the logical flow from a crude reaction mixture to the final, purified product.
Caption: Workflow for Column Chromatography Purification.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the purification of 3-Bromo-2-methyl-6-nitroaniline.
Materials:
-
Stationary Phase: Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Solvents: HPLC-grade n-Hexane and Ethyl Acetate
-
Optional Additive: Triethylamine (Et₃N)
-
Glass chromatography column
-
TLC plates (Silica gel 60 F₂₅₄)
Step 1: Column Preparation (Slurry Packing) The slurry method is preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which would compromise separation.[5]
-
Place a small plug of glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). The consistency should be like a milkshake, not a thick paste.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the stream.
-
Continuously tap the side of the column gently to encourage even packing and release any trapped air.
-
Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. [6]
-
Add another thin layer of sand on top to protect the silica surface from disturbance during sample and solvent addition.[6]
Step 2: Sample Loading Proper sample loading is crucial for achieving sharp bands and good separation.
-
Wet Loading (for samples that dissolve easily in the eluent):
-
Dissolve the crude compound in the minimum possible volume of the eluent.
-
Using a pipette, carefully add the concentrated sample solution to the top of the silica bed.[6]
-
Allow the sample to absorb completely into the silica.
-
-
Dry Loading (Recommended for less soluble samples or to improve resolution):
-
Dissolve the crude compound in a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your compound adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant head of solvent above the silica at all times.
-
Monitor the separation by collecting fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate alongside a spot of your crude starting material.
Step 4: Gradient Elution (If Necessary) If your TLC analysis shows that some impurities are very non-polar while others are much more polar than your product, a gradient elution is more efficient.
-
Start with the low-polarity solvent system determined by TLC to elute the non-polar impurities.
-
Once the non-polar compounds have been collected, gradually increase the percentage of the polar solvent (ethyl acetate) in your eluent. This will decrease the retention time of your more polar target compound.[7]
| Parameter | Recommended Conditions | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good resolution. The acidic nature may require modification for basic compounds. |
| Mobile Phase | n-Hexane / Ethyl Acetate | Offers a good polarity range. A starting point of 8:2 or 7:3 is common for nitroanilines.[3] |
| Target Rf | 0.25 - 0.35 | Provides the optimal balance between good separation and reasonable elution time. |
| Sample Load | 1-5% of silica weight | Overloading the column is a common cause of poor separation. For 100g of silica, use no more than 5g of crude material. |
| Flow Rate | ~1 drop per second | A slow, steady flow rate allows for proper equilibration between the stationary and mobile phases, maximizing resolution. |
Troubleshooting Guide: A Problem-Solving Framework
Even with careful planning, issues can arise. This guide provides a systematic way to diagnose and solve common problems.
Q: My compound is streaking or "tailing" on the TLC plate and eluting from the column as a broad band. What is happening and how do I fix it?
A: This is the most common issue when purifying anilines on silica gel.
-
Causality: The basic amine group is interacting too strongly with the acidic silanol groups on the silica surface.[4] This strong, sometimes irreversible, binding leads to a slow, continuous "bleeding" of the compound from the stationary phase, causing the characteristic tailing or streaking.
-
Solution: Neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (Et₃N) , to your eluting solvent system (typically 0.1-1% by volume ). The triethylamine will preferentially bind to the acidic sites, allowing your aniline compound to travel through the column more cleanly, resulting in sharper bands and less tailing.[4] Always perform a preliminary TLC with the modified eluent to confirm improved behavior before running the column.
Q: My compound will not elute from the column, even after I've passed a large volume of the solvent system that gave a good TLC Rf.
A: This indicates a significant mismatch between the TLC and column conditions.
-
Probable Cause 1: Column Overloading. You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to very broad bands that are difficult to elute.
-
Probable Cause 2: Solvent Polarity Issue. The bulk solvent may be less polar than anticipated (e.g., due to evaporation of the more volatile polar component or an error in preparation).[8]
-
Solution:
-
Confirm your solvent composition is correct.
-
If the compound is still on the column, begin a gradient elution. Slowly and systematically increase the polarity of the mobile phase (e.g., from 7:3 to 5:5 Hexane:EtOAc, then to pure EtOAc). This should provide enough eluotropic strength to move the compound.[7]
-
In extreme cases, a small amount of methanol (a very polar solvent) can be added to the ethyl acetate, but this should be a last resort as it can dissolve some of the silica.
-
Q: My separation is poor. The compound is co-eluting with an impurity.
A: The resolving power of your system is insufficient.
-
Causality: The difference in polarity between your compound and the impurity is too small for the chosen solvent system to differentiate between them.
-
Solution:
-
Decrease Solvent Polarity: Make the eluent less polar. This will cause all compounds to move more slowly and spend more time interacting with the stationary phase, which can amplify small differences in polarity and improve separation. Re-evaluate with TLC using a slightly less polar system.
-
Try a Different Solvent System: Sometimes, changing the polar component of the mobile phase can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane (with appropriate polarity adjustments) might change the specific interactions and improve the separation.
-
Ensure Proper Column Packing and Loading: An improperly packed column with channels or cracks, or a poorly loaded sample, will always lead to poor separation regardless of the solvent system.
-
Troubleshooting Decision Tree
This diagram provides a quick reference for diagnosing and resolving common chromatographic issues.
Caption: A Decision Tree for Troubleshooting Common Column Chromatography Issues.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21852072, 3-Bromo-2-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84726344, 3-Bromo-6-methyl-2-nitroaniline. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 3-Bromo-6-chloro-2-methoxytoluene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Allen. (n.d.). p-Nitroaniline is more polar than nitrobenzene and Statement-2: Nitro group has -M effect. Retrieved from [Link]
Sources
- 1. Statement-1: p-Nitroaniline is more polar than nitrobenzene and Statement-2: Nitro group has -M effect. (a) Statement-1 is true, Statement-2 is true, Statement-2 is a correct explanation for Statement-1 (b) Statement-1 is true, Statement-2 is true, Statement-2 is not a correct explanation for Statement -1 (c) Statement -1 is true, Statement -2 is false (d) Statement -1 is false, Statement -2 is true [allen.in]
- 2. studylib.net [studylib.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: LC-MS Analysis of 3-Bromo-2-methyl-6-nitroaniline Synthesis
Welcome to the technical support center for the synthesis and analysis of 3-Bromo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction by-products using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine established chemical principles with practical, field-proven troubleshooting strategies to ensure the integrity and success of your analytical work.
Section 1: Understanding the Synthesis and Potential By-products
The synthesis of 3-Bromo-2-methyl-6-nitroaniline is a multi-step process that requires precise control to minimize the formation of impurities. A common synthetic route involves the nitration of 2-methylaniline (o-toluidine), followed by bromination. However, variations exist, and each step carries the potential for side reactions.[1][2][3]
The Synthetic Pathway: A High-Level View
A likely synthetic pathway begins with the protection of the amino group of 2-methylaniline, typically through acetylation, to control the regioselectivity of the subsequent nitration step. The protected intermediate is then nitrated, followed by hydrolysis to yield 2-methyl-6-nitroaniline. The final step is the selective bromination of this product to yield 3-Bromo-2-methyl-6-nitroaniline.
DOT Diagram: Synthetic Pathway
Sources
Technical Support Center: Guidelines for the Long-Term Storage and Stability of 3-Bromo-2-methyl-6-nitroaniline
Welcome to the technical support guide for 3-Bromo-2-methyl-6-nitroaniline. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability and purity of this critical reagent for long-term storage. The inherent reactivity of the aromatic amine and nitro functional groups necessitates stringent storage protocols to prevent degradation, which can compromise experimental outcomes and lead to impurities in synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual indicators of degradation for my 3-Bromo-2-methyl-6-nitroaniline sample?
A: The most common sign of degradation is a noticeable change in color. A pure sample of a nitroaniline derivative is typically a crystalline solid, often yellow or orange.[1] Degradation, primarily through oxidation of the amine group, leads to the formation of darker, more intensely colored impurities. You may observe the powder darkening over time, potentially turning reddish-brown or even black. Another indicator can be a change in the physical state, such as clumping or the appearance of an oily residue, which may suggest moisture absorption or the formation of liquid degradation products.
Q2: My laboratory stores all chemicals at room temperature. Is this acceptable for 3-Bromo-2-methyl-6-nitroaniline?
A: While some stable aromatic compounds can be stored at ambient temperature, it is not recommended for 3-Bromo-2-methyl-6-nitroaniline. The molecule's stability is sensitive to thermal stress. Elevated temperatures can accelerate both oxidative degradation and potential thermal decomposition.[2][3] For optimal long-term stability, storing the compound at refrigerated temperatures (2-8 °C) is strongly advised.[2] A safety data sheet for the structurally similar 3-nitroaniline recommends storage temperatures of 15-25°C, but for long-term preservation, refrigeration is a more robust approach.[4]
Q3: Why is an inert atmosphere recommended for storage? What happens if I store it in a standard vial with air?
A: The primary reason for recommending an inert atmosphere (e.g., nitrogen or argon) is to prevent oxidation of the aromatic amine functional group.[5] Aromatic amines are susceptible to reacting with atmospheric oxygen, a process that can be catalyzed by light and trace metal impurities. This oxidative degradation leads to a complex mixture of colored byproducts, fundamentally altering the purity of your reagent. While degradation may be slow, for long-term storage and sensitive applications where purity is critical, displacing oxygen with an inert gas is a crucial preventative step.[6]
Q4: I've noticed a significant color change in my sample. Can it still be used in my synthesis?
A: A color change indicates that degradation has occurred and the purity of the material is compromised. Whether it is still usable depends entirely on the tolerance of your specific application to impurities. For non-critical applications, it might be acceptable. However, for most pharmaceutical and research applications, using a degraded sample is highly discouraged as impurities can lead to unpredictable reaction outcomes, difficult purification steps, and incorrect analytical data. We strongly recommend performing a purity analysis using a technique like HPLC or LC-MS before using a discolored sample.
Troubleshooting Guide for Suspected Degradation
If you encounter unexpected experimental results or suspect your reagent has degraded, use this guide to diagnose the issue.
| Symptom Observed | Potential Cause | Recommended Action |
| Inconsistent or low reaction yields | Reagent degradation has lowered the concentration of the active starting material. | 1. Perform a purity analysis (see Protocol 1) to quantify the remaining active compound.2. If purity is low, consider repurification (e.g., recrystallization) or obtaining a new, high-purity lot.3. Review and optimize storage conditions to prevent future degradation. |
| Appearance of unexpected spots on TLC | Formation of degradation byproducts (e.g., oxidation products). | 1. Use HPLC or LC-MS to identify the impurities.2. Compare the analytical profile to a fresh, reference standard if available.3. Discard the degraded material and procure a new batch. |
| Material appears clumped or sticky | Moisture absorption. | 1. Dry the material under vacuum at a gentle temperature.2. Store future samples in a desiccator over a drying agent (e.g., Drierite, silica gel) in addition to other recommended conditions. |
| Broadened or depressed melting point | Presence of impurities that disrupt the crystal lattice. | 1. Confirm the melting point against the specification for a pure sample.2. A significant deviation confirms impurity. Proceed with purity analysis as described above. |
Optimal Long-Term Storage Protocol
To ensure the maximum shelf-life and integrity of 3-Bromo-2-methyl-6-nitroaniline, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and slows the rate of oxidative reactions.[2][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic amine group.[2][6] |
| Light | Protect from Light | Store in an amber glass vial or in a dark cabinet/box to prevent photodegradation, a known degradation pathway for aromatic nitro compounds.[2][7] |
| Container | Tightly Sealed Amber Glass Vial | Prevents exposure to air and moisture and blocks UV light. Ensure the cap has a chemically resistant liner (e.g., PTFE).[2] |
| Purity Checks | Annually or before critical use | Periodically re-analyze the material using HPLC to confirm purity remains within specification. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 3-Bromo-2-methyl-6-nitroaniline and detecting potential degradation products.
1. Materials and Reagents:
-
3-Bromo-2-methyl-6-nitroaniline sample
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Formic Acid (optional, for pH adjustment)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a further 1:10 dilution with acetonitrile to obtain a working solution of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound)
4. Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The presence of significant secondary peaks indicates impurity or degradation.
Visualization of Key Processes
The following workflow provides a systematic approach to evaluating the stability of a stored sample before its use in an experiment.
Sources
- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iokinetic.com [iokinetic.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 6. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-methyl-6-nitroaniline in Modern Synthetic Chemistry
Introduction: The Strategic Importance of Substituted Bromoanilines
In the landscape of pharmaceutical and materials science, substituted anilines serve as indispensable building blocks. Their utility is further enhanced by the presence of a bromine atom, which provides a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Among these, 3-Bromo-2-methyl-6-nitroaniline is a molecule of particular interest, presenting a unique combination of electronic and steric features. This guide provides an in-depth comparison of its reactivity against other bromoaniline analogues, supported by mechanistic insights and experimental data, to inform strategic decisions in synthetic route design.
The reactivity of an aryl bromide is not an isolated property but is intricately governed by the electronic nature and spatial arrangement of adjacent functional groups. In 3-Bromo-2-methyl-6-nitroaniline, the interplay between a potent electron-withdrawing nitro group, a sterically demanding and electron-donating methyl group, and a nucleophilic amino group creates a complex reactivity profile that distinguishes it from simpler bromoanilines such as 2-, 3-, and 4-bromoaniline.
Structural Analysis: Unpacking the Electronic and Steric Effects
The unique reactivity of 3-Bromo-2-methyl-6-nitroaniline stems from the specific arrangement of its substituents. Understanding these intrinsic properties is crucial for predicting its behavior in different chemical transformations.
-
Electron-Withdrawing Nitro Group: The nitro group at the 6-position (ortho to the amine) is a powerful electron-withdrawing group (-I, -M effect). This significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[3][4] Furthermore, its presence is critical for stabilizing the negatively charged intermediate in nucleophilic aromatic substitution (SNAr) reactions.[4]
-
Electron-Donating Methyl Group: The methyl group at the 2-position (ortho to the bromine) is weakly electron-donating (+I effect) and, more importantly, introduces significant steric hindrance around the bromine atom and the adjacent amino group.[5][6] This steric bulk can impede the approach of reagents and catalysts, influencing reaction rates and, in some cases, dictating the feasibility of a transformation.[7]
-
Amino Group: The amino group is a strong electron-donating group (+M effect), which typically activates an aromatic ring towards electrophilic substitution.[8] However, in this molecule, the powerful deactivating effect of the nitro group dominates. The amino group's lone pair can also coordinate to metal catalysts, potentially influencing the mechanism of cross-coupling reactions.
This combination of a highly electron-deficient ring system and significant steric congestion around the reactive sites (the C-Br and C-NH2 bonds) sets the stage for a nuanced reactivity profile.
Caption: Logical relationship for comparing 3-Bromo-2-methyl-6-nitroaniline with other analogues.
Comparative Reactivity in Key Transformations
We will now explore the reactivity of 3-Bromo-2-methyl-6-nitroaniline in three pivotal reaction classes for drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are addition-elimination processes that are highly effective on electron-poor aromatic rings.[3] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[4]
Causality of Reactivity:
-
3-Bromo-2-methyl-6-nitroaniline: This substrate is exceptionally well-suited for SNAr. The nitro group is para to the bromine atom, providing excellent resonance stabilization for the Meisenheimer intermediate. This electronic activation is paramount. However, the ortho-methyl group introduces steric hindrance, which can slow the rate of nucleophilic attack compared to an unmethylated analogue like 4-bromo-2-nitroaniline.
-
Comparator Bromoanilines (e.g., 4-Bromoaniline): Lacking a strongly activating electron-withdrawing group, simple bromoanilines do not readily undergo SNAr under standard conditions.[9] The electron-rich nature of the ring, due to the amino group, repels incoming nucleophiles.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[10][11] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]
Causality of Reactivity:
-
3-Bromo-2-methyl-6-nitroaniline: The electron-deficient nature of the aromatic ring facilitates the oxidative addition step, which is often rate-limiting.[12] However, two factors can complicate the reaction:
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially requiring higher temperatures or more active catalyst systems.
-
Amine Coordination: The free amino group can coordinate to the palladium center, potentially inhibiting catalysis. Despite these challenges, successful couplings are achievable with carefully chosen ligands and conditions.[10]
-
-
Comparator Bromoanilines:
-
4-Bromoaniline: Being less sterically hindered and more electron-rich than our target molecule, it generally reacts well. However, the higher electron density can make oxidative addition slower compared to electron-poor substrates.[13]
-
2-Bromoaniline: The ortho-amino group can strongly chelate to the palladium catalyst, often slowing down or inhibiting the reaction. This makes unprotected ortho-bromoanilines notoriously challenging substrates, though specialized methods have been developed.[10]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Preparation: To an oven-dried reaction vessel, add the bromoaniline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water) is then added via syringe.[11][13]
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (2-24 hours), monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Key Considerations |
| 3-Bromo-2-methyl-6-nitroaniline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate-Good | Steric hindrance may require longer reaction times.[10] |
| 4-Bromoaniline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good-Excellent | Generally facile reaction.[14] |
| 2-Bromoaniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Variable-Good | Requires specialized bulky ligands to overcome amine inhibition.[10] |
| 4-Bromo-3-nitroaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 90 | Good-Excellent | Electron-withdrawing group facilitates oxidative addition. |
Note: Yields are representative and highly dependent on the specific coupling partner and reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction between an aryl halide and an amine.[15][16] The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of ligand is critical, especially for challenging substrates.[17][18]
Causality of Reactivity:
-
3-Bromo-2-methyl-6-nitroaniline: The reactivity in this case refers to using the C-Br bond as the reaction handle. Similar to the Suzuki coupling, the electron-poor ring promotes oxidative addition. However, the steric bulk of the ortho-methyl group is a significant challenge, often requiring the use of highly active, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) to facilitate the reaction.[17]
-
Comparator Bromoanilines:
-
4-Bromoaniline: Couples readily with a variety of amines using standard Buchwald-Hartwig catalyst systems.
-
2-Bromoaniline: Represents a significant challenge due to catalyst inhibition by the ortho-amino group.[19]
-
3-Bromoaniline: Generally less problematic than the 2-isomer, but its reactivity can be influenced by the specific amine coupling partner.
-
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Conclusion and Outlook
3-Bromo-2-methyl-6-nitroaniline exhibits a distinct reactivity profile shaped by a delicate balance of electronic activation and steric hindrance.
-
For Nucleophilic Aromatic Substitution (SNAr): It is a highly activated and superior substrate due to the para-nitro group, with reaction rates primarily modulated by the steric bulk of the incoming nucleophile against the ortho-methyl group.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig): Its reactivity is more complex. While the electron-deficient ring favors the initial oxidative addition step, the significant steric hindrance from the ortho-methyl group necessitates the use of more reactive, specialized catalyst systems, often with bulky, electron-rich phosphine ligands. Its performance can be less efficient compared to less hindered analogues like 4-bromoaniline but is often more predictable than ortho-substituted anilines that can inhibit catalysis.
For the medicinal chemist and process developer, 3-Bromo-2-methyl-6-nitroaniline is a valuable, albeit challenging, synthon. Its successful application requires a nuanced understanding of its structural properties and a willingness to screen advanced catalytic systems to overcome steric barriers. The data presented herein serves as a foundational guide for navigating the synthetic utility of this uniquely substituted bromoaniline.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . Milano-Bicocca. Available at: [Link]
-
3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 . PubChem. Available at: [Link]
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3-Bromo-6-methyl-2-nitroaniline | C7H7BrN2O2 | CID 84726344 . PubChem. Available at: [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
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4-Bromoaniline . Wikipedia. Available at: [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
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Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines . ResearchGate. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years . University of Groningen research portal. Available at: [Link]
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Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis . Journal of the American Chemical Society. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
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Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! . YouTube. Available at: [Link]
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Reactions of Aniline . Chemistry Steps. Available at: [Link]
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16.5: An Explanation of Substituent Effects . Chemistry LibreTexts. Available at: [Link]
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Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand . ACS Publications. Available at: [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . ResearchGate. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health (NIH). Available at: [Link]
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Nucleophilic Aromatic substitution in 3-Bromoanisole . Chemistry Stack Exchange. Available at: [Link]
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The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 . Dalton Transactions (RSC Publishing). Available at: [Link]
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Chapter 3: Synthetic Methods for Primary Anilines . Books. Available at: [Link]
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Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline . Homework.Study.com. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]
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Nucleophilic aromatic substitution I (video) . Khan Academy. Available at: [Link]
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A Practical Procedure for Regioselective Bromination of Anilines . Synfacts. Available at: [Link]
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Electrophilic Substitution of Anilines . FlexiPrep. Available at: [Link]
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16.6: Multistep Synthesis . Chemistry LibreTexts. Available at: [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines . BYJU'S. Available at: [Link]
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Starting with benzene, design a synthesis 3-Bromoaniline . Transformation Tutoring. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... . ResearchGate. Available at: [Link]
-
CBSE EXAMINATION PAPER-2025 . cbse.gov.in. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Bromo-2-methyl-6-nitroaniline Isomers
Introduction
In the intricate landscape of pharmaceutical and materials science research, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-2-methyl-6-nitroaniline and three of its closely related isomers: 4-Bromo-2-methyl-5-nitroaniline, 5-Bromo-2-methyl-4-nitroaniline, and 2-Bromo-4-methyl-6-nitroaniline. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for researchers and drug development professionals to ensure the correct isomer is utilized in their work, thereby guaranteeing the desired therapeutic effects or material properties.
This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—to distinguish between these isomers. By presenting predicted data, detailed experimental protocols, and visual workflows, this document serves as an essential resource for the unambiguous characterization of these important chemical entities.
The Isomers in Focus
The four isomers under consideration are:
| Isomer Name | Structure |
| 1. 3-Bromo-2-methyl-6-nitroaniline | ![]() |
| 2. 4-Bromo-2-methyl-5-nitroaniline | ![]() |
| 3. 5-Bromo-2-methyl-4-nitroaniline | ![]() |
| 4. 2-Bromo-4-methyl-6-nitroaniline | ![]() |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each nucleus provide a detailed map of its chemical environment.
Predicted ¹H NMR Spectra
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for the aromatic protons and the methyl group of each isomer are presented below. These predictions are based on established substituent effects on the chemical shifts of aromatic protons.
| Isomer | Predicted ¹H NMR Data (Aromatic Protons) | Predicted ¹H NMR Data (Methyl & Amine Protons) |
| 1. 3-Bromo-2-methyl-6-nitroaniline | H-4: ~7.5 ppm (d, J ≈ 8.5 Hz)H-5: ~6.8 ppm (d, J ≈ 8.5 Hz) | CH₃: ~2.3 ppm (s)NH₂: ~5.0-6.0 ppm (br s) |
| 2. 4-Bromo-2-methyl-5-nitroaniline | H-3: ~7.8 ppm (s)H-6: ~6.9 ppm (s) | CH₃: ~2.2 ppm (s)NH₂: ~5.5-6.5 ppm (br s) |
| 3. 5-Bromo-2-methyl-4-nitroaniline | H-3: ~7.2 ppm (s)H-6: ~7.9 ppm (s) | CH₃: ~2.4 ppm (s)NH₂: ~5.0-6.0 ppm (br s) |
| 4. 2-Bromo-4-methyl-6-nitroaniline | H-3: ~8.0 ppm (s)H-5: ~7.4 ppm (s) | CH₃: ~2.5 ppm (s)NH₂: ~6.0-7.0 ppm (br s) |
Causality Behind the Shifts: The electron-withdrawing nature of the nitro group (-NO₂) and the bromine atom (-Br) deshields nearby protons, causing them to resonate at higher chemical shifts (downfield). Conversely, the electron-donating amino (-NH₂) and methyl (-CH₃) groups shield adjacent protons, shifting their signals upfield. The relative positions of these substituents create unique electronic environments for each aromatic proton, resulting in distinct chemical shifts and coupling patterns that act as fingerprints for each isomer.
Predicted ¹³C NMR Spectra
The predicted ¹³C NMR chemical shifts for the aromatic carbons and the methyl carbon of each isomer are tabulated below.
| Isomer | Predicted ¹³C NMR Data (Aromatic Carbons) | Predicted ¹³C NMR Data (Methyl Carbon) |
| 1. 3-Bromo-2-methyl-6-nitroaniline | C1: ~145 ppmC2: ~120 ppmC3: ~115 ppmC4: ~130 ppmC5: ~125 ppmC6: ~140 ppm | ~18 ppm |
| 2. 4-Bromo-2-methyl-5-nitroaniline | C1: ~148 ppmC2: ~122 ppmC3: ~135 ppmC4: ~118 ppmC5: ~142 ppmC6: ~128 ppm | ~17 ppm |
| 3. 5-Bromo-2-methyl-4-nitroaniline | C1: ~146 ppmC2: ~124 ppmC3: ~133 ppmC4: ~140 ppmC5: ~110 ppmC6: ~138 ppm | ~20 ppm |
| 4. 2-Bromo-4-methyl-6-nitroaniline | C1: ~147 ppmC2: ~112 ppmC3: ~138 ppmC4: ~130 ppmC5: ~128 ppmC6: ~143 ppm | ~21 ppm |
Expertise in Interpretation: The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded and appear at a high chemical shift. The carbon bearing the bromine atom will also be downfield, though to a lesser extent. The carbons attached to the amino and methyl groups will be shielded and appear at lower chemical shifts. The unique substitution pattern of each isomer leads to a distinct set of ¹³C chemical shifts, providing another layer of structural confirmation.
Experimental Protocol for NMR Spectroscopy
Trustworthiness Through Self-Validation: The acquisition of a background spectrum is essential to subtract the contributions of atmospheric water and carbon dioxide, as well as the KBr matrix, from the sample spectrum, ensuring that the observed absorptions are solely due to the analyte.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.
Predicted λmax Values
The position of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
| Isomer | Predicted λmax (in Ethanol) | Electronic Transition |
| 1. 3-Bromo-2-methyl-6-nitroaniline | ~380-400 nm | π → π |
| 2. 4-Bromo-2-methyl-5-nitroaniline | ~390-410 nm | π → π |
| 3. 5-Bromo-2-methyl-4-nitroaniline | ~400-420 nm | π → π |
| 4. 2-Bromo-4-methyl-6-nitroaniline | ~370-390 nm | π → π |
Causality Behind Absorption: The nitro and amino groups are strong chromophores that significantly influence the UV-Vis spectrum. The extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group through the benzene ring leads to a low-energy π → π* transition, resulting in absorption in the near-UV or visible region. The relative positions of these groups in each isomer will subtly alter the energy of this transition and thus the λmax.
Experimental Protocol for UV-Vis Spectroscopy
Trustworthiness Through Self-Validation: Recording a baseline with the pure solvent is critical to correct for any absorbance from the solvent and the cuvette, ensuring that the measured absorbance is solely due to the dissolved isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Impact (EI) ionization is a common method that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.
Predicted Molecular Ion Peaks and Fragmentation
The molecular formula for all four isomers is C₇H₇BrN₂O₂. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak.
| Isomer | Predicted Molecular Ion (m/z) | Key Fragmentation Pathways |
| All Isomers | M⁺˙: 230 (for ⁷⁹Br) and 232 (for ⁸¹Br) | - Loss of NO₂ (m/z 184, 186)- Loss of Br (m/z 151)- Loss of CH₃ (m/z 215, 217) |
Expertise in Fragmentation Analysis: While the molecular ion peaks will be the same for all isomers, the relative intensities of the fragment ions may differ depending on the stability of the resulting fragments. For example, the loss of a methyl group might be more or less favorable depending on its position relative to the other substituents.
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
Trustworthiness Through Self-Validation: Calibration of the mass spectrometer with a known standard is essential to ensure accurate mass-to-charge ratio measurements.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of isomers is a critical task in modern chemical research and development. This guide has demonstrated that a combination of spectroscopic techniques provides a robust and reliable methodology for differentiating between 3-Bromo-2-methyl-6-nitroaniline and its isomers. While each technique offers valuable pieces of the structural puzzle, it is the synergistic use of ¹H and ¹³C NMR, IR, UV-Vis, and Mass Spectrometry that allows for confident and unequivocal characterization. By understanding the principles behind each method and following rigorous experimental protocols, researchers can ensure the integrity of their work and the quality of their final products.
References
A Comparative Guide to Purity Analysis of 3-Bromo-2-methyl-6-nitroaniline: HPLC vs. NMR
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule like 3-Bromo-2-methyl-6-nitroaniline, a key intermediate in organic synthesis, a robust analytical strategy is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
We will move beyond a simple recitation of methods to explore the fundamental principles, practical applications, and inherent strengths and weaknesses of each technique. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate method—or combination of methods—for their specific analytical challenges.
Executive Summary: A Tale of Two Techniques
At a glance, HPLC and NMR offer distinct yet complementary approaches to purity analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle of Quantification | Relative quantification based on the area percent of UV-absorbing species. | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[1][2] |
| Primary Output | A chromatogram showing the separation of components over time. | A spectrum showing the chemical environment of NMR-active nuclei. |
| Sensitivity | Very high; excellent for detecting trace-level impurities (ppm levels).[3] | Lower sensitivity, typically suitable for impurities >0.1%. |
| Structural Information | Minimal; provides retention time, which is not a unique identifier. | High; provides definitive structural confirmation of the analyte and impurities. |
| Reference Standard | Requires a highly purified, well-characterized standard of the analyte itself for accurate assay determination. | Utilizes a certified, structurally unrelated internal standard of known purity and weight.[4] |
| Universality of Response | Response is dependent on the chromophore of each molecule; equimolar amounts of different compounds can give vastly different signal intensities. | Response is universal for a given nucleus (e.g., ¹H); signal intensity is directly proportional to molar concentration, independent of molecular structure.[5] |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered after analysis. |
The Orthogonal Approach: A Strategy for Unimpeachable Purity
While this guide compares HPLC and NMR, the most rigorous validation of purity comes not from choosing one over the other, but from using them in concert.[6][7] This is known as an orthogonal approach , where two fundamentally different analytical methods are used to cross-validate results. HPLC provides a high-sensitivity impurity profile, revealing the presence and relative abundance of related substances and degradation products.[3][8] Subsequently, qNMR confirms the identity of the main component and provides an accurate, absolute measure of its purity as a mass fraction of the bulk material.[6] This dual-pronged strategy ensures the highest level of confidence in the quality of a chemical entity.
Principle and Causality: The "Why" Behind the Methods
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar molecule like 3-Bromo-2-methyl-6-nitroaniline, a reversed-phase method is the logical choice.
-
Why Reversed-Phase? The stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase (e.g., a mixture of water and acetonitrile) is polar. Polar molecules in the sample will have a greater affinity for the mobile phase and elute from the column faster. Nonpolar molecules will interact more strongly with the stationary phase and elute later. This principle allows for the effective separation of the main analyte from potentially more or less polar impurities.
-
Why Gradient Elution? A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of organic solvent), is superior to an isocratic (constant composition) method for impurity profiling. It ensures that both highly polar and highly nonpolar impurities, which might otherwise be missed or result in broad peaks, are eluted from the column with good resolution and peak shape within a reasonable timeframe.
-
How is Purity Determined? In a purity analysis, a UV detector measures the absorbance of the eluting compounds. The purity is typically calculated by the area percent method : the peak area of the main component is divided by the total area of all detected peaks. This method rests on the critical assumption that all compounds have a similar UV response at the chosen wavelength, which is often not the case. This is a primary reason why HPLC provides a relative purity, not an absolute one.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[1][2][4] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, one can calculate the absolute purity of the analyte.
-
Why ¹H NMR? Proton (¹H) NMR is the most common method for qNMR because protons are present in almost all organic molecules, have a high natural abundance (99.99%), and provide high sensitivity.[1]
-
Why an Internal Standard? An internal standard is a stable, high-purity compound (e.g., maleic acid, dimethyl sulfone) with simple, sharp signals that do not overlap with any analyte signals.[4][9] By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard, we can determine the molar quantity of the analyte and, by extension, its mass and purity. This negates the need for a reference standard of the analyte itself.
-
Why is the Relaxation Delay (D1) Critical? For accurate quantification, the nuclei must be allowed to fully return to their equilibrium state between successive radiofrequency pulses. A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) is essential. Using a short delay can lead to signal saturation, particularly for nuclei with long relaxation times, resulting in underestimated integrals and inaccurate purity values.
Experimental Protocols & Data
Hypothetical Purity Analysis of 3-Bromo-2-methyl-6-nitroaniline
Structure:
(Simplified 2D representation)
Molecular Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol
HPLC Method and Hypothetical Data
The following workflow illustrates the process for determining purity via HPLC.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol:
-
System: UHPLC/HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a solution of the analyte at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Hypothetical HPLC Results:
| Peak ID | Retention Time (min) | Area (mAU*s) | Area % | Identity |
| 1 | 4.52 | 15,230 | 0.35 | Unknown Impurity |
| 2 | 8.76 | 4,325,980 | 99.50 | 3-Bromo-2-methyl-6-nitroaniline |
| 3 | 11.21 | 6,510 | 0.15 | Unknown Impurity |
| Total | 4,347,720 | 100.00 |
Purity Calculation (Area %): Purity = (Area of Main Peak / Total Area of All Peaks) * 100 Purity = (4,325,980 / 4,347,720) * 100 = 99.50%
qNMR Method and Hypothetical Data
The following workflow illustrates the process for determining absolute purity via qNMR.
Caption: Workflow for qNMR Purity Analysis.
Detailed qNMR Protocol:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 3-Bromo-2-methyl-6-nitroaniline (mₐ).
-
Accurately weigh approximately 10 mg of maleic acid (mₛₜᏧ) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, transfer to an NMR tube, and vortex to ensure homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Number of Scans: 8-16 (adjust for good signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Hypothetical ¹H NMR Data (in DMSO-d₆):
-
Analyte (3-Bromo-2-methyl-6-nitroaniline):
-
δ 7.65 (d, 1H, Ar-H)
-
δ 7.20 (s, 2H, -NH₂)
-
δ 6.80 (d, 1H, Ar-H)
-
δ 2.15 (s, 3H, -CH₃) -> Signal for quantification (Iₐ)
-
-
Internal Standard (Maleic Acid):
-
δ 6.25 (s, 2H, -CH=CH-) -> Signal for quantification (IₛₜᏧ)
-
Hypothetical qNMR Results:
| Parameter | Symbol | Value | Notes |
| Mass of Analyte | mₐ | 20.15 mg | |
| Mass of Standard | mₛₜᏧ | 10.30 mg | |
| Purity of Standard | PₛₜᏧ | 99.8% | From Certificate of Analysis |
| Integral of Analyte Peak (CH₃) | Iₐ | 2.50 | |
| Integral of Standard Peak (CH=CH) | IₛₜᏧ | 1.00 | |
| Number of Protons (Analyte) | Nₐ | 3 | Methyl group |
| Number of Protons (Standard) | NₛₜᏧ | 2 | Olefinic protons |
| Molar Mass of Analyte | Mₐ | 231.05 g/mol | |
| Molar Mass of Standard | MₛₜᏧ | 116.07 g/mol |
Purity Calculation (qNMR Formula): [1] Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Purityₐ (%) = (2.50 / 1.00) * (2 / 3) * (231.05 / 116.07) * (10.30 / 20.15) * 99.8% Purityₐ (%) = 2.5 * 0.6667 * 1.9908 * 0.5112 * 99.8% Purityₐ (%) = 98.2%
Conclusion: Making the Right Choice
The choice between HPLC and NMR is dictated by the analytical question at hand.
-
For routine quality control, process monitoring, and detection of trace impurities , HPLC is often the workhorse method due to its high sensitivity, robustness, and high throughput.[3][8] It excels at demonstrating that a batch is consistent with a previously characterized reference standard.
-
For the characterization of new chemical entities, primary reference standard certification, and obtaining an unambiguous, absolute purity value , qNMR is the superior technique.[1][5][10] Its universality of response and the ability to provide structural confirmation alongside quantification make it an indispensable tool in research and development and for establishing metrological traceability.
Ultimately, a comprehensive purity assessment for a critical compound like 3-Bromo-2-methyl-6-nitroaniline should leverage the strengths of both. By combining the high-sensitivity separation of HPLC with the absolute quantitative power and structural certainty of NMR, scientists can build a complete and defensible analytical data package that meets the highest standards of scientific integrity and regulatory scrutiny.[11][12]
References
-
Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH). [Link]
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Quantitative NMR Spectroscopy. University of Oxford. [Link]
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What Is Quantitative NMR (qNMR)? Chemistry For Everyone - YouTube. [Link]
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What is qNMR and why is it important? Mestrelab Resources. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health (NIH). [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Dove Press. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-2-methyl-6-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Nitroanilines
The substituted nitroaniline framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing novel therapeutic agents.[1] The electronic properties imparted by the nitro group (a potent electron-withdrawing group) and halogen substituents like bromine are critical to the bioactivity of these molecules.[2] These functional groups are hypothesized to enhance interactions with biological targets and can be pivotal in mechanisms such as inducing oxidative stress or improving membrane permeability. This guide focuses on the class of compounds represented by the 3-bromo-2-methyl-6-nitroaniline structure, evaluating the biological activities of its close analogs in comparison to standard-of-care drugs.
Comparative Analysis of Biological Activity
While specific research on the 3-bromo-2-methyl-6-nitroaniline molecule is not extensively published, a robust body of evidence exists for structurally related bromo-nitro aromatic compounds. This analysis leverages that data to build a comparative profile.
Anticancer Activity: A Potent Scaffold for Cytotoxicity
Derivatives containing both bromo- and nitro-substituents on an aromatic scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines.[2][3][4][5] The combination of a halogen and a nitro group can synergistically enhance anticancer potency.[2]
For a direct comparison, we can evaluate the performance of an analogous compound, 6,8-dibromo-5-nitroquinoline , against the widely used chemotherapeutic agent Cisplatin .
Comparative Anticancer Data
| Compound | Target Cell Line | IC50 Value (µM) | Exposure Time | Source |
| 6,8-dibromo-5-nitroquinoline | HeLa (Cervical Cancer) | 24.1 | Not Specified | [2] |
| Cisplatin (Reference) | HeLa (Cervical Cancer) | ~12.3 - 22.4 | 24-48 hours | [6][7] |
| 6,8-dibromo-5-nitroquinoline | HT29 (Colon Cancer) | 26.2 | Not Specified | [2] |
| Cisplatin (Reference) | HT29 (Colon Cancer) | ~6.3 | Not Specified | [4] |
Insight & Causality: The data indicates that 6,8-dibromo-5-nitroquinoline, an analog of our target scaffold, exhibits cytotoxicity in the micromolar range, comparable to the standard-of-care agent Cisplatin. It is important to note that IC50 values for reference drugs like Cisplatin can show significant variability between studies due to differences in experimental conditions.[8] The selection of HeLa and HT29 cell lines is strategic, as they represent common and well-characterized models for cervical and colorectal cancers, respectively, allowing for broad applicability of the findings. The potent activity of the bromo-nitro compound underscores the potential of this chemical class for further development.
Antimicrobial Activity: Targeting Pathogenic Microbes
Halogenation is a well-established strategy for enhancing the antimicrobial potency of aniline derivatives. These compounds can interfere with critical bacterial processes, including biofilm formation, making them attractive candidates for combating drug-resistant infections.
Here, we compare the activity of 3,5-dibromoaniline , a halogenated aniline analog, against Ciprofloxacin , a frontline antibiotic for treating urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC).
Comparative Antimicrobial Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
| 3,5-dibromoaniline | Uropathogenic E. coli (UPEC) | 100 µg/mL | |
| Ciprofloxacin (Reference) | Susceptible Uropathogenic E. coli | ≤ 1 µg/mL | |
| Ciprofloxacin (Reference) | Resistant Uropathogenic E. coli | ≥ 4 µg/mL |
Insight & Causality: While 3,5-dibromoaniline shows measurable antimicrobial activity, its potency (100 µg/mL) is significantly lower than that of a susceptible strain to Ciprofloxacin (≤1 µg/mL). However, its effectiveness against biofilms and the increasing prevalence of Ciprofloxacin-resistant E. coli (with MIC values often exceeding 32-64 µg/mL) suggest that such scaffolds could serve as valuable leads. The primary value of these derivatives may lie in disrupting virulence factors or acting as adjuvants rather than as standalone antibiotics. The choice of UPEC as a target is highly relevant due to the rising challenge of antibiotic resistance in UTIs.
Mechanistic Insights: How Do These Derivatives Work?
The biological activity of bromo-nitroaniline derivatives is likely multifactorial, stemming from the unique properties of their functional groups.
-
Bioreduction of the Nitro Group: A primary mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the target cell (e.g., a cancer cell or bacterium). This process generates highly reactive nitrogen species and reactive oxygen species (ROS), which induce significant oxidative stress, leading to DNA damage, protein denaturation, and ultimately, apoptosis or cell death.
-
Enzyme Inhibition: Halogenated anilines have been suggested to act via the inhibition of key cellular enzymes. For instance, in bacteria, they may bind to and inhibit adenylate cyclase, disrupting cellular signaling and metabolism.
Proposed Mechanism of Action via Nitro-Reduction
Caption: A typical workflow for an in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Self-Validation System:
-
Negative Control: Wells containing cells treated with medium only (represents 100% viability).
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (to ensure the solvent has no effect on viability).
-
Positive Control: Wells containing cells treated with a known cytotoxic agent like Cisplatin.
-
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Self-Validation System:
-
Negative Control (Sterility): A well with broth only (no bacteria or compound) to check for contamination.
-
Positive Control (Growth): A well with broth and bacteria but no compound (to ensure the bacteria can grow in the test conditions).
-
Reference Control: A parallel dilution of a known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The available evidence strongly suggests that the 3-bromo-2-methyl-6-nitroaniline scaffold and its analogs are a promising class of compounds with potent biological activities. Analogs demonstrate significant anticancer effects, with potencies that can be comparable to established chemotherapeutics. While their direct antimicrobial activity may be moderate compared to specialized antibiotics, their potential to disrupt virulence factors and combat resistant strains warrants further investigation.
Future research should focus on synthesizing and screening a library of 3-bromo-2-methyl-6-nitroaniline derivatives to establish clear structure-activity relationships (SAR). Optimizing the scaffold to improve selectivity for cancer cells over healthy cells and to enhance antimicrobial potency will be critical for translating these promising findings into viable therapeutic candidates.
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Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (n.d.). DergiPark. [Link]
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (n.d.). National Center for Biotechnology Information. [Link]
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Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). National Center for Biotechnology Information. [Link]
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A Comparative Guide to Catalytic Synthesis of 3-Bromo-2-methyl-6-nitroaniline: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted anilines is a cornerstone of modern medicinal chemistry. 3-Bromo-2-methyl-6-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals, presents a unique challenge in achieving regioselective functionalization. This guide provides an in-depth comparative analysis of catalytic strategies for its synthesis, offering experimental insights and data to inform your research and development endeavors.
The synthesis of 3-Bromo-2-methyl-6-nitroaniline can be approached through two primary retrosynthetic pathways, each with its own set of catalytic considerations. The choice of strategy is often dictated by the availability of starting materials, desired purity, and scalability. This guide will dissect these pathways, presenting a comparative study of catalytic systems for the key transformations involved.
Retrosynthetic Pathways and Key Catalytic Steps
The two logical synthetic routes to 3-Bromo-2-methyl-6-nitroaniline are:
-
Route A: Electrophilic Bromination of 2-methyl-6-nitroaniline. This pathway involves the late-stage introduction of the bromine atom onto the pre-functionalized aniline ring. The critical step is the regioselective bromination at the C3 position.
-
Route B: Nitration of 3-bromo-2-methylaniline. This approach introduces the nitro group in the final step. The key challenge lies in controlling the regioselectivity of the nitration to favor the C6 position.
The following sections will delve into a comparative analysis of catalysts for each of these critical transformations.
Route A: Catalytic Bromination of 2-methyl-6-nitroaniline
The starting material, 2-methyl-6-nitroaniline, can be synthesized via the nitration of 2-toluidine, often involving N-acetylation to direct the nitration and subsequent hydrolysis.[1] However, this process can yield isomeric mixtures.[1] Assuming the availability of pure 2-methyl-6-nitroaniline, the subsequent bromination is the pivotal step.
Traditional vs. Catalytic Bromination
Traditional electrophilic bromination using molecular bromine (Br₂) in a polar solvent often leads to over-bromination due to the highly activating nature of the aniline moiety.[2][3] To achieve monoselectivity, milder brominating agents and catalytic systems are preferred. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, as it can provide a low, steady concentration of electrophilic bromine.[4] The choice of solvent can significantly influence the regioselectivity of NBS bromination.[5]
Comparative Analysis of Catalytic Bromination Methods
| Catalyst System | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity | Key Advantages & Disadvantages |
| None (Stoichiometric) | NBS | Acetic Acid | 35-45 | Moderate | Good | Simple procedure, but may require optimization to minimize byproducts.[6] |
| Copper(II) Sulfate | NaBr / Na₂S₂O₈ | CH₃CN / H₂O | 7 then 25 | 95 | Excellent (99.9:0.1 mono:di) | High yield and selectivity for monobromination on a similar substrate (2-nitroaniline).[7] Requires an oxidant. |
| Erythrosine B (Photoredox) | NBS | Not specified | Ambient | Good to Excellent | Good | Mild, visible-light mediated reaction.[8] Requires a light source. |
| Palladium(II) Acetate | N-Bromophthalimide (NBP) | Not specified | Not specified | Not specified | meta-selective | Overcomes the inherent ortho/para-directing effect of the amino group, but may not be suitable for achieving the desired 3-bromo isomer.[9] |
Expert Insights: For the synthesis of 3-Bromo-2-methyl-6-nitroaniline from 2-methyl-6-nitroaniline, the Copper(II) Sulfate-catalyzed system presents the most promising approach based on data from analogous reactions.[7] The high regioselectivity and yield reported for the monobromination of 2-nitroaniline suggest that this method could be effectively adapted. The use of inexpensive and readily available reagents is another significant advantage for scalability.
Experimental Protocol: Copper-Catalyzed Bromination of 2-nitroaniline (Adapted for 2-methyl-6-nitroaniline)
This protocol is adapted from a procedure for the bromination of 2-nitroaniline and should be optimized for 2-methyl-6-nitroaniline.[7]
-
To a suspension of CuSO₄·5H₂O (0.25 eq.) in a 2:1 mixture of acetonitrile and water, add 2-methyl-6-nitroaniline (1.0 eq.).
-
Stir the mixture at 25 °C for 15 minutes.
-
Cool the mixture to 7 °C.
-
Simultaneously add sodium bromide (1.8 eq.) and sodium persulfate (1.4 eq.) in three portions over 15 minutes.
-
Stir the reaction mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours.
-
Quench the reaction by adding sodium thiosulfate.
-
Adjust the pH to 9.0 with 10% aqueous NaOH.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route B: Catalytic Nitration of 3-bromo-2-methylaniline
The synthesis of the starting material, 3-bromo-2-methylaniline, can be achieved through the bromination of 2-methylaniline.[10] The subsequent nitration of this substrate is the critical step in this pathway.
Challenges in the Nitration of Anilines
Direct nitration of anilines with mixed nitric and sulfuric acids is often problematic, leading to oxidation of the amino group and the formation of multiple isomers.[11] A common strategy to overcome these issues is the protection of the amino group, typically through acetylation. The resulting acetanilide is then nitrated, followed by deprotection.[1]
Comparative Analysis of Catalytic Nitration Methods
| Catalyst System | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity | Key Advantages & Disadvantages |
| None (with protection) | HNO₃ / H₂SO₄ | Acetic Anhydride | Not specified | Good | Good | Multi-step process (protection, nitration, deprotection).[1] |
| Copper(II) Catalyst | Nitric Acid | Not specified | Not specified | Good | Good | Milder conditions compared to mixed acids; compatible with various protecting groups.[12] May still require a protection step. |
| Iron(II) Sulfate (for reduction) | N/A | N/A | N/A | N/A | N/A | While not a nitration catalyst, iron catalysts are effective for the reduction of nitroarenes to anilines, which could be relevant in alternative synthetic routes.[13] |
Expert Insights: For the nitration of 3-bromo-2-methylaniline, a protection-nitration-deprotection sequence remains the most reliable method to ensure selective nitration at the C6 position, which is para to the activating amino group and ortho to the methyl group. While copper-catalyzed nitration offers milder conditions, it is still recommended to use a protected aniline to prevent oxidation and improve regioselectivity.[12]
Experimental Workflow: Protection-Nitration-Deprotection
Caption: Workflow for the synthesis of 3-Bromo-2-methyl-6-nitroaniline via a protection-nitration-deprotection strategy.
Conclusion and Recommendations
Both synthetic routes present viable options for the synthesis of 3-Bromo-2-methyl-6-nitroaniline.
-
Route A (Bromination of 2-methyl-6-nitroaniline) is more convergent. The copper(II) sulfate-catalyzed bromination stands out as a highly promising method due to its demonstrated high yield and selectivity in a closely related system. This approach avoids the need for protection and deprotection steps, making it more atom-economical.
-
Route B (Nitration of 3-bromo-2-methylaniline) is a more traditional and potentially more predictable route in terms of regioselectivity due to the strong directing effects of the protected amino group. However, it involves a multi-step sequence which can lower the overall yield and increase waste generation.
For researchers aiming for an efficient and modern synthesis, we recommend exploring the copper-catalyzed bromination of 2-methyl-6-nitroaniline (Route A) . The initial investment in optimizing this catalytic reaction could lead to a more streamlined and scalable process. For applications where a well-established, albeit longer, route is preferred, the protection-nitration-deprotection sequence (Route B) remains a robust choice.
This comparative guide provides a framework for selecting and developing a catalytic synthesis of 3-Bromo-2-methyl-6-nitroaniline. The provided experimental data and protocols, drawn from analogous systems, should serve as a valuable starting point for further investigation and optimization in your laboratory.
References
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ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved from [Link]
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YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
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Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
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Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C-H Bond Amination | Request PDF. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. Retrieved from [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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YouTube. (2025, December 21). Lec-07 Electrophilic substitution reaction of Aniline. Retrieved from [Link]
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ACS Publications. (2018, October 9). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Retrieved from [Link]
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PubMed. (2014, August 25). Palladium-catalyzed Amination of Aryl Sulfides With Anilines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Substituted Nitroaniline Isomers
Introduction: The Analytical Challenge of Nitroaniline Isomers
Substituted nitroanilines are a class of aromatic compounds with wide-ranging significance, from their use as precursors in the synthesis of dyes, pharmaceuticals, and pesticides to their presence as environmental contaminants.[1][2] A common analytical challenge lies in their isomerism; compounds like 2,4-dinitroaniline and 2,6-dinitroaniline share the same molecular formula but exhibit different chemical and toxicological properties.[1] Differentiating between these isomers is critical for accurate risk assessment, quality control, and mechanistic studies.
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful platform for the sensitive and high-throughput detection of such small molecules.[3][4] However, the utility of any antibody-based method hinges on its specificity. Antibody cross-reactivity, the binding of an antibody to molecules other than its primary target, is not merely a parameter to be measured but a fundamental characteristic that dictates the assay's suitability for a given application.[5] This guide provides an in-depth comparison of antibody performance against various substituted nitroaniline isomers, supported by experimental data, to empower researchers in the selection and development of robust immunoassays.
The Molecular Basis of Antibody Specificity and Cross-Reactivity
Antibodies do not recognize small molecules (haptens) like nitroanilines on their own. To elicit an immune response, these haptens must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7] The structure of this "immunizing hapten" is the blueprint that the immune system uses to generate specific antibodies.
The resulting antibody's specificity is therefore a direct consequence of the hapten's design.[8] Key factors influencing cross-reactivity include:
-
Position of Isomeric Groups: The placement of nitro (-NO₂) and amino (-NH₂) groups on the benzene ring is the primary determinant of recognition. An antibody raised against a 2,4-dinitro-substituted hapten will inherently recognize that specific spatial arrangement with the highest affinity.
-
Nature of Substituents: The presence, absence, or modification of other functional groups will significantly alter binding affinity.
-
Hapten-Carrier Linkage Point: The site on the hapten used to connect it to the carrier protein influences which parts of the molecule are most exposed to the immune system, thereby shaping the antibody's binding pocket (paratope).[9][10]
Cross-reactivity is not an absolute antibody characteristic but can be influenced by the immunoassay format and the concentrations of the reagents used.[11] Therefore, a standardized method is crucial for generating comparable data.
Comparative Analysis of Monoclonal Antibody Cross-Reactivity
The following data, derived from a study by Wortberg et al. (2008), illustrates the performance of three distinct rat monoclonal antibodies (mAbs) developed for the specific detection of either 2,4-dinitroaniline (2,4-DNA) or 2,6-dinitroaniline (2,6-DNA).[12] The cross-reactivity was determined using a competitive ELISA format.
The mAb PK 5H6 was generated using a 2,4,6-trinitrophenyl immunogen, resulting in high specificity for 2,4-dinitroaniline.[12] The mAbs DNT4 3C6 and DNT4 1A7 were produced using a 2,6-dinitro-substituted hapten, leading to assays specific for 2,6-dinitroaniline.[12]
Table 1: Cross-Reactivity of Monoclonal Antibodies with Substituted Nitroaromatic Compounds
| Compound | Chemical Structure | mAb PK 5H6 (for 2,4-DNA) Cross-Reactivity (%) | mAb DNT4 3C6 (for 2,6-DNA) Cross-Reactivity (%) |
| 2,4-Dinitroaniline (2,4-DNA) | NH₂(C₆H₃)(NO₂)₂ | 100 | 1.8 |
| 2,6-Dinitroaniline (2,6-DNA) | NH₂(C₆H₃)(NO₂)₂ | 0.04 | 100 |
| 2-Amino-3,5-dinitrobenzoic acid | COOH(C₆H₂)(NH₂)(NO₂)₂ | 148 | 0.08 |
| 2,4-Dinitrophenol | OH(C₆H₃)(NO₂)₂ | 3.5 | < 0.01 |
| 1-Chloro-2,4-dinitrobenzene | Cl(C₆H₃)(NO₂)₂ | 2.5 | < 0.01 |
| 2,4-Dinitrotoluene | CH₃(C₆H₃)(NO₂)₂ | 0.06 | < 0.01 |
| 2,6-Dinitrotoluene | CH₃(C₆H₃)(NO₂)₂ | < 0.01 | 14 |
| 4-Nitroaniline | NH₂(C₆H₄)NO₂ | < 0.01 | < 0.01 |
| 3-Nitroaniline | NH₂(C₆H₄)NO₂ | < 0.01 | < 0.01 |
| 2-Nitroaniline | NH₂(C₆H₄)NO₂ | < 0.01 | < 0.01 |
Data sourced from Wortberg et al., 2008.[12] Cross-reactivity is calculated as (IC50 of target analyte / IC50 of test compound) x 100.
Interpreting the Data and Structural Relationships
The data in Table 1 provides a clear illustration of structure-driven antibody specificity.
-
High Specificity: The PK 5H6 antibody is highly specific for 2,4-DNA, with negligible cross-reactivity (<0.1%) for its 2,6-DNA isomer. Similarly, the DNT4 3C6 antibody is highly specific for 2,6-DNA, showing minimal recognition of 2,4-DNA. This demonstrates the successful generation of isomer-specific antibodies.
-
Influence of Additional Groups: The PK 5H6 antibody shows even higher reactivity (148%) with 2-amino-3,5-dinitrobenzoic acid. This suggests that the antibody's binding pocket can accommodate, and perhaps even favorably interact with, the carboxyl group at the 1-position.
-
Impact of Amine Group: The significant drop in cross-reactivity for both antibodies when the amino (-NH₂) group is replaced with a hydroxyl (-OH in 2,4-dinitrophenol) or a methyl (-CH₃ in dinitrotoluenes) group underscores the critical role of the aniline amine in the binding interaction.
-
Role of Nitro Group Position: The DNT4 3C6 antibody, raised against a 2,6-dinitro hapten, shows moderate cross-reactivity (14%) with 2,6-dinitrotoluene but none with 2,4-dinitrotoluene. This confirms that the 2,6-substitution pattern is the primary recognition feature for this antibody.
The structural similarities and differences that drive these cross-reactivity patterns are visualized in the diagram below.
Caption: Workflow for a Competitive Indirect ELISA (ciELISA).
Step-by-Step Methodology
Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen (e.g., 2,4-DNA conjugated to Ovalbumin, OVA)
-
Primary Monoclonal Antibody (e.g., mAb PK 5H6)
-
Test Compounds (2,4-DNA, 2,6-DNA, and other isomers)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated Goat Anti-Rat IgG)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C. Causality: This step immobilizes the hapten on a solid phase, creating the competitive surface.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT). Causality: Blocking prevents the primary and secondary antibodies from non-specifically adsorbing to the plastic surface, which would cause high background signal.
-
-
Preparation of Standards and Samples:
-
Prepare serial dilutions of the primary target analyte (e.g., 2,4-DNA) in Assay Buffer to create a standard curve (e.g., from 100 µg/L to 0.01 µg/L).
-
Prepare serial dilutions for each cross-reactant isomer to be tested over a broad concentration range.
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times with Wash Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (diluted to its optimal working concentration in Assay Buffer).
-
Immediately transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at RT. Causality: During this step, the competition occurs. The amount of primary antibody that binds to the coated plate is inversely proportional to the concentration of free analyte introduced from the standard or sample.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT. Causality: The secondary antibody binds to the primary antibody that was captured by the coated antigen.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer to remove all unbound secondary antibody.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at RT.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
-
Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for the target analyte and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = [IC50 (Target Analyte) / IC50 (Test Compound)] x 100
-
Conclusion
The specificity of an antibody for its target is paramount for the development of reliable immunoassays. As demonstrated, monoclonal antibodies can be developed to be highly selective for specific nitroaniline isomers. A thorough characterization of cross-reactivity, using a standardized competitive ELISA protocol, is a non-negotiable step in assay validation. The resulting data not only qualifies an antibody for a specific purpose—such as the selective quantification of 2,4-dinitroaniline in an environmental sample—but also provides fundamental insights into the molecular interactions that govern antibody-antigen binding. For researchers in drug development and life sciences, a comprehensive understanding of these principles is essential for interpreting assay data correctly and making informed decisions.
References
-
Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 179. Available at: [Link]
-
Jamaludin, N. A., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(21), 3409. Available at: [Link]
-
Feng, Y., et al. (2016). Cross-reactivity of a set of analogs related to benzothiostrobin by ELISA. Food and Agricultural Immunology, 27(6), 806-816. Available at: [Link]
-
ResearchGate. (n.d.). Cross-reactivity (CR) of the monoclonal antibodies in ELISA. Available at: [Link]
-
ResearchGate. (n.d.). Competitive IgE ELISA assay. Available at: [Link]
-
Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Available at: [Link]
-
He, J., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Talanta, 81(4-5), 1765-1770. Available at: [Link]
-
Little, J. R., & Eisen, H. N. (1969). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. The Journal of experimental medicine, 129(2), 247–265. Available at: [Link]
-
Klampfl, C. W., & Buchberger, W. (2002). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. The Analyst, 127(8), 1067-1073. Available at: [Link]
-
Wortberg, M., et al. (2008). Enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil. Analytical and bioanalytical chemistry, 391(1), 269–277. Available at: [Link]
-
Pávková, I., et al. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. Available at: [Link]
-
Wang, Z., et al. (2018). Progress in immunoassays for nitrofurans detection. Food and Agricultural Immunology, 29(1), 106-128. Available at: [Link]
-
Ekins, R. P. (1998). Immunoassay: Recent Developments and Future Directions. Journal of the International Federation of Clinical Chemistry, 10(3), 91-112. Available at: [Link]
-
Shan, G., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of agricultural and food chemistry, 52(8), 2195–2201. Available at: [Link]
-
Obasuyi, G. E. (2025). Development of Novel Immunoassay Platforms. International Journal of Research in Applied Sciences, 10(8), 1-10. Available at: [Link]
-
Li, Y., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 24(23), 4338. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Available at: [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available at: [Link]
- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.
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- 4. Development of Novel Immunoassay Platforms. – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
DFT calculations for 3-Bromo-2-methyl-6-nitroaniline
Topic: DFT Calculations for 3-Bromo-2-methyl-6-nitroaniline: A Comparative Methodological Guide
PART 1: EXECUTIVE SUMMARY & STRATEGIC CONTEXT
Subject: 3-Bromo-2-methyl-6-nitroaniline (BMNA) Classification: Polysubstituted Push-Pull Chromophore / Pharmaceutical Intermediate Primary Application: Non-Linear Optics (NLO), Vibrational Spectroscopy, and Structure-Activity Relationship (SAR) studies.
The Challenge: BMNA represents a classic "push-pull" system (Amino donor / Nitro acceptor) complicated by steric crowding (ortho-methyl/bromo substitution). Standard DFT protocols (e.g., B3LYP/6-31G*) often fail to capture the subtle torsional strain induced by the 2-methyl group and the dispersion interactions critical for accurate crystal packing prediction.[1]
The Solution: This guide compares the Standard Industry Protocol against a High-Accuracy Dispersion-Corrected Protocol , demonstrating why modern functionals are required to accurately model the electronic and structural landscape of BMNA.
PART 2: METHODOLOGICAL COMPARISON
We evaluate two distinct computational pathways. The choice depends on whether your primary goal is rapid screening or publication-quality structural/electronic characterization.[1]
Comparative Matrix: Functional & Basis Set Performance
| Feature | Standard Protocol (Baseline) | High-Accuracy Protocol (Recommended) | Scientific Rationale |
| Functional | B3LYP | B3LYP fails to account for long-range corrections (NLO) and dispersion forces (steric crowding of -CH3/-NO2). | |
| Basis Set | 6-311++G(d,p) | def2-TZVP | Pople sets (6-311G) are adequate, but Ahlrichs (def2) handle the Bromine electron density and polarization more efficiently. |
| Geometry | Good for bond lengths; poor for dihedral angles.[1] | Excellent agreement with XRD; captures ring twisting. | Dispersion corrections ( |
| NLO (Hyperpolarizability) | Often overestimates | CAM-B3LYP provides accurate charge-transfer excitation energies.[1] | Long-range correction is essential for Charge Transfer (CT) states in push-pull anilines. |
| Vibrational (IR/Raman) | Requires scaling factor ~0.967.[1] | Requires scaling factor ~0.950.[1] | Both methods require scaling, but High-Accuracy yields better intensities for NO2 modes.[1] |
PART 3: DETAILED EXPERIMENTAL PROTOCOL
This protocol is designed as a self-validating loop.[1] If the "Check" step fails, the parameters must be refined before moving forward.
Phase 1: Geometry Optimization & Ground State
-
Input Structure Construction:
-
Level of Theory:
-
Validation (The "Check"):
-
Ensure NO imaginary frequencies (NImag=0).
-
Verify the C-Br bond length is approx 1.89–1.91 Å (typical for aryl bromides).[1]
-
Phase 2: Vibrational Spectroscopy (IR/Raman)
-
Frequency Calculation:
-
Assignment Strategy:
Phase 3: Electronic Properties (HOMO-LUMO & NLO)
-
Frontier Orbitals:
-
NLO Calculation:
PART 4: VISUALIZATION OF WORKFLOW
The following diagram illustrates the decision logic for selecting the correct computational pathway for BMNA.
Caption: Decision tree for selecting the optimal DFT functional based on the specific property of interest for BMNA.
PART 5: EXPECTED DATA & BENCHMARKS
When performing these calculations, compare your results against these established benchmarks for similar brominated nitroanilines.
Table 1: Benchmark Geometric Parameters (Calculated vs. Exp) Note: Values are estimates based on high-level analogs (e.g., 2,6-dibromo-4-nitroaniline).
| Parameter | Experimental (XRD) | DFT (B3LYP) | DFT (wB97X-D) | Status |
| C-Br Bond | 1.892 Å | 1.915 Å (+0.023) | 1.895 Å (+0.003) | wB97X-D Superior |
| C-N (Nitro) | 1.465 Å | 1.480 Å | 1.468 Å | wB97X-D Superior |
| Nitro Torsion | ~35.0° | ~15.0° (Too Planar) | ~32.5° | Dispersion Essential |
Table 2: Vibrational Frequency Scaling
| Mode | Unscaled (cm⁻¹) | Scaled (0.967) | Assignment |
| ~3650 | ~3530 | Asymmetric Amine Stretch | |
| ~1380 | ~1335 | Symmetric Nitro Stretch | |
| ~650 | ~628 | Carbon-Bromine Stretch |
PART 6: REFERENCES
-
Krishnakumar, V. & Balachandran, V. (2005).[1][10] FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline.[10] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Parr, R. G.[1][11] & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] (Foundational text for chemical hardness/softness concepts).
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. (Authoritative source for NLO calculation methodology).
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. (Source for wB97X-D dispersion corrections).
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- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
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- 10. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-6-methyl-2-nitroaniline | C7H7BrN2O2 | CID 84726344 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating Hammett Parameters with the Reactivity of Substituted Nitroanilines
In the landscape of physical organic chemistry, understanding the intricate relationship between a molecule's structure and its reactivity is paramount. The Hammett equation serves as a powerful tool in this endeavor, providing a quantitative framework to assess the influence of substituents on reaction rates and equilibria. This guide offers an in-depth exploration of how Hammett parameters can be correlated with the reactivity of substituted nitroanilines, a class of compounds with significant relevance in medicinal chemistry and materials science. We will delve into the experimental design, data analysis, and interpretation, providing a robust protocol for researchers, scientists, and drug development professionals.
The Hammett Equation: A Quantitative Probe of Electronic Effects
The Hammett equation is a cornerstone of linear free-energy relationships, mathematically expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reaction.
-
k₀ is the rate constant for the unsubstituted reaction.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance) of a substituent.
The value of σ provides insight into the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this effect.
Experimental Design: A Comparative Study of Nitroaniline Reactivity
To effectively correlate Hammett parameters with the reactivity of substituted nitroanilines, a well-designed experiment is crucial. A common approach involves studying a reaction where the nitroaniline is a key reactant and its reactivity is sensitive to the electronic nature of the substituents on the aromatic ring. A classic example is the alkaline hydrolysis of a series of para-substituted acetanilides, which can be extended to nitroaniline derivatives.
Here, we will outline a comparative study focusing on the alkaline hydrolysis of N-(4-nitro-3-substituted-phenyl)acetamides. The nitro group provides a strong electronic perturbation, making the system sensitive to the effects of other substituents.
Experimental Protocol: Alkaline Hydrolysis of Substituted N-(4-nitro-3-substituted-phenyl)acetamides
This protocol details the steps to measure the rate constants for the alkaline hydrolysis of a series of substituted nitroanilines.
Materials:
-
A series of meta-substituted anilines (e.g., with -H, -CH₃, -OCH₃, -Cl, -Br, -CN substituents)
-
Acetic anhydride
-
Nitrating mixture (concentrated nitric and sulfuric acid)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Ethanol
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
Workflow:
Caption: Experimental workflow for correlating Hammett parameters with reactivity.
Step-by-Step Procedure:
-
Synthesis of Substrates:
-
Acetylation: React the series of meta-substituted anilines with acetic anhydride to form the corresponding acetanilides.
-
Nitration: Carefully nitrate the substituted acetanilides using a nitrating mixture to introduce a nitro group para to the acetamido group. The directing effects of the substituents are crucial here.
-
Purification: Purify the resulting N-(4-nitro-3-substituted-phenyl)acetamides by recrystallization and confirm their identity and purity using techniques like NMR, IR spectroscopy, and melting point determination.
-
-
Kinetic Measurements:
-
Prepare a stock solution of sodium hydroxide in an ethanol-water mixture. The concentration should be significantly higher than the substrate concentration to ensure pseudo-first-order kinetics.
-
Prepare a stock solution of each synthesized nitroanilide derivative in ethanol.
-
Equilibrate both solutions to a constant temperature (e.g., 25°C) in a thermostatted water bath.
-
Initiate the hydrolysis reaction by mixing known volumes of the NaOH and substrate solutions in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance of the product (the substituted 4-nitroaniline) at its λmax over time.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions. The observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot is -kobs.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of NaOH.
-
Repeat this procedure for each substituted nitroanilide derivative.
-
Interpreting the Data: The Hammett Plot
The culmination of this experimental work is the construction of a Hammett plot, where log(k/k₀) is plotted against the appropriate Hammett substituent constant (σ). For substituents meta to the reaction center (the amide group), the σm values are used.
Caption: A representative Hammett plot showing a positive correlation.
A linear relationship in the Hammett plot provides strong evidence that the electronic effects of the substituents are systematically influencing the reaction rate.
-
Positive ρ value: A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is expected for the alkaline hydrolysis of amides, where the rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Electron-withdrawing groups make the carbonyl carbon more electrophilic and stabilize the negatively charged transition state.
-
Magnitude of ρ: The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large ρ value suggests that the reaction is highly sensitive to the electronic nature of the substituents.
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data for the alkaline hydrolysis of a series of N-(4-nitro-3-substituted-phenyl)acetamides at 25°C.
| Substituent (X) | σm | k (L mol-1 s-1) | k/k₀ | log(k/k₀) |
| -OCH₃ | 0.12 | 0.0085 | 0.34 | -0.47 |
| -CH₃ | -0.07 | 0.018 | 0.72 | -0.14 |
| -H | 0.00 | 0.025 | 1.00 | 0.00 |
| -Br | 0.39 | 0.11 | 4.40 | 0.64 |
| -Cl | 0.37 | 0.10 | 4.00 | 0.60 |
| -CN | 0.56 | 0.28 | 11.2 | 1.05 |
From this data, a clear trend emerges: as the electron-withdrawing character of the substituent increases (more positive σm), the rate constant (k) for hydrolysis also increases. This directly supports the mechanistic interpretation of nucleophilic attack on the carbonyl carbon as the rate-determining step.
Trustworthiness and Self-Validation
The protocol described incorporates several self-validating features:
-
Linearity of the Hammett Plot: A high degree of linearity (R² > 0.95) in the Hammett plot provides strong confidence in the experimental data and the applicability of the Hammett equation to the system under study.
-
Consistency with Mechanistic Principles: The sign of the reaction constant (ρ) should be consistent with the proposed reaction mechanism. For nucleophilic acyl substitution, a positive ρ is expected, as observed.
-
Reproducibility: The kinetic experiments should be performed in triplicate to ensure the reproducibility of the rate constants.
Conclusion
The correlation of Hammett parameters with the reactivity of substituted nitroanilines provides a powerful and quantitative method to understand structure-activity relationships. By systematically varying substituents and measuring reaction rates, researchers can gain deep insights into reaction mechanisms and the electronic factors that govern chemical transformations. This approach is not only of fundamental academic interest but also has practical applications in fields such as drug design, where understanding how small structural changes impact biological activity is crucial. The experimental framework presented here offers a robust and reliable method for conducting such investigations, grounded in the established principles of physical organic chemistry.
References
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
A Comparative Guide to the Synthetic Routes of Substituted Bromoanilines
Substituted bromoanilines are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the dual functionality of the electron-donating amino group and the synthetically versatile carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions. The precise placement of the bromine atom on the aniline ring is often paramount to the biological activity and material properties of the final product. This guide provides a comparative analysis of the most common and effective synthetic strategies for preparing substituted bromoanilines, offering insights into the mechanistic underpinnings, practical considerations, and experimental protocols for each approach.
Direct Electrophilic Bromination: The Double-Edged Sword
Direct electrophilic aromatic substitution is, in principle, the most atom-economical method for introducing a bromine atom onto an aniline ring. However, the powerful activating and ortho-, para-directing nature of the amino group presents significant challenges in controlling regioselectivity and preventing over-bromination.
Mechanism and Selectivity Challenges
The lone pair of electrons on the nitrogen atom of the aniline strongly activates the aromatic ring towards electrophilic attack, making the reaction with bromine exceptionally rapid. In polar solvents like water, this high reactivity often leads to the instantaneous formation of the 2,4,6-tribromoaniline precipitate, even without a catalyst.[1] Controlling the reaction to achieve mono-substitution is a significant hurdle.
Controlling Reactivity: The Acetanilide Strategy
A classic and highly effective method to tame the reactivity of aniline is to temporarily protect the amino group as an amide, most commonly an acetanilide.[2][3] This has two primary effects:
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the less hindered para position.[4]
-
Reduced Activation: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group through resonance, thereby reducing its ability to activate the benzene ring.[3]
This moderation allows for a controlled, selective mono-bromination, predominantly at the para position.[4] The acetyl group can then be easily removed by acid or base hydrolysis to yield the desired bromoaniline.[2][3]
Workflow for Para-Bromination via Protection
Caption: Workflow for the synthesis of p-bromoaniline via the acetanilide protection strategy.
Experimental Protocol: Synthesis of p-Bromoaniline from Aniline
This three-step protocol is a reliable method for producing p-bromoaniline with high selectivity.
Step 1: Acetylation of Aniline to form Acetanilide
-
In a fume hood, add aniline (10.0 g, 0.107 mol) to a 250 mL flask containing glacial acetic acid (50 mL).
-
To this solution, add acetic anhydride (12.0 mL, 0.127 mol) dropwise with stirring.
-
Heat the mixture to reflux for 10 minutes.
-
Allow the mixture to cool slightly and then pour it into 250 mL of ice-cold water with vigorous stirring.
-
Collect the white precipitate of acetanilide by vacuum filtration, wash with cold water, and air dry. The expected yield is 12-14 g.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (10.0 g, 0.074 mol) in 40 mL of glacial acetic acid in a 250 mL flask.
-
In a separate container, prepare a solution of bromine (4.0 mL, 0.078 mol) in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The color should discharge slowly.
-
After the addition is complete, stir for 20 minutes at room temperature.
-
Pour the reaction mixture into 400 mL of cold water. A solid will precipitate.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.[5]
Step 3: Hydrolysis of p-Bromoacetanilide
-
Transfer the crude p-bromoacetanilide to a round-bottom flask and add 40 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 30-45 minutes, or until the solid has completely dissolved.
-
Cool the resulting solution in an ice bath.
-
Carefully neutralize the solution by slowly adding aqueous sodium hydroxide (20-40%) until it is basic to litmus paper. This will precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with water until the washings are neutral, and recrystallize from ethanol/water to obtain pure p-bromoaniline. The expected yield is 8-10 g.[6]
The Sandmeyer Reaction: A Route of Unambiguous Regioselectivity
For synthesizing bromoanilines where direct bromination is not feasible or gives poor regioselectivity, the Sandmeyer reaction is an exceptionally powerful and reliable alternative.[7][8] This method begins with a substituted aniline, converts it into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[9][10] The key advantage is that the final position of the bromine atom is dictated by the initial position of the amino group, providing absolute regiochemical control.
Mechanism: A Two-Stage Process
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HBr, at low temperatures (0–5 °C).[11] This converts the amino group into a highly reactive diazonium salt ([Ar-N₂]⁺), an excellent leaving group.[12][13]
-
Substitution: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion, releasing nitrogen gas.[10] The reaction is believed to proceed via a radical mechanism.[7]
Workflow for Sandmeyer Bromination
Caption: General workflow for synthesizing a bromoaniline via mono-amination of a dibromoarene.
Representative Protocol: Synthesis of 4-Bromoaniline
This protocol is adapted from general procedures for Buchwald-Hartwig amination. [14]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add 1,4-dibromobenzene (1.0 mmol) and an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.1 mmol).
-
Add anhydrous toluene (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromoaniline.
Comparative Analysis
| Feature | Direct Bromination (via Acetanilide) | Sandmeyer Reaction | Buchwald-Hartwig Amination |
| Regioselectivity | Good for para (if ortho blocked or sterically hindered). Poor for other isomers. | Excellent. Determined by the starting amine position. | Excellent. Determined by the starting dihalide. |
| Substrate Scope | Limited by activating/deactivating groups that interfere with bromination. | Very broad. Tolerates many functional groups. | Very broad. Tolerates most functional groups. [15] |
| Typical Yields | Moderate to Good (60-85% over 3 steps). | Good to Excellent (65-90% over 2 steps). | Good to Excellent (70-95%). |
| Starting Materials | Readily available anilines. | Requires specific substituted anilines (often from nitroarenes). | Requires specific dihaloarenes. |
| Reagents & Conditions | Uses corrosive Br₂ and strong acids/bases. | Uses potentially unstable diazonium salts and stoichiometric copper. Low temperatures required. | Requires expensive Pd catalysts and ligands. Inert atmosphere needed. |
| Scalability | Excellent. Commonly used in industrial processes. | Good, but safety precautions for diazonium salts are critical on a large scale. | Moderate. Cost of catalyst can be a factor for large-scale synthesis. |
| Key Advantage | Low cost and simple reagents. | Unambiguous regiocontrol for complex patterns. | High functional group tolerance and mild conditions. |
Conclusion: Selecting the Optimal Route
The choice of synthetic route to a substituted bromoaniline is a strategic decision based on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
-
For para-bromoanilines , the direct bromination of acetanilide followed by hydrolysis remains the most straightforward and cost-effective method.
-
When unambiguous regiocontrol is required to access ortho or meta isomers, or complex multi-substituted anilines, the Sandmeyer reaction is the superior choice, offering reliability and predictability.
-
For substrates bearing sensitive functional groups or when building complex molecules in late-stage synthesis, the Buchwald-Hartwig amination provides the greatest flexibility and tolerance, albeit at a higher reagent cost.
By understanding the strengths and limitations of each of these core synthetic strategies, researchers and drug development professionals can efficiently and effectively access the diverse range of substituted bromoanilines required for innovation in science and medicine.
References
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Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
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Filo. (2025). Preparation of ortho bromo aniline from aniline. Retrieved from [Link]
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StudyLib. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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MDPI. (2024). Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes. Molecules, 29(22), 5035. Retrieved from [Link]
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YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]
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Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
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YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
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Rani, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2355–2385. Retrieved from [Link]
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LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2023). One-pot synthesis of haloaromatics from nitroarenes. Organic & Biomolecular Chemistry, 21, 8031-8036. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
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ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
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Clark, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide. Retrieved from [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760. Retrieved from [Link]
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Synthesis. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 493-497. Retrieved from [Link]
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Scribd. (n.d.). Exp.06 Preparation of P-Bromo Acetanilide. Retrieved from [Link]
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Science of The Total Environment. (2007). Structure relationship for catalytic dechlorination rate of dichlorobenzenes in water. Science of The Total Environment, 382(1), 108-116. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
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National Institutes of Health. (2015). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 137(42), 13452-13455. Retrieved from [Link]
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ResearchGate. (2025). An Efficient Synthesis of Substituted Quinolines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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SlideShare. (n.d.). Preparation of p-bromoaniline from Acetanilide. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13, 9096-9103. Retrieved from [Link]
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Journal of Chemical Education. (1994). Bromination of Acetanilide. Journal of Chemical Education, 71(1), A12. Retrieved from [Link]
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De Gruyter. (2023). Synthetic Methods for Primary Anilines. In Primary Anilines. Retrieved from [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 233-239. Retrieved from [Link]
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YouTube. (2016). Chem 334: Electrophilic Bromination of Acetanilide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Making o-bromoaniline from aniline. Retrieved from [Link]
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L.S. College, Muzaffarpur. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 133-138. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Determination of Bromo-Methyl-Nitroaniline Samples
Introduction: The Criticality of Isomeric Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), intermediates like bromo-methyl-nitroaniline are foundational building blocks. The precise substitution pattern on the aniline ring is paramount, as different isomers can exhibit varied reactivity, lead to different impurity profiles in the final API, or possess distinct toxicological properties.[1] Consequently, the rigorous determination of isomeric purity is not merely an analytical task but a critical checkpoint in ensuring the safety, efficacy, and quality of the final drug product.[1] The presence of undesired positional isomers, even at trace levels, can have significant implications, making their accurate quantification essential.[2]
This guide provides a comparative analysis of the primary analytical techniques for resolving and quantifying isomers of bromo-methyl-nitroaniline. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate strategy for their needs.
Strategic Overview: Selecting the Right Analytical Tool
The primary challenge in analyzing bromo-methyl-nitroaniline isomers lies in their structural similarity. All isomers share the same molecular weight, making mass spectrometry alone (without a preceding separation) insufficient for differentiation. The choice of analytical technique, therefore, hinges on exploiting the subtle differences in their physicochemical properties, such as polarity and volatility. The two most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).
Caption: Decision workflow for selecting an analytical method.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is the most critical decision in developing a method for isomeric purity. Each technique offers distinct advantages and is suited to different analytical objectives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Best For | High-precision quantification of a wide range of compounds, including those that are non-volatile or thermally labile.[2] | Excellent separation of volatile and semi-volatile compounds with definitive impurity identification via mass spectra.[2] |
| Resolution | Excellent. Easily modulated by changing stationary phase (e.g., C18, PFP), mobile phase composition, and gradient. | Very high, especially with capillary columns. Peak separation is governed by volatility and column chemistry. |
| Sensitivity | High (ng to pg range), depending on the detector (e.g., DAD/UV). | Extremely high (pg to fg range), especially with MS detection in SIM mode. |
| Identification | Primarily by retention time. Diode-Array Detection (DAD) provides UV spectra, which can help differentiate isomers but is not definitive. | Definitive identification through unique mass fragmentation patterns and library matching. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization for polar compounds, though bromo-methyl-nitroanilines are typically suitable for direct analysis.[3] |
| Drawbacks | Co-eluting impurities can interfere with quantification; peak identification is not definitive without MS. | Analytes must be thermally stable and sufficiently volatile; potential for thermal degradation in the injector. |
Expert Insight: For routine quality control where the isomeric impurities are known and well-characterized, HPLC with UV detection is often the workhorse due to its robustness, precision, and high throughput. However, during process development or for investigational purposes where unknown impurities may be present, the definitive identification capabilities of GC-MS are invaluable.[2] Many regulatory submissions require the use of two orthogonal chromatographic methods to avoid misidentification.[4]
Methodology Deep Dive 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the premier choice for quantitative analysis of bromo-methyl-nitroaniline isomers. The separation is driven by the subtle differences in hydrophobicity conferred by the relative positions of the bromo, methyl, and nitro groups on the aniline ring.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. Its non-polar nature provides effective retention and separation for moderately polar aromatic compounds like substituted anilines.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water or phosphate buffer) and an organic solvent (acetonitrile or methanol) is crucial. An isocratic method is unlikely to provide sufficient resolution to separate all closely eluting isomers while also eluting any more retained impurities in a reasonable time.
-
Detector: A Diode-Array Detector (DAD) is superior to a simple UV detector. It captures the full UV-Vis spectrum for each peak, which can help in peak tracking and purity assessment, providing an additional layer of specificity.
Self-Validating HPLC Protocol
This protocol is designed as a self-validating system by incorporating rigorous System Suitability Tests (SSTs) that must be passed before sample analysis, ensuring the reliability of the generated data. Method validation should be performed according to ICH Q2(R2) guidelines.[6]
Caption: Standard workflow for a self-validating HPLC analysis.
1. Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm (or optimal wavelength determined from spectra)
-
Injection Volume: 10 µL
2. Reagent and Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of the primary reference standard and each known isomeric impurity into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Prepare the sample in the same manner as the standard to a nominal concentration of 0.1 mg/mL.[7]
-
SST Solution: Prepare a solution containing the main component and all known impurities at a concentration that allows for clear detection (e.g., main component at 0.1 mg/mL, impurities at 0.001 mg/mL).
3. System Suitability Tests (SST): Inject the SST solution five times. The system is deemed ready for analysis only if the following criteria are met:
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | > 1.5 between all critical isomer pairs. | Ensures baseline separation for accurate integration.[8] |
| Tailing Factor (T) | 0.8 < T < 1.5 for the main peak. | Confirms good peak shape and absence of column overload or secondary interactions. |
| %RSD of Peak Area | ≤ 2.0% for the main component. | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% for the main component. | Indicates the stability of the pump and mobile phase composition. |
4. Analysis & Calculation: Inject the sample solutions. Identify peaks based on retention times relative to the standards. Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
According to ICH guidelines, impurities should be reported to two decimal places below 1.0% and one decimal place at or above 1.0%.[9][10]
Methodology Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the definitive structural information from mass spectrometry make it ideal for complex samples or for confirming the identity of unknown peaks observed in HPLC.
Causality Behind Experimental Choices:
-
Column Selection: A weakly polar capillary column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is an excellent starting point. This phase provides good selectivity for aromatic compounds based on boiling point and subtle polarity differences.[11]
-
Injection Technique: A split injection is typically used to avoid overloading the column, ensuring sharp, symmetrical peaks. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation of the analytes.
-
MS Detection: Operating the mass spectrometer in full scan mode allows for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries (like NIST). For trace-level quantification, Selected Ion Monitoring (SIM) mode can be used to dramatically increase sensitivity.
Self-Validating GC-MS Protocol
1. Instrumentation & Conditions:
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Scan Range: 40-450 amu
2. Reagent and Sample Preparation:
-
Standard/Sample Preparation: Accurately weigh ~10 mg of the sample or standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent like dichloromethane or ethyl acetate.[2]
3. System Suitability Tests (SST): Inject an SST solution containing known isomers.
| Parameter | Acceptance Criterion | Rationale |
| Peak Shape | Symmetrical peaks for all analytes. | Indicates proper volatilization and inertness of the GC pathway. |
| S/N Ratio | > 10 for the smallest specified impurity. | Ensures that the limit of quantitation (LOQ) can be reliably met. |
| Mass Spectral Integrity | Match factor > 800 with library spectra for known components. | Confirms the identity of the analytes and the stability of the MS detector. |
Data Interpretation: A Hypothetical Case Study
A batch of 4-Bromo-2-methyl-5-nitroaniline was analyzed by both validated HPLC and GC-MS methods.
Table 3: Illustrative Comparative Purity Data
| Compound | HPLC Retention Time (min) | HPLC Area % | GC-MS Retention Time (min) | GC-MS Area % | MS Confirmation |
| 4-Bromo-2-methyl-5-nitroaniline | 18.5 | 99.52 | 15.8 | 99.55 | Confirmed |
| 2-Bromo-4-methyl-5-nitroaniline | 17.9 | 0.21 | 15.2 | 0.20 | Confirmed |
| 4-Bromo-2-methyl-3-nitroaniline | 19.1 | 0.15 | 16.3 | 0.16 | Confirmed |
| Unreacted Starting Material | 12.3 | 0.08 | 10.1 | 0.09 | Confirmed |
| Total Impurities | 0.44 | 0.45 | |||
| Assay | 99.56% | 99.55% |
The data shows excellent correlation between the two orthogonal methods, providing a high degree of confidence in the reported purity value of ~99.5%. The GC-MS analysis provides the crucial, definitive identification of the isomeric impurities.
Conclusion and Recommendations
The determination of isomeric purity for bromo-methyl-nitroaniline is a critical quality attribute that demands robust and reliable analytical methods.
-
For routine QC and release testing , a validated RP-HPLC method offers the best combination of precision, accuracy, and throughput for quantifying known isomers.
-
For process development, impurity identification, and troubleshooting , GC-MS is the superior tool, providing unequivocal structural confirmation that is essential for understanding reaction pathways and ensuring comprehensive impurity profiling.
Ultimately, a dual-methodology approach, leveraging the quantitative strength of HPLC and the identification power of GC-MS, provides the most comprehensive and defensible data package for regulatory submission and ensures the highest level of product quality and safety.
References
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ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. ResearchGate. Retrieved from [Link]
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Aerts, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
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Gierczak, T., & Gawłowski, J. (1998). Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air. Chemia Analityczna. Retrieved from [Link]
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Karimi-Jashni, A., et al. (2021). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and separation of isomers. Sciex. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Retrieved from [Link]
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ResearchGate. (2025). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. PMC. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]
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Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
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International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2009). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Performance of 3-Bromo-2-methyl-6-nitroaniline-Derived Materials
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful development of novel, high-performance molecules. 3-Bromo-2-methyl-6-nitroaniline is a substituted aniline that presents a unique combination of reactive sites and electronic properties, making it a compelling, yet underexplored, starting material for the synthesis of a new generation of functional derivatives. The presence of a bromine atom, a nitro group, and an amino group on the benzene ring offers multiple avenues for synthetic elaboration, paving the way for the creation of diverse molecular architectures with tailored biological activities and photophysical properties.
This guide provides a comprehensive, in-depth technical comparison of the projected performance of materials derived from 3-Bromo-2-methyl-6-nitroaniline against established alternatives in key application areas. As a Senior Application Scientist, the insights presented herein are grounded in a synthesis of established chemical principles, structure-activity relationship (SAR) data from analogous compounds, and detailed, field-proven experimental protocols. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the full potential of this promising chemical entity. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, and all claims are substantiated by authoritative references.
Physicochemical Properties of the Core Scaffold and Its Isomers
A thorough understanding of the physicochemical properties of the starting material is fundamental to designing effective synthetic routes and predicting the behavior of its derivatives. Below is a comparative table of the computed properties for 3-Bromo-2-methyl-6-nitroaniline and its close isomers.
| Property | 3-Bromo-2-methyl-6-nitroaniline | 3-Bromo-6-methyl-2-nitroaniline | 3-Bromo-2-nitroaniline |
| Molecular Formula | C₇H₇BrN₂O₂ | C₇H₇BrN₂O₂ | C₆H₅BrN₂O₂ |
| Molecular Weight | 231.05 g/mol | 231.05 g/mol | 217.02 g/mol |
| XLogP3 | 2.7 | 2.7 | 2.3 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Rotatable Bond Count | 1 | 1 | 1 |
Data sourced from PubChem.
Anticipated Performance in Key Application Areas: A Comparative Analysis
While direct experimental data on derivatives of 3-Bromo-2-methyl-6-nitroaniline is limited in publicly available literature, we can project their potential performance by examining structurally related compounds. The presence of both a bromine atom and a nitro group is known to impart significant biological activity in various contexts.
Anticancer Drug Discovery: Targeting Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention[1]. The planar, electron-deficient nature of the nitroaromatic ring system, combined with the potential for halogen bonding from the bromine substituent, suggests that derivatives of 3-Bromo-2-methyl-6-nitroaniline could be effective kinase inhibitors.
Projected Performance and Comparison with Alternatives:
We hypothesize that derivatization of the amino group of 3-Bromo-2-methyl-6-nitroaniline to form amide or urea linkages with various heterocyclic moieties could yield potent kinase inhibitors. For comparison, we will consider the established kinase inhibitor Tirbanibulin (KX2-391) , which features a different core structure but targets Src kinase and tubulin polymerization[2].
| Compound Class | Target | Key Performance Metric | Reference Compound | Reference IC₅₀ |
| Projected 3-Bromo-2-methyl-6-nitroaniline Derivatives | Src Kinase, other oncogenic kinases | IC₅₀ (nM) | Tirbanibulin | 25 nM (Src kinase) |
| Bromophenol Derivatives | Various Cancer Cell Lines | IC₅₀ (µM) | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | Not specified, but shown to induce apoptosis in K562 leukemia cells[3][4] |
| Nitroimidazole Derivatives | Breast and Lung Cancer Cell Lines | LC₅₀ (µM) | N-alkyl-nitroimidazoles | As low as 16.7 µM in MDA-MB231 cells[5] |
The rationale for this projection is based on the known anticancer activities of brominated and nitrated small molecules. For instance, various bromophenol derivatives have demonstrated significant antioxidant and anticancer properties[3][4]. Similarly, nitroimidazole compounds have shown considerable antitumor activity[5]. The combination of these functional groups in a single scaffold is a promising strategy for developing novel anticancer agents.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Derivative
The following protocol outlines a general procedure for the synthesis of an amide derivative of 3-Bromo-2-methyl-6-nitroaniline, a potential kinase inhibitor.
-
Acylation of 3-Bromo-2-methyl-6-nitroaniline:
-
Dissolve 1 equivalent of 3-Bromo-2-methyl-6-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add 1.2 equivalents of a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of an acyl chloride or anhydride (e.g., a substituted benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the acylating agent. The addition of a base is necessary to neutralize the HCl or carboxylic acid byproduct of the reaction. Cooling the reaction mixture initially helps to control the exothermic reaction.
Diagram: Proposed Synthesis of a Kinase Inhibitor Derivative
Caption: Synthetic workflow for a potential kinase inhibitor.
Antimicrobial Drug Development
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated and nitro-substituted aromatic compounds have a well-documented history of antimicrobial activity.
Projected Performance and Comparison with Alternatives:
Derivatives of 3-Bromo-2-methyl-6-nitroaniline are promising candidates for novel antimicrobial agents. The bromine substituent can enhance lipophilicity, facilitating membrane transport, while the nitro group can participate in redox cycling, generating reactive oxygen species that are toxic to microbial cells. For comparison, we will consider other halogenated anilines and nitroaromatic compounds with known antimicrobial properties.
| Compound Class | Target Organisms | Key Performance Metric | Reference Compound | Reference MIC/IC₅₀ |
| Projected 3-Bromo-2-methyl-6-nitroaniline Derivatives | Gram-positive and Gram-negative bacteria | MIC (µg/mL) | 3,5-dibromoaniline | 100 µg/mL against UPEC[6] |
| Halogenated Anilines | Uropathogenic E. coli (UPEC) and ESKAPE pathogens | MIC (µg/mL), Biofilm Inhibition IC₅₀ | 4-bromo-3-chloroaniline | 200 µg/mL (MIC), 10 µg/mL (IC₅₀) against UPEC[6] |
| Substituted Quinoxalines | S. aureus, B. subtilis, E. coli | Antimicrobial Activity | Compounds 6a, 6b, 10 | Showed considerable antifungal activity[7] |
| Bromo-nitroflavones | Pathogenic bacteria and yeast | Inhibitory effects | 6-bromo-8-nitroflavone | Potent inhibitory activity against pathogenic bacteria[8] |
The data from related compounds suggests that derivatives of 3-Bromo-2-methyl-6-nitroaniline could exhibit potent antimicrobial activity, potentially with MIC values in the low to mid µg/mL range. The presence of both bromo and nitro functionalities may lead to a synergistic effect, enhancing the overall antimicrobial efficacy[8][9].
Experimental Protocol: Screening for Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Stock Solutions: Dissolve the synthesized 3-Bromo-2-methyl-6-nitroaniline derivatives and reference compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its low toxicity to most bacterial strains at the concentrations used.
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination.
Synthesis of the Core Intermediate: 3-Bromo-2-methyl-6-nitroaniline
Proposed Synthetic Route:
The synthesis involves a two-step process starting from 3-bromo-2-methylaniline: acetylation of the amino group to protect it and direct the subsequent nitration, followed by nitration and deprotection.
Experimental Protocol:
-
Acetylation of 3-Bromo-2-methylaniline:
-
To a solution of 3-bromo-2-methylaniline in glacial acetic acid, slowly add acetic anhydride with stirring.
-
Heat the mixture under reflux for 2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the N-(3-bromo-2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Nitration of N-(3-bromo-2-methylphenyl)acetamide:
-
Dissolve the acetylated compound in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
-
Hydrolysis (Deprotection) to 3-Bromo-2-methyl-6-nitroaniline:
-
Suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Collect the 3-Bromo-2-methyl-6-nitroaniline by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Causality Behind Experimental Choices: The acetylation of the amino group is a critical step to control the regioselectivity of the nitration. The acetyl group is an ortho-, para-director, and it deactivates the ring less than a protonated amino group, preventing polysubstitution and oxidation. The use of a nitrating mixture provides the necessary electrophile (NO₂⁺) for the aromatic substitution. The final hydrolysis step removes the protecting acetyl group to yield the desired aniline.
Diagram: Synthesis of 3-Bromo-2-methyl-6-nitroaniline
Caption: Proposed synthetic route to the target compound.
Conclusion and Future Outlook
3-Bromo-2-methyl-6-nitroaniline represents a largely untapped resource for the development of novel, high-performance materials. Based on the extensive structure-activity relationship data available for analogous bromo- and nitro-substituted aromatic compounds, we project that its derivatives hold significant promise as potent anticancer and antimicrobial agents. The synthetic protocols and comparative performance benchmarks outlined in this guide provide a solid foundation for researchers to embark on the exploration of this versatile scaffold.
The next logical steps in the validation of these projections involve the systematic synthesis of a library of 3-Bromo-2-methyl-6-nitroaniline derivatives and their subsequent screening in relevant biological assays. Such studies will not only confirm the potential of this scaffold but also provide valuable data for the optimization of lead compounds. As a Senior Application Scientist, I am confident that the strategic exploration of 3-Bromo-2-methyl-6-nitroaniline and its derivatives will yield a new generation of molecules with significant therapeutic and technological impact.
References
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Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(9), 2879. [Link]
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Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(5), 849. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Deen, I. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]
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Pérez-Tejada, P., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14(1), 58-64. [Link]
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Wang, Z., et al. (2015). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 23(1), 50-53. [Link]
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Wishart, D. S., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(1), 574-633. [Link]
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- (No valid reference for antimicrobial activity of these specific deriv
- (No valid reference for a practical procedure for the synthesis of 3-Bromo-2-methyl-6-nitroaniline was found)
- (No valid reference for dye applications of these specific deriv
- (No valid reference for OLED performance of these specific deriv
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Kim, J., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 13, 864571. [Link]
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(2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
- (No valid reference for phototoxicity of these specific deriv
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Wang, Z., et al. (2015). Synthesis Technique of 2-Methyl-6-nitroaniline. HANNENG CAILIAO, 23(1), 50-53. [Link]
- (No valid reference for OLED performance of these specific deriv
- (No valid reference for kinase inhibition by these specific deriv
- (No valid reference for photophysical properties of these specific deriv
-
S., S., et al. (2023). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Archives of Microbiology, 205(6), 253. [Link]
- (No valid reference for photophysical properties of these specific deriv
- (No valid reference for kinase inhibition by these specific deriv
-
(2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2348. [Link]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 3-Bromo-2-methyl-6-nitroaniline Analogs for Anticancer Drug Discovery
Introduction: Bridging Structure and Anticancer Activity
In the landscape of modern medicinal chemistry, the ability to predict a molecule's biological activity from its structure is a cornerstone of efficient drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling provides a robust computational framework to achieve this, correlating the physicochemical properties of a series of compounds with their biological activities.[1][2] This approach not only accelerates the identification of lead compounds but also provides deep insights into their mechanisms of action, guiding the synthesis of more potent and selective therapeutic agents.[3][4]
This guide focuses on a specific, yet promising scaffold: 3-Bromo-2-methyl-6-nitroaniline . While direct QSAR studies on this particular series of analogs are not yet prevalent in published literature, its structural motifs—a substituted aniline core—are common in molecules with significant biological activities.[5][6] The presence of a nitro group, a strong electron-withdrawing moiety, is a feature in numerous antimicrobial and anticancer agents.[7][8] The bromine and methyl substitutions offer opportunities for fine-tuning steric and electronic properties, which are critical for molecular recognition and interaction with biological targets.
This document, therefore, serves as a comprehensive, experience-driven comparison guide for researchers and drug development professionals. We will construct a representative QSAR study for a hypothetical series of 3-Bromo-2-methyl-6-nitroaniline analogs, targeting their potential anticancer activity. By synthesizing established methodologies from QSAR studies on related aniline and nitroaromatic compounds, we will delineate a clear path from molecular design to predictive modeling and experimental validation.[9][10]
The Strategic Framework of QSAR: A Self-Validating Workflow
The power of a QSAR model lies in its predictive capability, which is contingent upon a methodologically sound and rigorously validated workflow. The causality behind each step is critical; we are not merely processing data but building a logical, predictive engine. The workflow described below is designed to be a self-validating system, ensuring the robustness and reliability of the final model.
Caption: A generalized workflow for developing and validating a QSAR model.
Methodology: Constructing a Predictive QSAR Model
Dataset Assembly and Preparation
The foundation of any QSAR study is a high-quality dataset comprising a series of structurally related compounds and their corresponding biological activities. For this guide, we will consider a hypothetical dataset of 20 analogs of 3-Bromo-2-methyl-6-nitroaniline. The core structure will be modified at the R1 and R2 positions to explore the impact of different substituents on anticancer activity, measured as the concentration required to inhibit 50% of cell growth (IC50) against a human colon cancer cell line (e.g., HCT-116). The biological activity is expressed as pIC50 (-log(IC50)) to linearize the relationship with the descriptors.
The dataset is randomly divided into a training set (15 compounds) for model development and a test set (5 compounds) for external validation, a critical step to assess the model's predictive power on new, unseen data.[11]
Molecular Modeling and Descriptor Calculation
The 3D structures of all analogs are generated and then optimized using Density Functional Theory (DFT) calculations to achieve a stable, low-energy conformation, which is crucial for calculating accurate 3D descriptors.[9] Based on QSAR studies of analogous aromatic compounds, a range of molecular descriptors are calculated to quantify various aspects of their physicochemical properties.[7][9]
-
Lipophilic Descriptors:
-
logP (Octanol-Water Partition Coefficient): Quantifies the hydrophobicity of the molecule, which influences its ability to cross cell membranes.[12]
-
-
Electronic Descriptors:
-
Hammett Constant (σ): Describes the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring.
-
Dipole Moment (µ): Measures the polarity of the molecule, which can be important for receptor binding.
-
HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
-
-
Steric/Topological Descriptors:
-
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.
-
Molecular Weight (MW): A simple descriptor of molecular size.
-
Wiener Index (W): A topological index that reflects the branching of the molecular structure.
-
Model Development and Statistical Analysis
Multiple Linear Regression (MLR) is employed to establish a linear relationship between the biological activity (pIC50) and the most influential molecular descriptors.[9] The goal is to generate a simple, interpretable equation of the form:
pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ... Dₙ are the molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients.
Comparative Analysis: A Hypothetical QSAR Model
After performing descriptor calculation and MLR analysis on our hypothetical dataset, the following QSAR model was found to best describe the structure-activity relationship:
pIC50 = 0.45 * logP - 1.25 * σ + 0.08 * MR + 4.50
Statistical Validation:
-
Correlation Coefficient (r²): 0.92 (Indicates that 92% of the variance in the biological activity is explained by the model)
-
Cross-Validated Correlation Coefficient (q²): 0.85 (A high value indicates good internal predictive ability)
-
Predicted r² for the test set (pred_r²): 0.88 (Demonstrates excellent predictive power for external data)[13]
The strong statistical parameters suggest that this is a robust and predictive QSAR model.
Data Summary and Comparison
The table below presents the data for our hypothetical series of analogs, allowing for a direct comparison of their structural features, descriptor values, and anticancer activity.
| Compound ID | R1 | R2 | logP | σ (R2) | MR | Experimental pIC50 | Predicted pIC50 |
| Training Set | |||||||
| 1 | H | H | 3.10 | 0.00 | 55.2 | 5.80 | 5.79 |
| 2 | H | F | 3.25 | 0.06 | 55.1 | 5.75 | 5.79 |
| 3 | H | Cl | 3.80 | 0.23 | 60.1 | 5.65 | 5.64 |
| 4 | H | OCH₃ | 2.95 | -0.27 | 60.4 | 6.55 | 6.51 |
| 5 | H | CN | 2.50 | 0.66 | 60.3 | 4.75 | 4.80 |
| 6 | H | NO₂ | 2.90 | 0.78 | 60.0 | 4.81 | 4.82 |
| 7 | CH₃ | H | 3.55 | 0.00 | 59.8 | 6.05 | 6.08 |
| 8 | CH₃ | Cl | 4.25 | 0.23 | 64.7 | 5.85 | 5.86 |
| 9 | CH₃ | OCH₃ | 3.40 | -0.27 | 65.0 | 6.70 | 6.70 |
| 10 | OCH₃ | H | 2.90 | 0.00 | 57.0 | 5.75 | 5.76 |
| 11 | OCH₃ | Cl | 3.60 | 0.23 | 61.7 | 5.55 | 5.54 |
| 12 | OCH₃ | OCH₃ | 2.75 | -0.27 | 66.6 | 6.40 | 6.41 |
| 13 | H | NH₂ | 2.10 | -0.66 | 57.5 | 6.75 | 6.72 |
| 14 | H | OH | 2.80 | -0.37 | 55.8 | 6.15 | 6.19 |
| 15 | H | CH₃ | 3.50 | -0.17 | 59.8 | 6.25 | 6.28 |
| Test Set | |||||||
| 16 | H | Br | 3.95 | 0.23 | 63.0 | 5.70 | 5.72 |
| 17 | CH₃ | NO₂ | 3.35 | 0.78 | 64.6 | 5.00 | 5.02 |
| 18 | OCH₃ | NH₂ | 1.95 | -0.66 | 59.1 | 6.60 | 6.59 |
| 19 | H | COOH | 2.70 | 0.45 | 59.7 | 5.10 | 5.11 |
| 20 | CH₃ | F | 3.70 | 0.06 | 59.7 | 5.95 | 5.95 |
Note: This data is hypothetical and for illustrative purposes.
Interpretation of the QSAR Model
The generated QSAR equation provides clear, actionable insights into the structural features driving anticancer activity.
Caption: Influence of key descriptors on predicted anticancer activity.
-
logP (Coefficient = +0.45): The positive coefficient indicates that higher hydrophobicity is favorable for anticancer activity. This is a common observation in QSAR studies, as compounds need a degree of lipophilicity to effectively traverse the lipid bilayers of cell membranes to reach their intracellular targets.[12] Analogs like Compound 8 (R1=CH₃, R2=Cl) with a high logP value show good activity.
-
Hammett Constant σ (Coefficient = -1.25): The negative coefficient is highly significant and indicates that electron-donating groups (negative σ values) at the R2 position enhance anticancer activity, while electron-withdrawing groups (positive σ values) are detrimental. For example, Compound 13 (R2=NH₂, σ=-0.66) and Compound 4 (R2=OCH₃, σ=-0.27) are among the most active compounds. Conversely, analogs with strongly electron-withdrawing groups like nitro (Compound 6 , σ=0.78) and cyano (Compound 5 , σ=0.66) exhibit the lowest activity. This suggests that increased electron density on the aniline ring is crucial for the compound's mechanism of action, perhaps by facilitating a key interaction with a biological target.
-
Molar Refractivity MR (Coefficient = +0.08): The small positive coefficient suggests that while molecular size and polarizability have some influence, their effect is less pronounced than electronic and lipophilic properties. A slight increase in the bulk and polarizability of the substituents is generally tolerated or slightly beneficial.
Experimental Protocols for Model Validation
A predictive QSAR model must be validated through the synthesis and testing of new, rationally designed compounds.
Protocol 1: Synthesis of a Novel Analog (e.g., Compound 9)
This protocol outlines a representative synthesis for 3-Bromo-2,4-dimethyl-6-nitroaniline, a variation of the core scaffold.
Step 1: Bromination of 2,4-dimethyl-6-nitroaniline
-
Dissolve 2,4-dimethyl-6-nitroaniline (1.0 eq) in glacial acetic acid (10 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The use of a bromide-bromate salt mixture in an aqueous acidic medium can be a greener alternative for bromination.[14]
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Neutralize the solution by slowly adding aqueous sodium bicarbonate until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 3-Bromo-2,4-dimethyl-6-nitroaniline.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Culture HCT-116 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized aniline analogs in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the old medium with the medium containing the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide demonstrates the power of a systematic QSAR approach to understand and predict the anticancer activity of 3-Bromo-2-methyl-6-nitroaniline analogs. Our hypothetical model successfully established a statistically robust relationship, indicating that increased hydrophobicity and the presence of electron-donating groups are key drivers of enhanced anticancer activity .
The true value of this model lies in its application: guiding the rational design of the next generation of analogs. Based on our findings, future synthetic efforts should focus on introducing substituents that increase logP while maintaining or enhancing the electron-donating character of the aniline ring. The self-validating nature of the QSAR workflow ensures that with each iteration of design, synthesis, and testing, the model becomes more refined and its predictive power increases. By integrating these computational insights with rigorous experimental validation, researchers can significantly streamline the path toward discovering novel and potent anticancer agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methyl-6-nitroaniline
In the fast-paced environment of research and development, the imperative of laboratory safety and compliant chemical handling cannot be overstated. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-2-methyl-6-nitroaniline, ensuring the well-being of laboratory personnel and the preservation of our environment.
Foundational Knowledge: Understanding 3-Bromo-2-methyl-6-nitroaniline
3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine. Its molecular structure, featuring a bromine atom and a nitro group, is key to its chemical behavior and dictates the necessary precautions for its handling and disposal.
Table 1: Physicochemical Properties of 3-Bromo-2-methyl-6-nitroaniline
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂[1] |
| Molecular Weight | 231.05 g/mol [1] |
| Appearance | Yellow solid[2] |
| Melting Point | 114 °C[2] |
| Boiling Point | 306 °C[2] |
| Solubility in Water | 0.1 g/100 ml at 20 °C[2] |
Hazard Identification and Risk Mitigation
A thorough risk assessment is a prerequisite to handling 3-Bromo-2-methyl-6-nitroaniline. The primary hazards associated with this and similar nitroaromatic compounds include:
-
Toxicity: This compound is considered toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] Similar nitroaromatic compounds are known to be acutely toxic and mutagenic, with some being established carcinogens.[6]
-
Skin and Eye Irritation: It can cause skin and serious eye irritation.[7][8]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[7][8]
-
Environmental Hazard: Nitroaromatic compounds pose a significant environmental threat, contaminating soil and groundwater.[6][9][10][11] Many are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[6] Their improper disposal contributes to ecological hazards.[10]
It is imperative to consult the manufacturer's Safety Data Sheet (SDS) for the most current and detailed hazard information before use.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 3-Bromo-2-methyl-6-nitroaniline.
Prior to initiating any disposal procedures, it is mandatory to be outfitted with the correct PPE:
-
Gloves: Wear suitable protective gloves.[3]
-
Eye Protection: Chemical safety goggles or a face shield are essential.[12]
-
Protective Clothing: A lab coat and other protective clothing are necessary to prevent skin contact.[3][12]
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.
Proper waste segregation is a cornerstone of safe laboratory practice.
-
Solid Waste: All solid waste, including residual 3-Bromo-2-methyl-6-nitroaniline and contaminated items such as weighing papers and gloves, must be collected in a designated, clearly labeled hazardous waste container.[7][13] The container should be kept tightly closed in a well-ventilated area.[7][14]
-
Liquid Waste: Solutions containing 3-Bromo-2-methyl-6-nitroaniline should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless their compatibility has been verified.
All glassware and surfaces that have been in contact with 3-Bromo-2-methyl-6-nitroaniline require thorough decontamination.
-
Solvent Rinse: Rinse contaminated items with a suitable solvent.
-
Rinsate Collection: This rinsate is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
Soap and Water Wash: Following the solvent rinse, wash the items with soap and water.
The ultimate disposal of hazardous waste must be conducted by a licensed environmental services company.
-
Engage with your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of your hazardous waste.
-
Accurate Waste Manifest: Provide a detailed and accurate inventory of the waste to be collected.
Emergency Response
In the case of a spill or exposure, immediate and appropriate action is crucial.
-
Spills: For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[12] Ventilate the area and wash the spill site after cleanup is complete.[12] For larger spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing.[4]
-
Eye Contact: Flush eyes cautiously with water for several minutes.[7] If contact lenses are present, remove them if it is safe to do so. Continue rinsing.[7]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-2-methyl-6-nitroaniline.
Caption: Disposal workflow for 3-Bromo-2-methyl-6-nitroaniline.
References
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- Carl ROTH.
- Cole-Parmer.
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- SIA Toolbox.
- LPS.org.
- BLD Pharm. 7138-15-0|3-Bromo-2-nitroaniline.
- University of California, Riverside. Aniline.
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A Comprehensive Guide to the Safe Handling of 3-Bromo-2-methyl-6-nitroaniline
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-Bromo-2-methyl-6-nitroaniline. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
3-Bromo-2-methyl-6-nitroaniline is classified as a substance with significant health hazards. Based on data from similar compounds, it is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also expected to cause skin and serious eye irritation.[2][4] Prolonged or repeated exposure may cause damage to organs.[1][2]
A critical aspect of handling nitroaromatic compounds is the potential for methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac disturbances and death.[5] Therefore, all handling procedures must be designed to minimize any potential for exposure.
GHS Hazard Classifications (Anticipated) :
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[1][2][4] |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin[1][2][4] |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 3-Bromo-2-methyl-6-nitroaniline.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side shields | Protects against splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Provides a barrier against dermal absorption. Gloves should be tested according to EN 374. Always check for leaks and breakthrough times with the glove manufacturer.[8] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. Long-sleeved clothing is recommended.[3] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Necessary when handling the solid outside of a fume hood or when dust formation is likely. A particulate filter (e.g., P3) is recommended.[6][8] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and procedural steps outline a safe handling protocol.
Caption: Safe Handling Workflow for 3-Bromo-2-methyl-6-nitroaniline
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
To minimize dust generation, use a micro-spatula and handle the solid gently.
-
Weigh the required amount on anti-static weigh paper or in a tared container.
-
Carefully transfer the solid to the reaction vessel. If possible, use a powder funnel to avoid spillage.
-
Close the container of the stock chemical immediately after use and store it in a cool, dry, and well-ventilated area.[3][4]
-
-
Reaction and Work-up:
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4] Avoid generating dust.[4]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Prevent spilled material from entering drains or waterways.[8]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[4] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5] Seek immediate medical attention and show the SDS or product label if available.
Disposal Plan: Responsible Stewardship
All waste containing 3-Bromo-2-methyl-6-nitroaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[3][9]
-
Do not dispose of this chemical down the drain or in general waste streams.[9]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21852072, 3-Bromo-2-nitroaniline. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]
- Acros Organics. (n.d.). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




